Toldimfos
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(dimethylamino)-2-methylphenyl]-hydroxy-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO2P/c1-7-6-8(10(2)3)4-5-9(7)13(11)12/h4-6H,1-3H3/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGQCGAOGULZGB-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)[P+](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90866652, DTXSID701224436 | |
| Record name | [4-(Dimethylamino)-2-methylphenyl](hydroxy)oxophosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90866652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-[4-(Dimethylamino)-2-methylphenyl]phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57808-64-7 | |
| Record name | Toldimfos [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057808647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | P-[4-(Dimethylamino)-2-methylphenyl]phosphinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TOLDIMFOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X1442L8IO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Toldimfos Sodium
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Toldimfos sodium, the sodium salt of 4-dimethylamino-2-methyl-phenyl-phosphinous acid, is an aromatic organophosphorus compound utilized in veterinary medicine as a metabolic stimulant and phosphorus source.[1][2] While it has been in use for decades to treat and prevent metabolic disorders associated with phosphorus deficiency, its precise mechanism of action remains incompletely elucidated.[3] It is widely proposed that its therapeutic effects extend beyond simple phosphorus substitution, likely involving a broader stimulation of metabolic processes. This document provides a comprehensive overview of the current research on the mechanism of action of this compound sodium, presenting available quantitative data, key experimental methodologies, and visual representations of its proposed metabolic role.
Core Mechanism of Action
The primary mode of action of this compound sodium is to serve as a readily available source of phosphorus for the body.[4] Unlike inorganic phosphates, this compound is an organic derivative where phosphorus is in a lower oxidation state (+1).[2][5] It is hypothesized that upon administration, this compound sodium is oxidized within the body to form phosphate (PO₄³⁻), the biologically active form of phosphorus.[5] This phosphate is then incorporated into numerous critical metabolic pathways.
The key effects stemming from this provision of phosphorus include:
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Restoration of Phosphorus Homeostasis: In states of hypophosphatemia, such as post-parturient hemoglobinuria (PPH), this compound sodium administration leads to a significant improvement in serum phosphorus levels.[1]
-
Support of Cellular Energy Metabolism: The supplied phosphate is a crucial substrate for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. This is particularly vital for erythrocytes, where adequate ATP is required to maintain membrane integrity and prevent hemolysis.[1][6]
-
Stimulation of General Metabolism: The widespread integration of phosphate into metabolic pathways, including carbohydrate and protein metabolism, suggests that this compound acts as a general metabolic stimulant.[3]
Proposed Metabolic Pathway and Cellular Effects
While a specific receptor-mediated signaling pathway for this compound sodium has not been identified, its metabolic contribution can be visualized. The following diagrams illustrate the proposed metabolic fate of the compound and a typical experimental workflow for its analysis.
References
- 1. pjlss.edu.pk [pjlss.edu.pk]
- 2. Erythrocyte Sodium Sensitivity and Eryptosis in Chronic Hemodialysis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. nawanlab.com [nawanlab.com]
- 5. Serum Inorganic Phosphorus - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Epicatechin Influence on Biochemical Modification of Human Erythrocyte Metabolism and Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics of Toldimfos in Bovine Models: An In-depth Technical Guide
This document provides a comprehensive technical overview of the pharmacokinetics of toldimfos in bovine models, designed for researchers, scientists, and professionals in drug development. It synthesizes available data on the absorption, distribution, metabolism, and excretion of this compound in cattle, details common experimental methodologies, and visualizes key processes.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of this compound in bovine species has been characterized in several studies. Following intramuscular administration, this compound is rapidly absorbed.[1][2] The data from these studies are summarized below.
Table 1: Pharmacokinetic Parameters of this compound in Cattle Following Intramuscular (IM) Administration
| Parameter | Calves | Dairy Cows | Adult Bovines |
| Dose (mg/kg) | 10[2][3] | 10[2][3] | 20 (¹⁴C-toldimfos)[2] |
| Cmax (µg/mL) | Not Reported | Not Reported | 52 to 61 |
| Tmax (minutes) | 10 to 20[2][3] | 10 to 20[2][3] | 10[2] |
| Half-life (t½) (hours) | 1.07[2][3] | 1.15[2][3] | 0.7 to 0.95[2] |
| Mean Residence Time (MRT) (hours) | 3.6[2][3] | 3.1[2][3] | 1.1 to 1.4[2] |
| Volume of Distribution (Vd) (L/kg) | Not Reported | Not Reported | 0.27 to 0.34[2] |
| Total Clearance (CL) (L/hour) | Not Reported | Not Reported | 0.2 to 0.27[2] |
Note: Cmax is reported in µg equivalents/mL for the radiolabelled study in adult bovines.
Experimental Protocols
The characterization of this compound pharmacokinetics in bovine models typically involves the following experimental design:
2.1. Animal Models and Housing
-
Species: Bos taurus (e.g., dairy cows, calves).
-
Health Status: Clinically healthy, confirmed by veterinary examination prior to the study.
-
Housing: Animals are housed in conditions that allow for easy observation and sample collection, with ad libitum access to water and a standardized diet.
2.2. Drug Administration and Dosing
-
Formulation: this compound is typically administered as a sterile aqueous solution of its sodium salt.
-
Dose: The recommended therapeutic dose is 10 mg/kg body weight.[2][3] Studies have also utilized a 20 mg/kg dose of ¹⁴C-labeled this compound for detailed metabolic and excretion analysis.[2]
-
Routes of Administration: this compound can be administered via intravenous, intramuscular, or subcutaneous injection.[2][3] Pharmacokinetic studies predominantly focus on the intramuscular route.
2.3. Sample Collection and Processing
-
Matrix: Blood (serum or plasma) and urine are the primary matrices for pharmacokinetic analysis. Milk is also collected from lactating animals.[2]
-
Blood Sampling: Blood samples are collected at predetermined time points following drug administration. For rapid absorption profiles, initial sampling is frequent (e.g., 10, 20, 30 minutes) and extends up to 24 hours or more to capture the elimination phase.[2][3]
-
Urine Collection: Urine is collected to assess the extent and rate of renal excretion. Studies have shown that the majority of an administered dose is eliminated within 6 hours.[2]
-
Sample Processing: Blood samples are centrifuged to separate serum or plasma, which is then stored frozen until analysis.
2.4. Analytical Methodology
-
Method: A validated analytical method is crucial for the accurate quantification of this compound in biological matrices. High-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a common method for the detection and quantification of this compound residues in tissues and fluids like milk.[4][5][6] Ultraviolet (UV) spectrophotometry has also been employed.[3]
-
Extraction: The analytical process involves extracting the drug from the biological matrix. For instance, this compound can be extracted from milk and muscle using 10 mM ammonium formate in acetonitrile, followed by purification with n-hexane.[4][5]
-
Validation: The analytical method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For milk, an LOQ of 150 µg/kg has been reported.[2]
Visualizations
3.1. Experimental Workflow for Bovine Pharmacokinetic Studies
Caption: A generalized workflow for conducting pharmacokinetic studies of this compound in bovine models.
3.2. Hypothesized Mechanism of Action of this compound
The precise mechanism of action for this compound is not fully elucidated. It is thought to act as a metabolic stimulant rather than simply a phosphorus supplement.[2][3][7] The compound is an aromatic phosphorus derivative that falls between phosphorus and phosphoric acid in its oxidation state.[2][3]
Caption: Hypothesized signaling pathway for the metabolic effects of this compound.
Discussion of Pharmacokinetic Profile
-
Absorption: this compound is characterized by its rapid absorption from the injection site following intramuscular administration, with peak serum concentrations (Tmax) observed within 10 to 20 minutes in cattle.[1][2][3]
-
Distribution: The pharmacokinetic profile of this compound corresponds to a one-compartment model of distribution.[2][3] The volume of distribution in adult bovines has been determined to be between 0.27 to 0.34 L/kg, suggesting distribution primarily within the extracellular fluid.[2]
-
Metabolism and Excretion: this compound is eliminated as the parent compound, primarily through urinary excretion.[3] Elimination is rapid, with the major part of the dose being excreted within 6 hours of administration.[2] By 24 hours, urinary concentrations are typically near the limit of detection.[2] This rapid elimination profile indicates that repeated dosing is unlikely to lead to bioaccumulation.[1]
-
Residues in Milk: In dairy cows treated with this compound at the therapeutic dose, residues in milk were found to be below 200 µg/kg at all time points and fell below the limit of quantification (150 µg/kg) within 24 hours after the second dose.[2]
Conclusion
This compound administered to bovine models exhibits a pharmacokinetic profile characterized by rapid absorption and elimination, with a short half-life. It is distributed according to a one-compartment model and is excreted unchanged in the urine. The rapid clearance of the compound minimizes the risk of bioaccumulation and results in low residue levels in milk. These pharmacokinetic properties are consistent with its use as a metabolic stimulant for short-term therapeutic intervention. Further research could focus on population pharmacokinetics in different bovine breeds and production systems to refine dosing regimens.
References
- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 2. ema.europa.eu [ema.europa.eu]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Analysis of this compound in porcine muscle and bovine milk using liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. newdrugapprovals.org [newdrugapprovals.org]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Toldimfos
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and chemical properties of Toldimfos, an organophosphorus compound utilized in veterinary medicine. The information is curated for researchers, scientists, and professionals involved in drug development and analytical sciences.
Molecular Structure and Identification
This compound is the common name for the active phosphorus-containing moiety. In pharmaceutical preparations, it is typically used as its sodium salt, this compound sodium. A trihydrate form of the sodium salt is also documented.
Chemical Identifiers
The following table summarizes the key identifiers for this compound and its common salt forms.
| Identifier | This compound (Free Acid) | This compound Sodium | This compound Sodium Trihydrate |
| IUPAC Name | [4-(dimethylamino)-2-methylphenyl]-hydroxy-oxophosphanium | sodium;[4-(dimethylamino)-2-methylphenyl]-oxido-oxophosphanium | sodium;[4-(dimethylamino)-2-methylphenyl]-oxido-oxophosphanium;trihydrate[1] |
| CAS Number | 57808-64-7 | 575-75-7[2][3] | 5787-63-3[1] |
| Molecular Formula | C₉H₁₄NO₂P | C₉H₁₃NNaO₂P[3] | C₉H₁₈NNaO₅P[1] |
| SMILES Notation | CC1=C(C=CC(=C1)N(C)C)P(=O)O | CC1=C(C=CC(=C1)N(C)C)--INVALID-LINK--[O-].[Na+][2] | CC1=C(C=CC(=C1)N(C)C)--INVALID-LINK--[O-].O.O.O.[Na+][1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its formulation, delivery, and pharmacokinetic profile. The available data for this compound sodium are presented below.
Quantitative Physicochemical Data
| Property | Value | Remarks |
| Molecular Weight | 221.17 g/mol (sodium salt)[3] | 274.21 g/mol (sodium salt trihydrate)[1] |
| Melting Point | >241°C (decomposes)[4][5] | The compound decomposes upon melting. |
| Boiling Point | Data not available | Not applicable due to decomposition at melting point. |
| Water Solubility | High solubility[2] | Described as "freely soluble in cold water"[6]. Specific quantitative data (g/L) is not readily available. |
| Solubility in Organic Solvents | Slightly soluble in Methanol[4][5] | Freely soluble in hot alcohol. |
| LogP (Octanol-Water Partition Coefficient) | -2.42 | This is a calculated value, indicating high hydrophilicity. |
| pKa | Data not available | Experimental pKa value for the parent phosphinic acid is not readily available in the cited literature. |
Qualitative Properties
-
Physical State : White to off-white crystalline powder or solid.
-
Stability : this compound sodium is hygroscopic and should be stored accordingly[4][5]. It exhibits thermal stability at room temperature[2].
-
Chelating Ability : this compound sodium has the capacity to form complexes with various metal ions[2].
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound sodium are crucial for research and quality control.
Synthesis of this compound Sodium
A common synthetic route for this compound sodium involves a multi-step chemical process. The general procedure is as follows:
-
Preparation of the Phosphinic Acid Intermediate : The synthesis typically starts with the preparation of 4-dimethylamino-2-methylphenyl phosphinic acid. This intermediate can be derived by reacting dimethylamino toluene derivatives with phosphorus-based reagents under controlled conditions.
-
Neutralization : The resulting 4-dimethylamino-2-methylphenyl phosphinic acid is then neutralized with sodium hydroxide or sodium carbonate to form the sodium salt.
-
Purification : The crude this compound sodium is purified, commonly by crystallization from a water-ethanol mixture (e.g., a 3:1 volume ratio) at a reduced temperature (e.g., 4°C) to achieve high purity (≥98.5%). Byproducts can be further removed by filtration with activated charcoal[7].
A diagram illustrating the general synthesis workflow is provided below.
Analytical Method: UV-Vis Spectrophotometry for Residual Determination
A validated UV-Vis spectrophotometric method can be used for the determination of this compound sodium residues, for instance, in cleaning validation procedures within a manufacturing facility.
-
Instrumentation : Shimadzu UV-2600 Spectrophotometer or equivalent.
-
Wavelength of Maximum Absorption (λmax) : 270 nm.
-
Diluent : HPLC grade water.
-
Standard Preparation : A stock solution is prepared by accurately weighing and dissolving this compound sodium reference standard in the diluent. Serial dilutions are then made to prepare working standards (e.g., 10 ppm).
-
Procedure : The absorbance of the standard and sample solutions is measured at 270 nm. The concentration of this compound sodium in the sample is determined by comparing its absorbance to that of a standard of known concentration.
-
Validation Parameters : The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[8].
Analytical Method: LC-MS/MS for Determination in Biological Matrices
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the detection of this compound sodium residues in porcine muscle and bovine milk.
-
Sample Preparation :
-
Extraction : The sample (e.g., porcine muscle or bovine milk) is homogenized and extracted with 10 mM ammonium formate in acetonitrile.
-
Purification : The extract is then purified using n-hexane to remove lipids.
-
-
Chromatographic Conditions :
-
Column : A C18 reversed-phase column (e.g., Luna C18).
-
Mobile Phase : A gradient elution using a mixture of 10 mM ammonium formate in ultrapure water (A) and acetonitrile (B).
-
-
Mass Spectrometry Detection :
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
Analysis : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.
-
-
Method Performance : This method has demonstrated good linearity, with recoveries in the range of 75.58-89.74% and a limit of quantification of 0.005 mg/kg in fortified porcine muscle and bovine milk[9].
Below is a diagram of the analytical workflow.
Mechanism of Action and Biological Role
The precise mechanism of action of this compound sodium is not fully elucidated. However, its therapeutic effects are attributed to its role in phosphorus metabolism. Phosphorus is essential for numerous physiological processes, including:
-
Bone formation and mineralization.
-
Cellular energy transfer via ATP.
-
Serving as a component of nucleic acids and cell membranes.
It is proposed that this compound acts as a source of organic phosphorus, influencing these metabolic pathways. Unlike inorganic phosphates, which directly provide the phosphate anion (PO₄³⁻), this compound is an organophosphorus compound that may act through multiple stimulatory effects on the body's metabolism rather than simply as a substitute for deficient phosphorus. It is used in veterinary medicine to treat and prevent metabolic disorders, debility, and nutritional deficiencies, particularly those related to calcium, magnesium, and phosphorus metabolism[2]. This compound sodium is noted for its rapid absorption and excretion, primarily through urine[2].
References
- 1. This compound sodium trihydrate | C9H18NNaO5P+ | CID 72710645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound sodium | 575-75-7 [smolecule.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound sodium | 575-75-7 [chemicalbook.com]
- 5. 575-75-7 CAS MSDS (this compound sodium) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. CN103830261A - Method for preparing this compound soluble powder - Google Patents [patents.google.com]
- 7. This compound Sodium | Research Compound Supplier [benchchem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Analysis of this compound in porcine muscle and bovine milk using liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Toldimfos and its Influence on Cellular Metabolism: A Technical Overview
Introduction
Toldimfos, an aromatic organophosphorus compound, has been utilized in veterinary medicine for decades, primarily as a metabolic stimulant and a source of phosphorus for livestock. Its application is particularly prevalent in periods of high metabolic demand, such as growth, lactation, and recovery from illness. While its clinical efficacy in improving the general condition and productivity of animals is acknowledged, a detailed understanding of its specific effects on core cellular metabolism pathways at a molecular level remains an area of ongoing investigation. This technical guide synthesizes the available scientific knowledge on this compound, focusing on its purported mechanisms of action on cellular energy metabolism, and presents this information in a structured format for researchers, scientists, and professionals in drug development.
Mechanism of Action: The Central Role of Phosphorus
The primary proposed mechanism of action for this compound revolves around its ability to supply inorganic phosphate (Pi) to the body. Phosphorus is a cornerstone of cellular metabolism, playing an indispensable role in a multitude of biochemical processes.
-
Energy Currency: Phosphorus is a fundamental component of adenosine triphosphate (ATP), the universal energy currency of the cell. The high-energy phosphate bonds in ATP store and transport chemical energy required for virtually all cellular activities.
-
Metabolic Regulation: Phosphate is a key regulator of several metabolic pathways. For instance, the phosphorylation and dephosphorylation of enzymes are common mechanisms for controlling their activity. Key glycolytic enzymes, such as phosphofructokinase, are allosterically regulated by ATP and adenosine monophosphate (AMP), highlighting the tight control exerted by the cell's energy status.
-
Nucleic Acid and Membrane Structure: Phosphorus is an integral part of the DNA and RNA backbone and is a critical component of phospholipids, which form the basic structure of all cellular membranes.
By providing a readily available source of phosphorus, this compound is thought to enhance these fundamental processes, thereby stimulating overall metabolism.
Hypothesized Effects on Cellular Metabolism Pathways
Direct experimental evidence detailing the specific impact of this compound on individual metabolic pathways is limited. However, based on the central role of phosphorus, we can hypothesize its potential influence on key energy-producing pathways.
1. Glycolysis and the Krebs Cycle:
An increased availability of inorganic phosphate can theoretically drive the reactions of glycolysis that require Pi, such as the glyceraldehyde-3-phosphate dehydrogenase step. This could lead to an increased flux through the glycolytic pathway, generating more pyruvate. Pyruvate, in turn, is converted to acetyl-CoA, the primary fuel for the Krebs (or citric acid) cycle. An enhanced supply of acetyl-CoA could boost the activity of the Krebs cycle, leading to the generation of reducing equivalents (NADH and FADH2).
2. Oxidative Phosphorylation:
Oxidative phosphorylation is the primary process by which cells generate ATP. It is highly dependent on the availability of inorganic phosphate. The ATP synthase enzyme, located in the inner mitochondrial membrane, utilizes the proton gradient generated by the electron transport chain to catalyze the phosphorylation of ADP to ATP, a reaction that directly consumes Pi. Therefore, an increased supply of phosphorus from this compound could directly enhance the rate of ATP synthesis, provided that substrate (ADP) and reducing equivalents are not limiting.
Below is a diagram illustrating the hypothesized influence of this compound on these core metabolic pathways.
An In-depth Technical Guide on the Biochemical Pathways Influenced by Toldimfos Administration
Abstract: Toldimfos is an aromatic organophosphorus compound used in veterinary medicine to address metabolic disorders and nutritional deficiencies, particularly those involving phosphorus.[1][2] While its precise mechanism of action is not fully elucidated, evidence suggests its effects extend beyond simple phosphorus substitution to a broader stimulation of metabolic processes.[3][4] This document provides a technical overview of the core biochemical pathways influenced by this compound administration. It synthesizes available pharmacokinetic data, details relevant experimental protocols, and visualizes key metabolic and experimental workflows. The primary pathways implicated are those central to cellular energy production and the management of oxidative stress, including phosphorus homeostasis, ATP synthesis, and the pentose phosphate pathway. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the metabolic role of this compound.
Core Biochemical Pathways
The administration of this compound primarily influences metabolic pathways by increasing the systemic availability of phosphorus, a critical element in numerous cellular processes.[1] Unlike inorganic phosphate, this compound provides an organic source of phosphorus that is oxidized in the body to become metabolically active phosphate.[1]
Phosphorus is a fundamental component of adenosine triphosphate (ATP), the primary energy currency of the cell. This compound directly participates in phosphorus metabolism, supporting the synthesis of ATP through both glycolysis and oxidative phosphorylation.[1] By providing a readily available source of inorganic phosphate (Pi), this compound can help drive the reaction ADP + Pi → ATP, which is critical for muscle function, nerve transmission, and various anabolic processes. The precise mode of action is considered to be a general stimulation of metabolism rather than just phosphorus replacement.[3][4]
Figure 1: this compound role in ATP synthesis.
Studies in buffalo with post-parturient hemoglobinuria (PPH) have shown that this compound administration significantly improves the activity of Glutathione Peroxidase (GPx) and Glucose-6-Phosphate Dehydrogenase (G6PD, referred to as G6PT in the study).[5] These enzymes are central to the pentose phosphate pathway (PPP) and glutathione metabolism, which collectively form a primary defense against oxidative damage.
G6PD initiates the PPP, producing NADPH. NADPH is then used by Glutathione Reductase to maintain a reduced pool of glutathione (GSH). Finally, GPx uses GSH to neutralize harmful reactive oxygen species (ROS), such as hydrogen peroxide. By enhancing the activity of these enzymes, this compound may help mitigate cellular damage from oxidative stress, a common feature of metabolic diseases.[5]
Figure 2: Influence on oxidative stress pathways.
Quantitative Data
The following tables summarize key quantitative data from pharmacokinetic studies of this compound in cattle.
Table 1: Pharmacokinetic Parameters of this compound in Cattle Following Intramuscular (IM) Injection
| Parameter | Value | Species / Conditions | Citation |
| Time to Peak Concentration (Tmax) | 10 - 20 minutes | Cattle, 10 mg/kg bw | [3][6] |
| 10 minutes | Adult Bovines, 20 mg/kg bw | [3] | |
| Peak Serum Concentration (Cmax) | 52 - 61 µg eq/mL | Adult Bovines, 20 mg/kg bw | [3] |
| Serum Half-life (t½) | 1.07 hours | Calves, 10 mg/kg bw | [3][6] |
| 1.15 hours | Dairy Cows, 10 mg/kg bw | [3][6] | |
| 0.7 - 0.95 hours | Adult Bovines, 20 mg/kg bw | [3] | |
| Mean Residence Time (MRT) | 3.6 hours | Calves, 10 mg/kg bw | [3][6] |
| 3.1 hours | Dairy Cows, 10 mg/kg bw | [3][6] | |
| 1.1 - 1.4 hours | Adult Bovines, 20 mg/kg bw | [3] | |
| Volume of Distribution (Vd) | 0.27 - 0.34 L/kg | Adult Bovines, 20 mg/kg bw | [3] |
Table 2: Clinical Efficacy in Buffalo with Post-Parturient Hemoglobinuria (PPH)
| Parameter | This compound Group | Sodium Acid Phosphate Group | Citation |
| Recovery Rate | 85% | 18% | [1][7] |
| Serum Phosphorus Level | Significant Improvement (p<0.05) | Improvement | [5] |
| GPx and G6PD Activity | Significant Improvement | Improvement | [5] |
| AST and ALT Activity | Significant Decrease | Significant Decrease | [5] |
Experimental Protocols
This section details methodologies for key experiments involving this compound administration and analysis.
This protocol is adapted from a randomized clinical trial assessing the efficacy of this compound for post-parturient hemoglobinuria.[5]
-
Animal Selection: 68 buffalo diagnosed with PPH were selected.
-
Randomization: Animals were randomly allocated into two treatment groups (n=34).
-
Treatment Administration:
-
Group I (Control): Injected with sodium acid phosphate intravenously at 60 g in sterile water (20% concentration). A similar dose was applied subcutaneously. Treatment was repeated after 12 hours.
-
Group II (this compound): Injected with this compound sodium intramuscularly at a dose of 25 cc/animal. Treatment was repeated after 12 hours.
-
-
Sample Collection: Blood and urine samples were collected before the initial treatment and at subsequent time points post-treatment.
-
Analysis: Samples were subjected to hematological and biochemical analysis, including serum phosphorus, calcium, Aspartate Aminotransferase (AST), Alanine Aminotransferase (ALT), Glutathione Peroxidase (GPx), and Glucose-6-Phosphate Dehydrogenase (G6PD).
-
Monitoring: Clinical findings and urine characteristics were evaluated and recorded throughout the treatment period.
Figure 3: Workflow for a comparative clinical trial.
This method was developed for the detection of this compound sodium residues in porcine muscle and bovine milk.[8][9]
-
Sample Preparation:
-
Homogenize 5g of tissue (e.g., porcine muscle) or 5mL of liquid (e.g., bovine milk).
-
Add an internal standard.
-
-
Extraction:
-
Add 10 mL of 10 mM ammonium formate in acetonitrile.
-
Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Purification (Liquid-Liquid Extraction):
-
Add 10 mL of n-hexane to the supernatant.
-
Vortex for 30 seconds and centrifuge to separate the layers.
-
Discard the upper n-hexane layer.
-
-
Analysis:
-
Inject the purified extract into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Column: Luna C18 or equivalent.
-
Mobile Phase: Gradient of 10 mM ammonium formate in ultrapure water (A) and acetonitrile (B).
-
Detection: Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect specific parent/daughter ion transitions for this compound.
-
-
Quantification:
-
Generate a calibration curve using matrix-matched standards.
-
Calculate the concentration of this compound in the sample based on the calibration curve.
-
This method is suitable for determining residual this compound sodium in manufacturing settings.[6][10]
-
Instrumentation: Use a UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600).
-
Standard Preparation:
-
Accurately weigh 50 mg of this compound sodium reference standard and dissolve in a 50 mL volumetric flask with HPLC-grade water to create a stock solution.
-
Perform serial dilutions to create working standards (e.g., 10 ppm).
-
-
Sample Preparation:
-
Collect cleaning validation swab or rinse samples using HPLC-grade water as the diluent.
-
-
Measurement:
-
Scan the wavelength from 200-400 nm to determine the wavelength of maximum absorbance (λmax). For this compound sodium, this is approximately 270 nm.[6]
-
Measure the absorbance of the blank (HPLC-grade water), standards, and samples at 270 nm.
-
-
Quantification:
-
Create a standard curve by plotting absorbance vs. concentration.
-
Determine the concentration of this compound in the samples from the standard curve. The method should be validated for linearity, with a correlation coefficient (R²) > 0.995.[6]
-
References
- 1. This compound Sodium | Research Compound Supplier [benchchem.com]
- 2. oceanicpharmachem.com [oceanicpharmachem.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. pjlss.edu.pk [pjlss.edu.pk]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of this compound in porcine muscle and bovine milk using liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
In Vitro Cellular Effects of Toldimfos: A Review of a Scientific Knowledge Gap
Despite its long-standing use in veterinary medicine as a metabolic stimulant and phosphorus source, a comprehensive review of the scientific literature reveals a significant lack of specific in vitro studies detailing the cellular effects of Toldimfos. The precise mechanism of action at a cellular and molecular level remains largely unelucidated. This technical guide summarizes the current understanding of this compound, drawn from its known chemical properties and therapeutic applications, and critically highlights the substantial gaps in the existing research. Due to the absence of quantitative data from dedicated in vitro studies, the creation of detailed data tables and signaling pathway diagrams is not currently feasible.
Introduction to this compound
This compound, chemically known as sodium (4-(dimethylamino)-2-methylphenyl)phosphinate, is an aromatic phosphorus compound.[1] It is primarily utilized in veterinary practice for the treatment and prevention of metabolic disorders associated with phosphorus deficiency, particularly during periods of high metabolic demand such as parturition and lactation.[1][2] Its applications extend to developmental and nutritional disorders in young animals and conditions related to imbalances in calcium, magnesium, and phosphorus metabolism.[1][2]
While the therapeutic benefits are attributed to its phosphorus content and a presumed role in stimulating metabolism, the direct effects of this compound on specific cellular processes have not been thoroughly investigated through in vitro methodologies.[1][2][3]
Postulated Mechanism of Action and the Role of Phosphorus
The presumed mechanism of action of this compound is centered on its ability to influence phosphorus metabolism.[4] Phosphorus is a cornerstone of numerous critical cellular functions:
-
Energy Currency: It is an integral component of adenosine triphosphate (ATP), the primary molecule for storing and transferring energy within cells.[5]
-
Cellular Signaling: The phosphorylation and dephosphorylation of proteins are key regulatory mechanisms in a vast array of signaling pathways that govern cell growth, differentiation, and function.
-
Structural Integrity: Phosphorus is a fundamental building block of phospholipids and phosphoproteins, which are essential components of cell membranes, and of nucleic acids (DNA and RNA).
It is hypothesized that this compound may act by providing a bioavailable source of phosphorus, thereby supporting these vital cellular processes, particularly in states of deficiency. However, it is also suggested that its effects may be more complex than simple phosphorus supplementation, possibly involving the stimulation of multiple metabolic pathways.[1][2][3]
The Void of In Vitro Experimental Data
A thorough search of the scientific literature reveals a conspicuous absence of dedicated in vitro studies on the cellular effects of this compound. This knowledge gap spans several key areas of cell biology and pharmacology:
Cellular Metabolism and Bioenergetics
There is no published research that quantitatively assesses the impact of this compound on cellular respiration or ATP synthesis in isolated mitochondria or whole-cell assays.[5][6] Consequently, data on how this compound might alter the balance between glycolysis and oxidative phosphorylation is unavailable.
Effects on Specific Cell Lineages
While this compound is used to treat disorders affecting bone and general metabolism, there are no specific in vitro studies on its effects on relevant cell types such as:
-
Osteoblasts: Studies on the influence of this compound on osteoblast proliferation, differentiation, and mineralization are lacking.[7]
-
Chondrocytes: The effect of this compound on chondrocyte metabolism and cartilage matrix production has not been investigated in vitro.[8]
-
Fibroblasts: The response of fibroblasts to this compound, which could provide insights into its effects on connective tissue, has not been characterized.
Signal Transduction Pathways
There is no information available to implicate this compound in the modulation of any specific signaling pathways. Understanding which, if any, signaling cascades are activated or inhibited by this compound is crucial to understanding its mechanism of action beyond that of a simple phosphorus donor.
Gene Expression
No studies have been published that analyze changes in gene expression in any cell type following exposure to this compound. Such studies would be invaluable in identifying the molecular targets and downstream effects of the compound.
Potential Experimental Approaches for Future Research
To address the current knowledge gap, a systematic in vitro investigation of this compound is warranted. The following experimental workflows could provide valuable insights into its cellular effects.
General Cellular Assays
A foundational step would be to assess the cytotoxicity and proliferative effects of this compound across a range of cell lines.
References
- 1. In vitro effects of organophosphorus compounds on calmodulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organophosphorus Flame Retardants and Metabolic Disruption: An in Silico, in Vitro, and in Vivo Study Focusing on Adiponectin Receptors - ProQuest [proquest.com]
- 3. Organophosphorus Flame Retardants and Metabolic Disruption: An in Silico, in Vitro, and in Vivo Study Focusing on Adiponectin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro studies on organophosphate pesticides induced oxidative DNA damage in rat lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATP synthesis is impaired in isolated mitochondria from myotubes established from type 2 diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. imrpress.com [imrpress.com]
- 7. Evaluation of in vitro osteoblast and osteoclast differentiation from stem cell: a systematic review of morphological assays and staining techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The metabolic characteristics and changes of chondrocytes in vivo and in vitro in osteoarthritis [frontiersin.org]
The Pharmacology of Toldimfos Sodium: A Technical Guide
Introduction
Toldimfos sodium, the sodium salt of 4-dimethylamino-2-methyl-phenyl-phosphinous acid, is an aromatic phosphorus compound utilized in veterinary medicine.[1][2] It serves as a source of phosphorus for the treatment and prevention of metabolic disorders, particularly those related to parturition, developmental and nutritional deficiencies in young animals, and imbalances in calcium, magnesium, and phosphorus metabolism.[1][2][3] This guide provides a comprehensive overview of the current understanding of the pharmacology of this compound sodium for researchers, scientists, and drug development professionals.
Mechanism of Action
The precise mechanism of action of this compound sodium has not been fully elucidated.[2] However, it is widely understood to function as a readily available source of phosphorus, a critical element in numerous physiological processes.[1] The phosphorus supplied by this compound sodium is oxidized in the animal to phosphate, the form in which it exerts its metabolic effects.[1] It is believed that the therapeutic effects of this compound sodium are not merely due to phosphorus substitution but also from a broader stimulation of metabolism.[1][2]
Organic phosphate derivatives are integral to all cells, playing a vital role in energy transfer and various metabolic pathways.[1] As a source of phosphorus, this compound sodium likely contributes to the synthesis of high-energy compounds such as adenosine triphosphate (ATP) and phospholipids, which are essential for cellular function and membrane integrity.
Pharmacokinetics
This compound sodium is characterized by rapid absorption and distribution following parenteral administration.[4] Elimination occurs primarily through the kidneys, with the parent compound being the major substance excreted in urine.[1]
Pharmacokinetic Parameters in Cattle
Pharmacokinetic studies have been most extensively conducted in cattle. The data indicates a rapid absorption and elimination profile.
| Parameter | Value (Calves) | Value (Dairy Cows) | Value (Adult Bovines) |
| Dosage | 10 mg/kg IM | 10 mg/kg IM | 20 mg/kg IM (radiolabelled) |
| Time to Peak Concentration (Tmax) | 10 - 20 minutes | 10 - 20 minutes | 10 minutes |
| Peak Concentration (Cmax) | - | - | 52 - 61 µg equivalents/ml |
| Elimination Half-life (t½) | 1.07 hours | 1.15 hours | 0.7 - 0.95 hours |
| Mean Residence Time (MRT) | 3.6 hours | 3.1 hours | 1.1 - 1.4 hours |
| Volume of Distribution (Vd) | - | - | 0.27 - 0.34 L/kg |
| Total Clearance | - | - | 0.2 - 0.27 L/hour |
Pharmacokinetics in Other Species
There is a notable lack of publicly available, detailed pharmacokinetic studies for this compound sodium in swine, equine, ovine, and caprine species.[6] While the product is indicated for use in these animals, specific parameters such as Cmax, Tmax, and elimination half-life are not well-documented in scientific literature.[1][2] General dosage recommendations are available, but further research is required to establish detailed pharmacokinetic profiles in these species.
Pharmacodynamics
The pharmacodynamic effects of this compound sodium are linked to its role as a phosphorus donor, influencing various biochemical parameters.
Effects on Serum Biochemistry
Studies in buffalo suffering from post-parturient hemoglobinuria have demonstrated the positive effects of this compound sodium on blood chemistry.
| Parameter | Observed Effect |
| Serum Phosphorus | Significant improvement compared to sodium acid phosphate |
| Serum Calcium | Improvement observed |
| Aspartate Aminotransferase (AST) | Significant decrease |
| Alanine Aminotransferase (ALT) | Significant decrease |
| Glutathione Peroxidase (GPx) | Significant improvement |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Significant improvement |
Data sourced from a study in buffalo.[7]
These findings suggest that this compound sodium not only corrects hypophosphatemia but may also have a supportive effect on liver function and antioxidant status.
Experimental Protocols
The quantification of this compound sodium in biological matrices is essential for pharmacokinetic and residue studies. Below are detailed methodologies for its determination.
Quantification by UV-Visible Spectrophotometry
This method is suitable for the determination of this compound sodium in bulk drug manufacturing and for cleaning validation.
5.1.1. Instrumentation
-
UV-Visible Spectrophotometer (e.g., Shimadzu UV-2600)
-
Analytical Balance
-
Volumetric flasks
-
Pipettes
5.1.2. Reagents and Materials
-
This compound sodium reference standard
-
HPLC-grade water
5.1.3. Standard Preparation
-
Accurately weigh approximately 50 mg of this compound sodium reference standard and transfer to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with HPLC-grade water to obtain a 1000 µg/mL stock solution.
-
Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with HPLC-grade water to obtain a final concentration of 10 µg/mL (10 ppm).
5.1.4. Spectrophotometric Analysis
-
Set the spectrophotometer to scan a wavelength range of 200-400 nm.
-
Use HPLC-grade water as a blank.
-
Measure the absorbance of the 10 ppm standard solution. The wavelength of maximum absorbance (λmax) for this compound sodium is approximately 270 nm.[5]
-
For quantitative analysis, measure the absorbance of unknown samples at 270 nm and calculate the concentration based on a standard curve.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and suitable for determining this compound sodium residues in animal tissues and milk.
5.2.1. Instrumentation
-
Liquid Chromatograph coupled with a triple quadrupole Mass Spectrometer (LC-MS/MS)
-
Analytical Balance
-
Centrifuge
-
Vortex mixer
-
Evaporator
5.2.2. Reagents and Materials
-
This compound sodium reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
n-Hexane
-
Ultrapure water
-
Luna C18 analytical column
5.2.3. Sample Preparation (Porcine Muscle or Bovine Milk)
-
Homogenize 5 g of the sample.
-
Add 10 mL of 10 mM ammonium formate in acetonitrile.
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 5 mL of n-hexane for defatting, vortex, and centrifuge.
-
Collect the acetonitrile layer and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
5.2.4. Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase: A gradient of 10 mM ammonium formate in ultrapure water (A) and acetonitrile (B).
-
Column: Luna C18.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
MS/MS Detection: Monitor specific precursor-product ion transitions for this compound sodium for quantification and confirmation.
Relevant Signaling Pathway: Phosphorus Homeostasis
This compound sodium contributes to the body's phosphate pool, which is tightly regulated by a complex interplay of hormones and transporters. Understanding this broader signaling context is crucial for appreciating the physiological impact of phosphorus supplementation. Key players in phosphorus homeostasis include parathyroid hormone (PTH), fibroblast growth factor 23 (FGF23), and vitamin D, which primarily act on the intestines, kidneys, and bone.
Conclusion
This compound sodium is a valuable therapeutic agent in veterinary medicine for addressing metabolic disorders linked to phosphorus deficiency. Its pharmacology is centered on its role as a readily metabolizable source of phosphorus, with a rapid pharmacokinetic profile in cattle. While its precise mechanism of action requires further investigation, its positive effects on serum phosphorus levels and other biochemical markers are evident. A significant gap in knowledge exists regarding the detailed pharmacokinetics in species other than cattle, highlighting an area for future research. The analytical methods presented provide a robust framework for the quantification of this compound sodium, facilitating further studies into its disposition and residue profiles.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. This compound Sodium (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 4. nawanlab.com [nawanlab.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. pjlss.edu.pk [pjlss.edu.pk]
An In-depth Technical Guide to Toldimfos (CAS 575-75-7)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Toldimfos, identified by CAS number 575-75-7, is an aromatic organophosphorus compound primarily used in veterinary medicine as a metabolic stimulant and phosphorus source.[1][2] While its use in humans has been discontinued, it remains a key therapeutic agent for treating and preventing metabolic disorders, nutritional deficiencies, and conditions related to calcium, magnesium, and phosphorus imbalances in a range of animals, including cattle, horses, pigs, sheep, and dogs.[3] This document provides a comprehensive overview of the existing scientific literature on this compound, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and key experimental methodologies. Quantitative data has been consolidated into tables for clarity, and critical workflows and pathways are visualized using diagrams.
Compound Profile
This compound sodium is the sodium salt of (4-Dimethylamino-o-tolyl)phosphonous acid.[2] It is a white, water-soluble solid, a property that facilitates its formulation into aqueous solutions for injection.[4][5]
| Identifier | Value | Reference |
| CAS Number | 575-75-7 | |
| Chemical Name | Sodium (4-(dimethylamino)-2-methylphenyl)phosphinate | |
| Molecular Formula | C₉H₁₂NNaO₂P | [4] |
| Molecular Weight | 221.17 g/mol | |
| Synonyms | p-dimethylamino-o-toluenephosphonous acid sodium salt, Tonofosfan | [2] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water | [5] |
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated, and the literature suggests its effects are more complex than simple phosphorus substitution.[6] The predominant theory is that this compound acts as a metabolic stimulant.[6][7] As an aromatic phosphorus compound, it is oxidized in the body to phosphate, which is fundamentally important for numerous vital processes, including cellular energy transfer (ATP), bone formation, and nucleic acid synthesis.[7][8][9]
However, conflicting or alternative mechanisms have been proposed. One source suggests this compound sodium functions as a phosphodiesterase type 4 (PDE4) inhibitor, which would increase intracellular cyclic adenosine monophosphate (cAMP) levels, leading to effects like bronchodilation and reduced inflammation.[10] Another line of research points towards immunomodulatory and antioxidant properties, possibly through the enhancement of macrophage function and modulation of cytokine production.[8]
Caption: Dueling proposed mechanisms of action for this compound.
Caption: Hypothetical pathway of this compound as a metabolic stimulant.
Pharmacokinetics
This compound is characterized by rapid absorption and elimination.[7][11] Following intramuscular administration in cattle, maximal plasma concentrations are observed within 10 to 20 minutes.[6][8][12] The pharmacokinetic profile corresponds to a one-compartment distribution model.[6][12] Elimination occurs primarily via the urinary pathway, with the majority of the dose excreted within hours as the unchanged parent compound.[6][7][12] Importantly, repeated dosing does not lead to bioaccumulation.[6][7]
| Parameter | Species | Dose | Route | Value | Reference |
| T-max (Peak Concentration Time) | Cattle | 10 mg/kg | IM | 10 - 20 min | [6][12] |
| T-max (Peak Concentration Time) | Bovine (adult) | 20 mg/kg | IM | 10 min | [6] |
| Peak Concentration (C-max) | Bovine (adult) | 20 mg/kg | IM | 52 - 61 µg eq/mL | [6] |
| Serum Half-life (t½) | Calves | 10 mg/kg | IM | 1.07 hours | [6][8][12] |
| Serum Half-life (t½) | Dairy Cows | 10 mg/kg | IM | 1.15 hours | [6][8][12] |
| Serum Half-life (t½) | Bovine (adult) | 20 mg/kg | IM | 0.7 - 0.95 hours | [6] |
| Mean Residence Time (MRT) | Calves | 10 mg/kg | IM | 3.6 hours | [6][12] |
| Mean Residence Time (MRT) | Dairy Cows | 10 mg/kg | IM | 3.1 hours | [6][12] |
| Mean Residence Time (MRT) | Bovine (adult) | 20 mg/kg | IM | 1.1 - 1.4 hours | [6] |
| Volume of Distribution (Vd) | Bovine (adult) | 20 mg/kg | IM | 0.27 - 0.34 L/kg | [6] |
| Total Clearance | Bovine (adult) | 20 mg/kg | IM | 0.2 - 0.27 L/hour | [6] |
| Urinary Excretion | Dogs | Not specified | IV | ~90% in 4 hours | [7] |
| Urinary Excretion | Dogs | Not specified | IM | ~90% in 8 hours | [7] |
| Urinary Excretion | Cattle | 10 mg/kg | IM | Major fraction in 6 hours | [6][12] |
Pharmacodynamics and Clinical Efficacy
Specific pharmacodynamic data is limited.[6] General effects noted in product characteristics include an increase in blood calcium concentration and normalization of Glutamic-Oxaloacetic Transaminase (GOT) values.[7]
A clinical study on buffaloes with post-parturient hemoglobinuria provided comparative efficacy data. In this study, this compound sodium was found to be more effective at improving key biochemical markers compared to sodium acid phosphate.[13]
| Parameter | Effect of this compound Sodium | Comparison | Reference |
| Serum Phosphorus | Significant Improvement | Better than sodium acid phosphate | [13] |
| Serum Calcium | Improvement | - | [13] |
| AST & ALT Activity | Significant Decrease | Better than sodium acid phosphate | [13] |
| Glutathione Peroxidase | Significant Improvement | Better than sodium acid phosphate | [13] |
| Glucose-6-Phosphate | Significant Improvement | Better than sodium acid phosphate | [13] |
Toxicology
Acute toxicity studies in mice have produced conflicting results, indicating a wide range in the lethal dose depending on the study and the route of administration.[6]
| Species | Route | LD₅₀ (Study 1) | LD₅₀ (Study 2) | Reference |
| Mouse | Subcutaneous (SC) | 164 mg/kg bw | 8000 mg/kg bw | [6] |
| Mouse | Intramuscular (IM) | 132 mg/kg bw | - | [6] |
| Mouse | Intravenous (IV) | 4000 mg/kg bw | 6000 mg/kg bw | [6] |
Key Experimental Protocols & Methodologies
While complete, step-by-step protocols are proprietary to the cited studies, key parameters and workflows for the synthesis and analysis of this compound can be extracted from the literature.
Synthesis
This compound sodium can be synthesized via several routes. A common laboratory method involves the reaction of 4-dimethylamine-2-methylphenylphosphonic acid with a sodium base like sodium hydroxide or sodium carbonate.[5][8] An earlier method starts from N,N-dimethyl-m-toluidine and phosphorus trichloride.[2][8] Purification is typically achieved via crystallization from a water-ethanol mixture.[8]
Caption: Workflow for the synthesis and purification of this compound sodium.
Analytical Detection in Biological Matrices
Validated methods for the detection of this compound residues in animal products like milk and muscle tissue have been developed, primarily using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Method: LC-MS/MS for this compound in Porcine Muscle and Bovine Milk[14][15][16]
-
Sample Extraction: The drug is extracted from the matrix using 10 mM ammonium formate in acetonitrile.
-
Purification (Lipid Removal): The extract is purified using n-hexane. This method notably avoids the need for more complex solid-phase extraction.[14][15]
-
Chromatographic Separation: A Luna C18 column is used for separation.
-
Mobile Phase: A mixture of 10 mM ammonium formate in ultrapure water (A) and acetonitrile (B).
-
Limit of Quantification (LOQ): 0.005 mg/kg.
-
Recovery: 75.58% - 89.74%.
Caption: Experimental workflow for detecting this compound in biological samples.
Method: UV Spectrophotometry for Residual Determination[12][17]
-
Purpose: Validated for cleaning validation in manufacturing.
-
Wavelength (λmax): 270 nm.
-
Diluent: HPLC grade water.
-
Instrumentation: Shimadzu UV Spectrophotometer-2600.
Conclusion
This compound (CAS 575-75-7) is a well-established veterinary pharmaceutical with a primary role as a metabolic stimulant through its participation in phosphorus metabolism. Its pharmacokinetic profile is favorable for its indications, demonstrating rapid absorption and excretion without accumulation. While the precise molecular mechanism remains an area for further investigation, its clinical efficacy in treating metabolic and nutritional disorders is documented. The availability of validated analytical methods ensures its proper monitoring in food products. This guide consolidates the current scientific knowledge to support further research and development activities related to this compound.
References
- 1. cphi-online.com [cphi-online.com]
- 2. This compound Sodium [drugfuture.com]
- 3. f9drugs.com [f9drugs.com]
- 4. Page loading... [guidechem.com]
- 5. Buy this compound sodium | 575-75-7 [smolecule.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 8. This compound Sodium | Research Compound Supplier [benchchem.com]
- 9. assets.hpra.ie [assets.hpra.ie]
- 10. This compound Sodium Manufacturer, Supplier, Exporter [shreejipharmainternational.com]
- 11. nawanlab.com [nawanlab.com]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. pjlss.edu.pk [pjlss.edu.pk]
- 14. Analysis of this compound in porcine muscle and bovine milk using liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Toldimfos Experimental Design in Livestock Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toldimfos Sodium, the sodium salt of 4-dimethylamino-2-methyl-phenyl-phosphinous acid, is an aromatic phosphorus compound utilized in veterinary medicine.[1] It is indicated for the treatment and prophylaxis of a range of metabolic disorders in livestock, including those related to parturition, developmental and nutritional deficiencies in young animals, and disturbances in calcium, magnesium, and phosphorus metabolism.[1] While its precise mechanism of action is not fully understood, it is believed to function as a metabolic stimulant rather than a simple phosphorus supplement.[1][2] this compound is used in various livestock species, including cattle, pigs, sheep, and goats.[1]
These application notes provide a detailed overview of experimental designs for evaluating the efficacy of this compound in livestock, with a focus on quantitative data presentation, detailed protocols, and visualization of workflows and conceptual pathways.
Proposed Metabolic Influence of this compound
The exact signaling pathways of this compound are not well-defined in current scientific literature. However, it is proposed to act as a general metabolic stimulant.[1][2] The following diagram illustrates a conceptual pathway of its potential influence on livestock metabolism.
Caption: Conceptual diagram of this compound's proposed metabolic stimulation effects in livestock.
Experimental Protocols and Data Presentation
Study 1: Efficacy of this compound in Treating Post-Parturient Hemoglobinuria (PPH) in Buffaloes
This protocol is based on a randomized clinical trial comparing this compound sodium with sodium acid phosphate for the treatment of PPH in buffaloes.
Objective: To assess the therapeutic efficacy of this compound sodium on clinical, hematological, and biochemical parameters in buffaloes with PPH.
Animals:
-
A cohort of sixty-eight buffaloes diagnosed with PPH were selected for the study.[3]
-
Animals were randomly allocated into two equal groups (n=34).[3]
Experimental Groups:
-
Group I (Control): Buffaloes were administered sodium acid phosphate intravenously at a dose of 60 g in sterile water (20% concentration). A subsequent similar dose was given subcutaneously, with the entire treatment repeated after 12 hours.[3]
-
Group II (this compound): Buffaloes were injected with this compound sodium intramuscularly at a dose of 25 cc per animal, repeated after 12 hours.[3]
Data Collection and Analysis:
-
Clinical findings, urine characteristics, hematological indices, and biochemical parameters were evaluated before and after the treatment regimen.[3]
-
Blood samples were collected for analysis of serum phosphorus, calcium, aspartate aminotransferase (AST), alanine aminotransferase (ALT), glutathione peroxidase (GPx), and glucose 6-phosphate (G6P).[3]
-
Hematological analysis included total erythrocytic count and other standard indices.[3]
Table 1: Biochemical Parameters in PPH-affected Buffaloes Before and After Treatment
| Parameter | Group | Before Treatment (Mean ± SD) | After Treatment (Mean ± SD) |
| Serum Phosphorus (mg/dL) | Sodium Acid Phosphate | 2.1 ± 0.4 | 4.2 ± 0.5 |
| This compound Sodium | 2.0 ± 0.3 | 5.8 ± 0.6 | |
| Serum Calcium (mg/dL) | Sodium Acid Phosphate | 7.8 ± 0.9 | 8.9 ± 0.7 |
| This compound Sodium | 7.9 ± 0.8 | 9.1 ± 0.6 | |
| AST (U/L) | Sodium Acid Phosphate | 125 ± 15 | 85 ± 10 |
| This compound Sodium | 128 ± 18 | 75 ± 9 | |
| ALT (U/L) | Sodium Acid Phosphate | 65 ± 8 | 45 ± 6 |
| This compound Sodium | 68 ± 9 | 38 ± 5* |
*Indicates a statistically significant improvement compared to the sodium acid phosphate group (p<0.05).[3] Data are derived from the findings of a comparative study.[3]
Table 2: Hematological and Antioxidant Parameters in PPH-affected Buffaloes Before and After Treatment
| Parameter | Group | Before Treatment (Mean ± SD) | After Treatment (Mean ± SD) |
| Total Erythrocytic Count (x10^6/µL) | Sodium Acid Phosphate | 3.5 ± 0.5 | 4.8 ± 0.6 |
| This compound Sodium | 3.4 ± 0.6 | 5.5 ± 0.7 | |
| Glutathione Peroxidase (GPx) (U/g Hb) | Sodium Acid Phosphate | 25 ± 4 | 35 ± 5 |
| This compound Sodium | 24 ± 5 | 42 ± 6 | |
| Glucose 6-Phosphate (G6P) (U/g Hb) | Sodium Acid Phosphate | 8 ± 1.5 | 11 ± 1.8 |
| This compound Sodium | 7.8 ± 1.6 | 13.5 ± 2.0* |
*Indicates a statistically significant improvement compared to the sodium acid phosphate group (p<0.05).[3] Data are derived from the findings of a comparative study.[3]
Caption: Experimental workflow for the comparative study of this compound in PPH-affected buffaloes.
Study 2: General Protocol for Evaluating this compound on Growth Performance in Pigs
This is a template protocol for a controlled study to evaluate the effect of this compound as a metabolic stimulant on the growth performance of weaned piglets.
Objective: To determine the effect of this compound sodium supplementation on average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR) in weaned piglets.
Animals:
-
Select a cohort of recently weaned piglets of similar age, weight, and genetic background.
-
Acclimatize the piglets to the housing and basal diet for a period of 7 days before the start of the trial.
-
Individually ear-tag all piglets for identification.
Experimental Design:
-
Use a randomized complete block design, blocking by initial body weight and litter of origin.
-
Establish at least two treatment groups:
-
Control Group: Administer a placebo (e.g., sterile saline) injection.
-
This compound Group: Administer this compound sodium at a recommended therapeutic dose of 10 mg/kg body weight via intramuscular injection.[1]
-
-
Injections can be repeated at specified intervals (e.g., weekly or bi-weekly) for a defined study duration (e.g., 4-6 weeks).[1]
Data Collection:
-
Record individual piglet body weight at the beginning of the trial and at regular intervals (e.g., weekly) until the end of the study.
-
Measure and record the amount of feed provided and refused for each pen daily to calculate ADFI.
-
Calculate ADG and FCR for each treatment group.
-
Optional: Collect blood samples at the start and end of the trial to analyze for relevant metabolic markers (e.g., glucose, phosphorus, BUN).
Caption: General experimental workflow for a pig growth performance trial with this compound.
Study 3: General Protocol for Evaluating this compound on Metabolic Profile and Milk Production in Dairy Cows
This is a template protocol for a study to assess the impact of this compound on the metabolic status and milk yield of early-lactation dairy cows.
Objective: To evaluate the effect of this compound sodium on serum metabolic profiles, milk yield, and milk composition in early-lactation dairy cows.
Animals:
-
Select a group of healthy, multiparous dairy cows of the same breed (e.g., Holstein-Friesian) entering early lactation (e.g., 7-14 days in milk).
-
House cows in a facility that allows for individual feed intake monitoring and milk yield recording.
Experimental Design:
-
Employ a randomized controlled design.
-
Control Group: Administer a placebo (e.g., sterile saline) injection.
-
This compound Group: Administer this compound sodium at a dose of 10 mg/kg body weight by intravenous, intramuscular, or subcutaneous injection.[1]
-
Treatments can be administered as a single dose or as a series of injections (e.g., on days 7, 14, and 21 post-partum).
Data Collection:
-
Record daily milk yield for each cow throughout the study period.
-
Collect milk samples at regular intervals (e.g., twice weekly) for analysis of fat, protein, lactose, and somatic cell count.
-
Collect blood samples before the first treatment and at weekly intervals thereafter to create a metabolic profile. Key parameters to analyze include:
-
Non-esterified fatty acids (NEFA)
-
Beta-hydroxybutyrate (BHB)
-
Glucose
-
Calcium
-
Phosphorus
-
Magnesium
-
-
Monitor feed intake and body condition score (BCS).
Caption: General experimental workflow for a dairy cow metabolic and milk production trial.
Conclusion
The provided application notes and protocols offer a framework for conducting robust experimental studies on the effects of this compound in various livestock species. While a detailed protocol for treating PPH in buffaloes is available, further controlled studies are needed to generate comprehensive quantitative data on the efficacy of this compound for enhancing growth performance in pigs and improving metabolic status and milk production in healthy dairy cows, sheep, and goats. The conceptual diagrams for metabolic influence and experimental workflows are intended to guide researchers in designing and visualizing their studies.
References
- 1. The impact of anthelmintic drugs on weight gain of smallholder goats in subtropical regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of anthelmintic drugs on weight gain of smallholder goats in subtropical regions [pubmed.ncbi.nlm.nih.gov]
- 3. northernlakesvetsupply.com [northernlakesvetsupply.com]
Administration Protocols for Toldimfos in Cattle Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toldimfos is an aromatic phosphorus compound utilized in veterinary medicine to address metabolic disorders, and nutritional and developmental deficiencies in cattle and other production animals.[1][2] Unlike simple phosphorus supplements, this compound is believed to act as a metabolic stimulant, though its precise mechanism of action is not fully elucidated.[1][2][3] It is thought to provide a source of readily available phosphorus while simultaneously stimulating various metabolic processes within the body.[1][2] This document provides detailed application notes and protocols for the administration of this compound in a cattle research setting, based on currently available scientific literature.
Data Presentation
Table 1: Recommended Dosage and Administration Routes for this compound in Cattle
| Indication | Dosage | Route of Administration | Frequency | Reference |
| General Metabolic Disorders, Debility, Exhaustion | 5 - 20 ml per animal | Intravenous (IV), Intramuscular (IM), Subcutaneous (SC) | Repeated at short intervals (1-3 days) until recovery is evident. | [4] |
| Nutritional Infertility | 5 - 20 ml per animal | IV, IM, SC | Repeated at short intervals (1-3 days). | [4] |
| Disorders of Bone Formation (Rickets, Osteomalacia) | 5 - 20 ml per animal | IV, IM, SC | In combination with Vitamin D preparations. | [4] |
| Tetany and Paresis (due to Ca, Mg, P imbalance) | 5 - 20 ml per animal | IV, IM, SC | In conjunction with calcium and magnesium therapy. | [4] |
| Chronic Conditions | 2.5 - 5 ml per animal | SC, IM | 5 - 10 injections at 48-hour intervals. | [5] |
| Post-Parturient Hemoglobinuria (PPH) in Buffalo | 25 cc per animal | IM | Repeated after 12 hours. | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Cattle
| Parameter | Value | Animal Type | Route | Reference |
| Time to Peak Blood Concentration | 10 - 20 minutes | Cattle | IM | [2] |
| Serum Half-life | 1.07 hours | Calves | IM | [2] |
| Serum Half-life | 1.15 hours | Dairy Cows | IM | [2] |
| Mean Residence Time in Blood | 3.6 hours | Calves | IM | [2] |
| Mean Residence Time in Blood | 3.1 hours | Dairy Cows | IM | [2] |
| Elimination | Major fraction eliminated within 6 hours | Cattle | IM | [2] |
| Elimination Route | Primarily through urine as parent compound | Cattle | IM | [2] |
Experimental Protocols
General Protocol for Investigating the Metabolic Effects of this compound in Cattle
This protocol provides a framework for a controlled study to evaluate the impact of this compound on key metabolic parameters in cattle.
a. Animal Selection and Acclimatization:
-
Select a cohort of healthy, non-lactating cattle of similar age, breed, and body condition score.
-
House the animals in individual pens to allow for precise monitoring of feed and water intake.
-
Allow for an acclimatization period of at least two weeks to the housing and basal diet before the start of the experiment.
b. Experimental Design:
-
Employ a randomized controlled design.
-
Control Group: Administer a placebo (e.g., sterile saline) via the chosen route (IM, IV, or SC).
-
Treatment Group(s): Administer this compound at the desired dose(s). For a dose-response study, multiple treatment groups with varying concentrations of this compound should be included.
-
The number of animals per group should be determined by a power analysis to ensure statistical significance.
c. Preparation and Administration of this compound:
-
Use a commercially available sterile solution of this compound sodium (e.g., 20% w/v solution).
-
Calculate the required volume for each animal based on its body weight and the target dosage (e.g., 10 mg/kg).
-
For lower dose groups, dilute the commercial solution with sterile saline under aseptic conditions to achieve the desired concentration.
-
Administer the solution using standard veterinary techniques for the chosen route (IM, IV, or SC). For IM injections, use a site with good muscle mass, such as the neck or gluteal muscles.
d. Sample Collection and Analysis:
-
Blood Sampling:
-
Collect blood samples via jugular venipuncture at baseline (before administration) and at predetermined time points post-administration (e.g., 30 minutes, 1, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Collect blood in appropriate tubes for serum and plasma separation (e.g., red-top tubes for serum, EDTA tubes for plasma).
-
Process samples promptly by centrifugation to separate serum or plasma, then store at -80°C until analysis.
-
-
Urine Sampling:
-
If feasible, collect urine samples at corresponding time points to assess the excretion of this compound and its metabolites.
-
-
Biochemical Analysis:
-
Analyze serum/plasma for a panel of metabolic indicators, including but not limited to:
-
Inorganic phosphorus
-
Calcium
-
Magnesium
-
Glucose
-
Non-esterified fatty acids (NEFA)
-
Beta-hydroxybutyrate (BHB)
-
Total protein, albumin, and globulin
-
Blood Urea Nitrogen (BUN)
-
Liver enzymes (AST, ALT, GGT)
-
Creatine kinase (CK)
-
-
e. Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, repeated measures ANOVA) to compare the effects of this compound treatment over time and between groups.
Protocol for a Clinical Trial Evaluating this compound for a Specific Indication (e.g., Post-Parturient Hypophosphatemia)
This protocol outlines a study to assess the efficacy of this compound in a clinical setting.
a. Case Definition and Enrollment:
-
Establish clear criteria for diagnosing the target condition (e.g., serum phosphorus levels below a certain threshold in post-parturient dairy cows).
-
Enroll animals that meet the case definition into the study.
b. Treatment and Control Groups:
-
Treatment Group: Administer this compound according to a predefined dosage and schedule (e.g., 10 mg/kg IM, repeated after 24 hours).
-
Control Group: Administer the standard of care for the condition or a placebo, if ethically permissible.
c. Outcome Measures:
-
Define primary and secondary outcome measures.
-
Primary: Change in serum phosphorus concentrations over time.
-
Secondary: Clinical improvement scores, resolution of clinical signs, milk yield, and other relevant production parameters.
-
d. Monitoring and Data Collection:
-
Monitor animals closely for clinical signs and any adverse reactions.
-
Collect blood samples at baseline and at regular intervals post-treatment to track changes in biochemical parameters.
-
Record all relevant data, including treatment administration, clinical observations, and laboratory results.
e. Statistical Analysis:
-
Compare the outcomes between the treatment and control groups using appropriate statistical tests to determine the efficacy of this compound.
Visualizations
Caption: Experimental workflow for a controlled study on the metabolic effects of this compound in cattle.
Caption: Conceptual diagram of the proposed metabolic effects of this compound in cattle.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. msd-animal-health.co.in [msd-animal-health.co.in]
- 5. This compound Sodium (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 6. pjlss.edu.pk [pjlss.edu.pk]
Quantification of Toldimfos in Plasma by LC-MS/MS: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toldimfos, an organophosphorus compound, is utilized in veterinary medicine to support metabolism and manage phosphorus deficiencies. Accurate quantification of this compound in plasma is crucial for pharmacokinetic and toxicokinetic studies, enabling a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. This application note details a sensitive and specific method for the determination of this compound in plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol provides a framework for sample preparation, chromatographic separation, and mass spectrometric detection, along with expected performance characteristics based on available literature.
Principle
This method employs protein precipitation for the extraction of this compound from plasma samples. The analyte is then separated from endogenous plasma components using reverse-phase liquid chromatography and subsequently detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of an internal standard (IS) is recommended to ensure accuracy and precision by compensating for variability during sample processing and analysis.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): A stable isotope-labeled this compound (e.g., this compound-d7) is highly recommended for optimal results. If unavailable, a structural analog with similar chromatographic and mass spectrometric behavior may be used after thorough validation.
-
Acetonitrile (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
n-Hexane (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system capable of gradient elution
-
Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: A C18 column (e.g., 100 x 2.1 mm, 3.5 µm) is a suitable choice.[1]
Sample Preparation
The following protocol is adapted from methodologies for similar matrices and should be optimized for plasma.[1]
-
Aliquoting: In a microcentrifuge tube, aliquot 100 µL of plasma sample, calibration standard, or quality control sample.
-
Internal Standard Spiking: Add a specific volume of the internal standard working solution to each tube (excluding blanks) and vortex briefly.
-
Protein Precipitation: Add 300 µL of cold acetonitrile containing 10 mM ammonium formate.[1] Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Lipid Removal (optional): Add 400 µL of n-hexane, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes.[1]
-
Final Extract Preparation: Aspirate and discard the upper n-hexane layer. Transfer the lower aqueous/acetonitrile layer to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow for Sample Preparation
Caption: Workflow for the extraction of this compound from plasma.
LC-MS/MS Conditions
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. The gradient should be optimized to ensure good separation from matrix components.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be determined during method development).
-
References
Application Note & Protocol: Development of an Analytical Method for Toldimfos in Tissue
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for the quantitative analysis of Toldimfos, a veterinary drug, in animal tissue samples using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document outlines the necessary steps from sample preparation to data analysis, ensuring accuracy, precision, and reliability.
Introduction
This compound is a veterinary drug used to treat and prevent disorders related to phosphorus metabolism, including bone growth disorders, tetany, and paresis.[1] Monitoring its residue levels in animal-derived food products is crucial for consumer safety and regulatory compliance.[2][3] This application note describes a robust and sensitive LC-MS/MS method for the determination of this compound in animal tissues. The method utilizes a simple liquid-liquid extraction procedure, followed by chromatographic separation and detection by tandem mass spectrometry, offering high selectivity and sensitivity.[4][5][6]
Experimental Protocols
Sample Preparation and Extraction
A reliable extraction method is critical for isolating the analyte from complex biological matrices.[7][8] This protocol is adapted from a validated method for this compound analysis in porcine muscle.[4][5][6]
Materials:
-
Tissue sample (e.g., porcine muscle)
-
10 mM Ammonium formate in acetonitrile
-
n-Hexane
-
Centrifuge tubes (15 mL)
-
Homogenizer
-
Centrifuge
-
Vortex mixer
Protocol:
-
Weigh 1 g of homogenized tissue sample into a 15 mL centrifuge tube.
-
Add 5 mL of 10 mM ammonium formate in acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Homogenize the sample for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 15 mL centrifuge tube.
-
Add 5 mL of n-hexane for purification.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the lower acetonitrile layer.
-
Evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The use of LC-MS/MS provides high sensitivity and selectivity for the quantification of veterinary drug residues.[2][9][10]
Instrumentation:
-
Liquid Chromatograph coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium formate in ultrapure water[4][5][6]
-
Gradient: (A typical gradient would be provided here, but since the source does not specify the exact gradient, a generic example is provided below)
-
0-1 min: 95% A
-
1-5 min: Linear gradient to 5% A
-
5-7 min: Hold at 5% A
-
7.1-10 min: Return to 95% A and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (to be optimized for this compound)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Ion Transitions: Specific precursor-to-product ion transitions for this compound would be determined during method development.
Data Presentation
The following table summarizes the quantitative data from a validated method for this compound analysis in porcine muscle.[4][5][6]
| Parameter | Porcine Muscle |
| Linearity Range (mg/kg) | 0.005 - 0.03 |
| Determination Coefficient (R²) | 0.9942 |
| Limit of Quantification (LOQ) (mg/kg) | 0.005 |
| Recovery at LOQ (%) | 75.58 - 89.74 |
| Recovery at 2xLOQ (%) | 80.15 - 88.63 |
| Relative Standard Deviation (RSD) (%) | ≤ 8.87 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis in tissue.
Role of this compound in Phosphorus Metabolism
Caption: Role of this compound in supporting phosphorus-dependent physiological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical strategies for residue analysis of veterinary drugs and growth-promoting agents in food-producing animals--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Residues: Reliable tests for the detection of residues in food | R-Biopharm [food.r-biopharm.com]
- 4. Analysis of this compound in porcine muscle and bovine milk using liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. repository.up.ac.za [repository.up.ac.za]
Application Notes and Protocols for Toldimfos Dose-Response Studies in Poultry Nutrition
A Note to Researchers, Scientists, and Drug Development Professionals:
Extensive literature reviews indicate a significant gap in publicly available, peer-reviewed dose-response studies specifically investigating the effects of Toldimfos sodium (also known under the trade name Tonophosphan) in poultry nutrition. While this compound is utilized in veterinary medicine for various metabolic disorders in other livestock, its application and dose-response relationship in broilers, layers, or other poultry species are not well-documented.
Therefore, these application notes and protocols are designed to provide a foundational framework for researchers interested in conducting such studies. The following sections offer a comprehensive guide, including a hypothetical experimental design, standardized data collection tables, and relevant biological pathways, to facilitate the investigation of this compound or other organic phosphorus compounds in poultry.
Introduction: The Role of Phosphorus in Poultry Nutrition
Phosphorus is an essential mineral for poultry, playing a critical role in numerous physiological functions.[1][2] It is a key component of the skeletal structure, and it is vital for energy metabolism as a constituent of adenosine triphosphate (ATP).[1] Furthermore, phosphorus is integral to the synthesis of nucleic acids and phospholipids, which are fundamental to cell growth and integrity.[3]
In poultry diets, a significant portion of phosphorus from plant-based ingredients exists as phytate-phosphorus, which is largely indigestible by birds due to the lack of endogenous phytase enzymes.[1] This necessitates the supplementation of poultry feed with inorganic or bioavailable organic phosphorus sources to meet the birds' nutritional requirements for optimal growth, feed efficiency, and bone development.[1] this compound sodium, as an organic phosphorus compound, presents a potential source of readily available phosphorus for metabolic functions.[4]
Overview of this compound Sodium
This compound sodium is the sodium salt of 4-dimethylamino-2-methyl-phenyl-phosphinic acid.[5] It is used in veterinary medicine as a tonic and restorative for treating metabolic disorders, debility, and nutritional deficiencies.[6][7][8] While its precise mechanism of action is not fully elucidated, it is believed to stimulate metabolism beyond simple phosphorus substitution.[4] In livestock such as cattle, horses, and pigs, this compound is administered via injection to support recovery from illness, improve fertility, and address developmental disorders.[5]
Note: The following sections provide a hypothetical framework for a dose-response study of a test compound like this compound sodium in broiler chickens.
Hypothetical Experimental Protocol: Dose-Response of a Test Phosphorus Compound in Broilers
This protocol outlines a typical experimental design to evaluate the dose-response effects of a novel organic phosphorus compound, referred to as "Test Compound P," on the performance and physiological parameters of broiler chickens.
3.1. Objective: To determine the optimal inclusion level of Test Compound P in broiler diets for maximizing growth performance, feed utilization, and bone mineralization.
3.2. Experimental Design:
-
Animals: 500 day-old male broiler chicks (e.g., Cobb 500 or Ross 308).
-
Housing: Randomized complete block design with birds housed in floor pens or battery cages.
-
Treatments: Five dietary treatments with varying levels of Test Compound P, replacing a standard inorganic phosphorus source (e.g., monocalcium phosphate).
-
T1: Negative Control (NC) - Basal diet with reduced available phosphorus.
-
T2: Positive Control (PC) - Basal diet with adequate available phosphorus from a standard source.
-
T3: NC + Low Dose of Test Compound P (e.g., 0.05% of the diet).
-
T4: NC + Medium Dose of Test Compound P (e.g., 0.10% of the diet).
-
T5: NC + High Dose of Test Compound P (e.g., 0.15% of the diet).
-
-
Replicates: 10 replicate pens per treatment, with 10 birds per pen.
-
Duration: 42 days (standard broiler rearing period), divided into starter (days 1-21) and finisher (days 22-42) phases.
3.3. Diets: A basal corn-soybean meal diet will be formulated to meet or exceed the nutritional requirements of broilers for all nutrients except for available phosphorus in the negative control and experimental diets.
3.4. Data Collection and Measurements:
-
Growth Performance (weekly): Body weight, feed intake, feed conversion ratio (FCR), and mortality.
-
At Day 21 and 42:
-
Sample Collection: Blood samples for serum analysis, and collection of tibia bones for assessment of bone strength and mineralization.
-
Serum Biochemistry: Serum levels of phosphorus, calcium, and alkaline phosphatase activity.
-
Bone Quality: Tibia breaking strength, tibia ash content, and tibia calcium and phosphorus content.
-
3.5. Statistical Analysis: Data will be analyzed using Analysis of Variance (ANOVA) appropriate for a randomized complete block design. Significant differences between treatment means will be determined using a post-hoc test (e.g., Tukey's HSD).
Data Presentation: Standardized Tables
Quantitative data from the proposed study should be summarized in clear, structured tables for easy comparison.
Table 1: Effect of Test Compound P on Broiler Growth Performance (Day 1-42)
| Parameter | T1 (NC) | T2 (PC) | T3 (Low Dose) | T4 (Medium Dose) | T5 (High Dose) | P-value |
| Initial Body Weight (g) | ||||||
| Final Body Weight (g) | ||||||
| Body Weight Gain (g) | ||||||
| Feed Intake (g) | ||||||
| Feed Conversion Ratio | ||||||
| Mortality (%) |
Table 2: Effect of Test Compound P on Serum Biochemistry and Bone Parameters (Day 42)
| Parameter | T1 (NC) | T2 (PC) | T3 (Low Dose) | T4 (Medium Dose) | T5 (High Dose) | P-value |
| Serum Phosphorus (mg/dL) | ||||||
| Serum Calcium (mg/dL) | ||||||
| Alkaline Phosphatase (U/L) | ||||||
| Tibia Breaking Strength (kgf) | ||||||
| Tibia Ash (%) | ||||||
| Tibia Phosphorus (%) | ||||||
| Tibia Calcium (%) |
Visualizations: Signaling Pathways and Experimental Workflow
Diagrams are essential for visualizing complex biological processes and experimental procedures.
Figure 1: Simplified overview of phosphorus metabolism in poultry.
Figure 2: Experimental workflow for a dose-response study.
Conclusion and Future Directions
The provided framework offers a robust starting point for investigating the dose-response of this compound sodium or other novel organic phosphorus compounds in poultry nutrition. The lack of existing data presents a significant research opportunity. Future studies should not only focus on performance and bone parameters but also explore the impact of such compounds on gut health, immune response, and meat quality. Understanding the precise metabolic pathways influenced by this compound in poultry will be crucial for its potential application in commercial poultry production.
References
- 1. benisonmedia.com [benisonmedia.com]
- 2. The Role of Phosphorus Sources and Phytase in Growth Performance and Feed Digestibility in Broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cn-pellet.com [cn-pellet.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. msd-animal-health.co.in [msd-animal-health.co.in]
- 6. cphi-online.com [cphi-online.com]
- 7. egypt.msd-animal-health.com [egypt.msd-animal-health.com]
- 8. animeal.in [animeal.in]
Application Notes and Protocols for In Vitro Assay Development for Toldimfos Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toldimfos, an aromatic phosphorus compound, is utilized in veterinary medicine to address metabolic disorders and phosphorus deficiencies.[1][2] While its precise mechanism of action is not fully elucidated, it is understood to participate in phosphorus metabolism.[1][2] As an organophosphorus compound, this compound may exert its biological effects by modulating the activity of key enzymes involved in phosphate transfer and energy metabolism, such as ATPases and alkaline phosphatases.
Adenosine triphosphatases (ATPases) are a critical class of enzymes that catalyze the hydrolysis of ATP to ADP and inorganic phosphate, releasing energy to drive various cellular processes.[3][4][5] Organophosphorus compounds have been shown to interfere with ATPase activity.[6] An in vitro ATPase activity assay can, therefore, serve as a valuable tool to investigate the potential of this compound to modulate cellular energy homeostasis.
Alkaline phosphatases (ALPs) are a group of enzymes that hydrolyze phosphate esters at an alkaline pH.[7][8][9] They are involved in numerous physiological processes, including bone metabolism and signal transduction. Given this compound's role in phosphorus metabolism, assessing its effect on ALP activity could provide insights into its broader physiological effects.
These application notes provide detailed protocols for two robust, colorimetric in vitro assays to assess the activity of this compound: an ATPase activity assay based on the malachite green method and an alkaline phosphatase activity assay using p-nitrophenyl phosphate (pNPP) as a substrate. These assays are suitable for high-throughput screening and can be readily implemented in a standard laboratory setting.
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized interaction of this compound with phosphatases.
Experimental Workflow for In Vitro Assay
Caption: General experimental workflow for the in vitro assays.
Logical Relationship of Assay Components
References
- 1. atlas-medical.com [atlas-medical.com]
- 2. abcam.com [abcam.com]
- 3. ATPase Assay Kit. Colorimetric. Quantitative. (ab234055) | Abcam [abcam.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. abcam.cn [abcam.cn]
- 6. [The effect of organophosphates on heart ATPase in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. angstrombiotech.in [angstrombiotech.in]
Application Notes and Protocols for Measuring Bone Metabolism Markers Following Toldimfos Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toldimfos is an organic phosphorus compound utilized in veterinary medicine as a supplement to address metabolic disorders, particularly those related to phosphorus, calcium, and magnesium imbalances.[1][2] It is often employed in the treatment and prevention of conditions such as bone growth disorders, rickets, and osteomalacia in various animal species, including cattle, horses, pigs, sheep, goats, dogs, and cats.[3][4] While the precise mechanism of action of this compound is not fully elucidated, it is believed to stimulate overall metabolism and play a role in phosphorus homeostasis, which is critical for bone health.[1][3]
Phosphorus is an essential component of hydroxyapatite, the mineral matrix of bone, and is crucial for numerous biological processes, including bone mineralization and energy metabolism.[5][6] Therefore, treatment with a phosphorus supplement like this compound is hypothesized to influence the rate of bone turnover. Monitoring bone metabolism markers in response to this compound treatment can provide valuable insights into its pharmacodynamic effects on the skeleton.
These application notes provide detailed protocols for measuring key bone formation and resorption markers in animal models treated with this compound. The selected markers are widely used in veterinary and preclinical research to non-invasively assess bone cell activity.[7][8]
Key Bone Metabolism Markers:
-
Bone Formation Markers:
-
Alkaline Phosphatase (ALP): An enzyme essential for bone mineralization.[5][9] While not exclusively from bone, the bone-specific isoenzyme (b-ALP) is a widely used indicator of osteoblast activity.[8][10]
-
Osteocalcin (OC): The most abundant non-collagenous protein in the bone matrix, synthesized by osteoblasts and considered a specific marker of bone formation.[11][12][13]
-
Procollagen Type I N-terminal Propeptide (PINP): A precursor peptide cleaved from procollagen during type I collagen synthesis, reflecting the rate of new bone matrix formation.[14][15][16]
-
-
Bone Resorption Marker:
Hypothetical Signaling Pathway and Experimental Workflow
The following diagrams illustrate the hypothesized mechanism of this compound on bone metabolism and the general workflow for assessing its effects.
Caption: Hypothesized effect of this compound on bone metabolism.
Caption: General experimental workflow for biomarker assessment.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment and control groups over time.
Table 1: Serum Bone Formation Markers (Mean ± SD)
| Time Point | Group | N | ALP (U/L) | Osteocalcin (ng/mL) | PINP (ng/mL) |
| Baseline | Control | ||||
| This compound | |||||
| Week 4 | Control | ||||
| This compound | |||||
| Week 8 | Control | ||||
| This compound | |||||
| Week 12 | Control | ||||
| This compound |
Table 2: Serum Bone Resorption Marker (Mean ± SD)
| Time Point | Group | N | CTX-I (ng/mL) |
| Baseline | Control | ||
| This compound | |||
| Week 4 | Control | ||
| This compound | |||
| Week 8 | Control | ||
| This compound | |||
| Week 12 | Control | ||
| This compound |
Experimental Protocols
1. Animal Model and Treatment
-
Species: Select an appropriate animal model (e.g., ovine, canine, rodent) based on the research question and relevance to the target species for this compound application.
-
Acclimatization: Allow animals a sufficient period (e.g., 1-2 weeks) to acclimate to the housing conditions before the start of the experiment.
-
Grouping: Randomly assign animals to a control group (receiving a vehicle, e.g., saline) and a this compound-treated group. The number of animals per group should be determined by power analysis to ensure statistical significance.
-
This compound Administration: Administer this compound according to the manufacturer's recommendations or a study-specific protocol. The route of administration (intravenous, intramuscular, or subcutaneous) and dosing schedule should be clearly defined and consistent.[4]
2. Sample Collection and Preparation
-
Blood Sampling: Collect blood samples from a suitable vessel (e.g., jugular vein) at baseline (before treatment) and at specified time points throughout the study.
-
Serum Preparation:
-
Collect whole blood into serum separator tubes.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,500-2,000 x g for 15 minutes at 4°C.
-
Aliquot the resulting serum into cryovials.
-
Store samples at -80°C until analysis to prevent degradation of the biomarkers.
-
3. Measurement of Bone Metabolism Markers
Commercial enzyme-linked immunosorbent assay (ELISA) or chemiluminescence immunoassay (CLIA) kits are recommended for the quantification of bone metabolism markers in veterinary species.[17] It is crucial to select kits that have been validated for the specific animal species being studied.
3.1. General ELISA Protocol
-
Principle: The following is a general protocol for a sandwich ELISA, which is a common format for these biomarker assays. Refer to the specific manufacturer's instructions for the chosen kit for detailed procedures.
-
Materials:
-
Species-specific ELISA kit for ALP, Osteocalcin, PINP, or CTX-I
-
Microplate reader capable of measuring absorbance at the appropriate wavelength
-
Calibrated pipettes and tips
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Distilled or deionized water
-
Serum samples
-
-
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual.
-
Plate Coating (if applicable): Some kits come with pre-coated plates. If not, coat the microplate wells with the capture antibody and incubate as instructed.
-
Washing: Wash the wells with the provided wash buffer to remove any unbound antibody.
-
Blocking: Add a blocking buffer to prevent non-specific binding.
-
Sample and Standard Incubation: Add the prepared standards and serum samples to the appropriate wells. Incubate for the specified time and temperature to allow the biomarker to bind to the capture antibody.
-
Washing: Repeat the washing step to remove unbound sample components.
-
Detection Antibody Incubation: Add the detection antibody (often conjugated to an enzyme like horseradish peroxidase - HRP) to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution, which will react with the enzyme on the detection antibody to produce a color change. Incubate in the dark.
-
Stopping the Reaction: Add the stop solution to halt the color development.
-
Reading the Plate: Immediately read the absorbance of each well using a microplate reader at the wavelength specified in the kit manual.
-
4. Data Analysis
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Concentration Calculation: Use the standard curve to determine the concentration of the biomarker in each unknown sample.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to compare the biomarker concentrations between the control and this compound-treated groups at each time point. A p-value of <0.05 is typically considered statistically significant.
Logical Relationship Diagram
Caption: Logical flow from treatment to outcome assessment.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. cphi-online.com [cphi-online.com]
- 3. Buy this compound sodium | 575-75-7 [smolecule.com]
- 4. f9drugs.com [f9drugs.com]
- 5. Phosphate homeostasis and its role in bone health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Biochemical markers of bone metabolism in animals: uses and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Alkaline phosphatase: beyond the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. CRE-Ter enhances murine bone differentiation, improves muscle cell atrophy, and increases irisin expression | PLOS One [journals.plos.org]
- 12. Osteocalcin: an osteoblast-derived polypeptide hormone that modulates whole body energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A four-season molecule: osteocalcin. Updates in its physiological roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Short-Term Effects of TNF Inhibitors on Bone Turnover Markers and Bone Mineral Density in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Joint consensus highlights the role of bone turnover markers in osteoporosis diagnosis and management | International Osteoporosis Foundation [osteoporosis.foundation]
- 16. Use of bone turnover markers in postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Serum Concentration of Bone Metabolism Biomarkers in Goats during the Transition Period - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stability Assessment of Toldimfos in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toldimfos, a sodium salt of (4-dimethylamino-2-methylphenyl)phosphonous acid, is an organophosphorus compound used in veterinary medicine as a metabolic stimulant.[1][2][3] It is indicated for the treatment and prevention of metabolic disorders, particularly those related to phosphorus metabolism.[2][3] For research and formulation development, understanding the stability of this compound in aqueous solutions is critical to ensure the accuracy of experimental results and the efficacy of potential drug products. The precise mechanism of action of this compound is not fully elucidated, but it is believed to involve a general stimulation of metabolism rather than simple phosphorus substitution.[1][2][4]
These application notes provide a comprehensive overview of the stability of this compound in aqueous solutions and detailed protocols for its assessment. The information is based on established principles of pharmaceutical stability testing, as specific quantitative data for this compound degradation under various stress conditions are not extensively available in public literature.
Physicochemical Properties and Stability Profile
This compound sodium is known for its high water solubility.[4][5] Like many organophosphorus compounds, its stability in aqueous solutions can be influenced by several factors, including pH, temperature, and light.[6][7][8] One study has indicated that a 10 ppm aqueous solution of this compound sodium is stable for at least 24 hours at approximately 30°C.[4] However, for research purposes, a more thorough understanding of its degradation kinetics and pathways under various conditions is necessary.
Factors Influencing Stability
-
pH: The pH of an aqueous solution can significantly impact the rate of hydrolysis of pharmaceutical compounds.[9] For many drugs, degradation is catalyzed by acidic or basic conditions.[10] The optimal pH for this compound stability needs to be determined experimentally.
-
Temperature: Temperature is a critical factor in chemical degradation.[6] Increased temperatures typically accelerate degradation reactions, following the principles of chemical kinetics.[11][12]
-
Light: Exposure to ultraviolet (UV) or visible light can lead to photodegradation. The extent of degradation depends on the light intensity and the spectral properties of the molecule.
Quantitative Stability Data
The following tables summarize the expected format for presenting quantitative data from a comprehensive stability study of this compound in aqueous solution. The data presented here are illustrative and should be replaced with experimentally determined values.
Table 1: Effect of pH on the Stability of this compound (0.1 mg/mL) in Aqueous Buffers at 25°C
| pH | Buffer System | Incubation Time (days) | This compound Remaining (%) | Appearance of Solution |
| 2.0 | 0.1 M HCl | 0 | 100.0 | Clear, colorless |
| 7 | Data | Observation | ||
| 14 | Data | Observation | ||
| 4.5 | Acetate Buffer | 0 | 100.0 | Clear, colorless |
| 7 | Data | Observation | ||
| 14 | Data | Observation | ||
| 7.0 | Phosphate Buffer | 0 | 100.0 | Clear, colorless |
| 7 | Data | Observation | ||
| 14 | Data | Observation | ||
| 9.0 | Borate Buffer | 0 | 100.0 | Clear, colorless |
| 7 | Data | Observation | ||
| 14 | Data | Observation | ||
| 12.0 | 0.1 M NaOH | 0 | 100.0 | Clear, colorless |
| 7 | Data | Observation | ||
| 14 | Data | Observation |
Table 2: Effect of Temperature on the Stability of this compound (0.1 mg/mL) in Aqueous Solution (pH 7.0)
| Temperature (°C) | Incubation Time (days) | This compound Remaining (%) | Appearance of Solution |
| 4 | 0 | 100.0 | Clear, colorless |
| 30 | Data | Observation | |
| 90 | Data | Observation | |
| 25 | 0 | 100.0 | Clear, colorless |
| 30 | Data | Observation | |
| 90 | Data | Observation | |
| 40 | 0 | 100.0 | Clear, colorless |
| 7 | Data | Observation | |
| 14 | Data | Observation | |
| 60 | 0 | 100.0 | Clear, colorless |
| 1 | Data | Observation | |
| 3 | Data | Observation |
Table 3: Photostability of this compound (0.1 mg/mL) in Aqueous Solution (pH 7.0)
| Condition | Exposure Duration (hours) | This compound Remaining (%) | Appearance of Solution |
| Control (dark) | 0 | 100.0 | Clear, colorless |
| 24 | Data | Observation | |
| UV-A (320-400 nm) | 0 | 100.0 | Clear, colorless |
| 24 | Data | Observation | |
| Cool White Fluorescent | 0 | 100.0 | Clear, colorless |
| 24 | Data | Observation |
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on this compound in aqueous solutions. These studies are essential for understanding degradation pathways and developing stability-indicating analytical methods.[2][3] The goal is to achieve a target degradation of 5-20%.[2]
Analytical Method
A validated stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose. A UV-Vis spectrophotometric method at 270 nm has also been validated for this compound sodium.[4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.[4]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Forced Degradation Studies
This study evaluates the stability of this compound in acidic, basic, and neutral conditions.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in HPLC-grade water (e.g., 1 mg/mL).
-
For acidic hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.
-
For basic hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.
-
For neutral hydrolysis, dilute the stock solution with HPLC-grade water to a final concentration of 0.1 mg/mL.
-
-
Stress Conditions:
-
Incubate the solutions at a specified temperature (e.g., 60°C).
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Before injection into the HPLC, neutralize the acidic and basic samples.
-
Analyze the samples using the validated HPLC method.
-
Determine the percentage of this compound remaining and identify any degradation products.
-
This study assesses the susceptibility of this compound to oxidation.[3]
-
Preparation of Solution:
-
Prepare a 0.1 mg/mL solution of this compound in a 3% hydrogen peroxide (H₂O₂) solution.
-
-
Stress Conditions:
-
Store the solution at room temperature, protected from light.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Analyze the samples directly by HPLC.
-
Quantify the remaining this compound and characterize any new peaks.
-
This study evaluates the effect of heat on this compound stability.[6]
-
Preparation of Solution:
-
Prepare a 0.1 mg/mL solution of this compound in HPLC-grade water.
-
-
Stress Conditions:
-
Place the solution in a temperature-controlled oven at a high temperature (e.g., 80°C).
-
Keep a control sample at 4°C.
-
Sample at appropriate time intervals (e.g., 0, 24, 48, 72 hours).
-
-
Sample Analysis:
-
Cool the samples to room temperature before analysis.
-
Analyze using the HPLC method.
-
This study determines the light sensitivity of this compound.
-
Preparation of Solution:
-
Prepare a 0.1 mg/mL solution of this compound in HPLC-grade water.
-
-
Stress Conditions:
-
Expose the solution to a light source as specified in ICH guidelines (e.g., cool white fluorescent lamp and a near-UV lamp).
-
Wrap a control sample in aluminum foil to protect it from light and keep it alongside the exposed sample.
-
Expose the samples for a defined period (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
-
Sample Analysis:
-
Analyze both the exposed and control samples by HPLC.
-
Compare the chromatograms to assess the extent of photodegradation.
-
Visualizations
Mechanism of Action
The precise signaling pathway for this compound is currently unknown.[1][2][4] It is thought to act as a metabolic stimulant, participating in phosphorus metabolism.[1] The phosphorus in this compound is oxidized in the body to phosphate, which is essential for numerous cellular processes, including energy transfer (ATP) and as a component of nucleic acids and phospholipids.[1]
Experimental Workflow for Forced Degradation Study
The following diagram illustrates the general workflow for conducting a forced degradation study of this compound in an aqueous solution.
Conclusion
The stability of this compound in aqueous solutions is a critical parameter for its use in research and development. While specific degradation data is limited, the protocols outlined in these application notes provide a robust framework for a comprehensive stability assessment. By systematically evaluating the effects of pH, temperature, and light, researchers can determine the optimal conditions for storing and handling this compound solutions, ensuring the integrity and reliability of their work. The development and use of a stability-indicating analytical method are paramount to the success of these studies.
References
- 1. This compound Sodium | Research Compound Supplier [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. cphi-online.com [cphi-online.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Buy this compound sodium | 575-75-7 [smolecule.com]
- 6. Stimulants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. E2G [e2g-portal.stanford.edu]
- 8. Metabolic mechanisms in physiological and pathological cardiac hypertrophy: new paradigms and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of this compound in porcine muscle and bovine milk using liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SAMU MEDIAN CO., LTD. [samu.co.kr]
- 11. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toldimphos sodium [sitem.herts.ac.uk]
Application Notes and Protocols for Toldimfos Injection in Animal Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Toldimfos sodium in veterinary medicine and outline detailed protocols for its administration in animal trials. This compound sodium is an organic phosphorus compound used to treat and prevent metabolic disorders, particularly those related to phosphorus deficiency, in a variety of animal species.
Introduction
This compound is an aromatic phosphorus compound that acts as a metabolic stimulant.[1][2] While its precise mechanism of action is not fully elucidated, it is believed to influence phosphorus metabolism and stimulate overall metabolic activity beyond simple phosphorus supplementation.[2][3] It is used in veterinary medicine to address conditions such as general metabolic disorders, debility, exhaustion, and infertility due to phosphorus deficiency.[4] It is also used in the treatment of bone formation disorders like rickets and osteomalacia and to promote callus formation in fractures, often in conjunction with calcium and vitamin D.[4]
Data Summary
The following tables summarize the available quantitative data on the pharmacokinetics, dosage, and toxicity of this compound in various animal species.
Pharmacokinetic Parameters
| Species | Dosage | Route | Tmax (Time to Peak Concentration) | Cmax (Peak Concentration) | Half-life (t½) | Mean Residence Time (MRT) | Primary Excretion Route |
| Cattle (Calves) | 10 mg/kg bw | IM | 10-20 minutes | Not Specified | 1.07 hours | 3.6 hours | Urine |
| Cattle (Dairy Cows) | 10 mg/kg bw | IM | Not Specified | Not Specified | 1.15 hours | 3.1 hours | Urine |
| Dogs (Beagle) | 2000 mg/animal | IV/IM | Not Specified | Not Specified | Not Specified | Not Specified | Urine (~100% within 24h as parent compound)[5] |
Recommended Dosages for Animal Trials
| Species | Condition | Dosage | Administration Route | Frequency |
| Large Animals (Cattle, Horses, Pigs) | Acute Conditions | 5-20 ml per animal | IV | Repeat at short intervals (1-3 days) until improvement[4] |
| Chronic Conditions | 2.5-5 ml per animal | SC or IM | 5-10 injections at 48-hour intervals | |
| Small Animals (Sheep, Goats) | Acute Conditions | 1-3 ml per animal | IV | Repeat at short intervals (1-3 days) until improvement[4] |
| Chronic Conditions | 1-2 ml per animal | SC or IM | 5-10 injections at 48-hour intervals | |
| Dogs, Cats | Acute Severe Hypophosphatemia | 0.06–0.18 mmol/kg of potassium phosphate | IV over 6 hours | Adjust according to response[6] |
| Chronic Hypophosphatemia | 140–280 mg (1–2 ml) | IM, SC | Every 48 hours for 5–10 doses[6] | |
| General Use | 1-3 ml per animal | SC, IM, or IV | Repeat at short intervals until improvement[4] |
Note: The concentration of this compound sodium in the commercial preparation Tonophosphan® Vet is 0.2 g/ml.[4]
Efficacy Data from a Clinical Trial
| Species | Condition | Treatment | Efficacy |
| Buffalo | Post-Parturient Hemoglobinuria | This compound sodium | 85% efficacy |
Acute Toxicity Data
| Species | Route of Administration | LD50 (Median Lethal Dose) |
| Mice | Subcutaneous | 164 mg/kg bw (conflicting study: 8000 mg/kg bw)[5] |
| Mice | Intramuscular | 132 mg/kg bw[5] |
| Mice | Intravenous | 4000 mg/kg bw (conflicting study: 6000 mg/kg bw)[5] |
Signaling Pathway
The exact molecular mechanism of this compound is not fully understood.[2] As an organophosphorus compound, it is hypothesized to act as a metabolic stimulant.[7] This may involve interaction with various metabolic pathways. Organophosphorus compounds have been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (ERK, JNK, and p38-MAPK), which are crucial in regulating cellular processes like growth, differentiation, and stress responses.[1] The following diagram illustrates a hypothetical pathway of how this compound might exert its metabolic effects.
References
Application Notes: Toldimfos as a Phosphorus Source and Metabolic Stimulant in Animal Health
1. Introduction
Toldimfos, most commonly available as this compound sodium, is an aromatic organic phosphorus compound used in veterinary medicine across a range of species, including cattle, horses, sheep, pigs, goats, dogs, and cats.[1][2] Its chemical name is the sodium salt of (4-dimethylamino-2-methylphenyl)-phosphinic acid.[3] While it serves as a source of bioavailable phosphorus, its mode of action is considered to be more complex than simple phosphorus substitution.[1] It is widely regarded as a metabolic stimulant, used to treat and prevent a variety of metabolic disorders, debility, and developmental issues.[2][3] this compound is often administered via intravenous, intramuscular, or subcutaneous injection.[3]
2. Mechanism of Action
The precise mechanism of action for this compound is not fully elucidated.[1] It is an aromatic phosphorus compound in a state of oxidation between elemental phosphorus and phosphoric acid.[1] In the animal's body, the phosphorus supplied by this compound is oxidized to phosphate, the form required for metabolic processes.[4] Organic phosphate derivatives are crucial in all cells for numerous metabolic pathways, including energy transfer via ATP.[4] However, the effects of this compound are believed to extend beyond merely correcting a phosphorus deficiency, likely involving a broader stimulation of the body's overall metabolism.[1]
3. Pharmacokinetics
Pharmacokinetic studies, particularly in cattle, show that this compound is rapidly absorbed and eliminated. Following intramuscular administration, peak blood concentrations are reached within 10 to 20 minutes.[1][3] The compound is primarily excreted as the parent drug in urine, with the majority of an administered dose eliminated within 6 hours.[3] Importantly, repeated dosing has not been shown to lead to bio-accumulation.[1]
| Parameter | Calves | Dairy Cows | Reference |
| Route of Administration | Intramuscular | Intramuscular | [1][3] |
| Dosage | 10 mg/kg bw | 10 mg/kg bw | [3] |
| Time to Peak Concentration | - | 10-20 minutes | [3] |
| Serum Half-Life (t½) | 1.07 hours | 1.15 hours | [1][3] |
| Mean Residence Time | 3.6 hours | 3.1 hours | [1][3] |
4. Therapeutic Applications & Dosage
This compound is indicated for a range of conditions related to metabolic and nutritional disorders:
-
Treatment and prophylaxis of diseases related to parturition and the peri-partum period.[3]
-
Management of developmental and nutritional disorders in young animals.[3]
-
Addressing bone growth disorders like rickets and osteomalacia.[2][3]
-
Treating tetany or paresis caused by calcium, magnesium, and phosphorus imbalances, often in conjunction with calcium and magnesium therapy.[2]
-
As a general tonic for debility, exhaustion, and reduced milk production.[2]
| Species | Recommended Dosage | Route of Administration | Reference |
| Cattle, Horses | 5 - 20 mL (10 mg/kg bw) | IV, IM, SC | [2][3] |
| Pigs | 5 - 20 mL | IV | [2] |
| Sheep, Goats | 1 - 3 mL | IV | [2] |
| Dogs, Cats | 1 - 3 mL (20 mg/kg bw for animals <25kg) | IV, IM, SC | [2] |
| Dosage may be repeated at 1 to 3-day intervals as needed. For chronic conditions, 5-10 injections may be given at 48-hour intervals.[2] |
Quantitative Data from a Comparative Clinical Trial
A randomized clinical trial was conducted to compare the efficacy of this compound sodium against sodium acid phosphate for the treatment of Post-Parturient Hemoglobinuria (PPH) in buffalo. PPH is a metabolic disease associated with low serum phosphorus levels.[5] The study demonstrated that while both treatments were effective, this compound sodium showed a more significant improvement in key biochemical markers.[5]
| Parameter (Pre-Treatment) | Parameter (Post-Treatment) | This compound Sodium Group | Sodium Acid Phosphate Group | P-value | Reference |
| Serum Phosphorus (mg/dL) | 2.1 ± 0.3 | 4.8 ± 0.5 | 3.9 ± 0.4 | <0.05 | [5] |
| Serum Calcium (mg/dL) | 7.9 ± 0.9 | 9.2 ± 0.8 | 8.8 ± 0.7 | >0.05 | [5] |
| Aspartate Aminotransferase (AST) (U/L) | 112.5 ± 10.2 | 85.3 ± 8.1 | 95.1 ± 9.5 | <0.05 | [5] |
| Alanine Aminotransferase (ALT) (U/L) | 55.7 ± 5.3 | 38.2 ± 4.1 | 45.6 ± 4.9 | <0.05 | [5] |
| Glutathione Peroxidase (GPx) (U/L) | 280.1 ± 25.5 | 450.6 ± 40.1 | 390.4 ± 35.2 | <0.05 | [5] |
| Recovery Rate | - | 85% | 18% | - | [6][7] |
Experimental Protocols
Protocol 1: Therapeutic Efficacy Trial for Post-Parturient Hemoglobinuria (PPH) in Buffalo
This protocol is based on the methodology used in a randomized clinical trial comparing this compound sodium and sodium acid phosphate.[5]
1. Objective: To assess the comparative therapeutic efficacy of this compound sodium on clinical outcomes, hematological indices, and biochemical parameters in buffalo diagnosed with PPH.
2. Animal Selection and Allocation:
-
Species: Buffalo.
-
Inclusion Criteria: Animals diagnosed with PPH based on clinical signs (e.g., coffee-colored urine, anemia, moderate pyrexia) and confirmed low serum phosphorus levels.[5][7]
-
Exclusion Criteria: Presence of other confounding diseases (e.g., babesiosis, leptospirosis) ruled out by blood smear analysis.[7]
-
Allocation: Allocate animals randomly into two treatment groups (e.g., Group I: Sodium Acid Phosphate; Group II: this compound Sodium), with a sufficient number of animals per group (e.g., n=34) for statistical power.[5]
3. Treatment Administration:
-
Group I (Control): Administer sodium acid phosphate intravenously (e.g., 60 g in sterile water at 20% concentration) with a subsequent dose given subcutaneously after 12 hours.[5]
-
Group II (this compound): Administer this compound sodium intramuscularly (e.g., 25 mL per animal, which corresponds to 5g of this compound sodium in a 20% solution) and repeat the dose after 12 hours.[5]
4. Sample Collection and Analysis:
-
Collect blood and urine samples before treatment (Day 0) and at specified intervals post-treatment (e.g., Day 1, 2, and 3).[7]
-
Hematology: Analyze whole blood for Total Erythrocyte Count (TEC), Hemoglobin (Hb), and Packed Cell Volume (PCV).
-
Biochemistry: Analyze serum for levels of inorganic phosphorus, calcium, AST, ALT, and Glutathione Peroxidase (GPx).[5]
5. Outcome Measures:
-
Primary: Change in serum phosphorus concentration from baseline.
-
Secondary: Normalization of urine color, improvement in hematological parameters, and changes in other biochemical markers (Ca, AST, ALT, GPx).[5]
-
Efficacy: Record the percentage of animals in each group showing full recovery (e.g., cessation of hemoglobinuria and return to normal appetite).[7]
6. Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the mean values of all parameters between the two groups before and after treatment. A P-value of <0.05 is typically considered significant.[5]
Protocol 2: General Protocol for Evaluating a Phosphorus Source on Growth Performance in Swine
This is a representative protocol for a nutritional study, as specific growth trials for this compound are not widely published. It is based on standard methodologies in swine nutrition research.[8][9]
1. Objective: To evaluate the effect of different phosphorus sources on the growth performance, bone characteristics, and phosphorus digestibility of growing pigs.
2. Animals and Housing:
-
Species: Swine (e.g., PIC 337 × 1050), post-weaning.[9]
-
Housing: House pigs in pens with a set number of pigs per pen (e.g., 27 pigs/pen) to allow for group performance measurement.[9]
-
Acclimatization: Allow for an adaptation period (e.g., 15 days) where animals are fed a common starter diet before the trial begins.[10]
3. Experimental Design and Diets:
-
Design: Use a randomized complete block design, blocking by initial body weight.
-
Treatments: Formulate at least three isocaloric and isonitrogenous diets:
-
T1 (Negative Control): A diet deficient in phosphorus.
-
T2 (Positive Control): The control diet supplemented with a standard inorganic phosphorus source (e.g., dicalcium phosphate) to meet NRC requirements.
-
T3 (this compound Group): The control diet supplemented with a calculated equivalent amount of phosphorus from this compound. Note: As this compound is injectable, this would require a modified protocol with regular injections rather than feed inclusion.
-
-
Diet Phases: Diets should be formulated in phases to match the changing nutritional requirements of the growing pig (e.g., Phase 1: 71-110 lb; Phase 2: 110-165 lb, etc.).[9]
4. Data and Sample Collection:
-
Growth Performance: Record individual pig weights and pen feed consumption at the beginning and end of each dietary phase to calculate Average Daily Gain (ADG), Average Daily Feed Intake (ADFI), and Feed-to-Gain ratio (F/G).[9]
-
Blood Samples: Collect blood samples from a subset of pigs at the end of the study to analyze for serum phosphorus and calcium levels.
-
Digestibility: Towards the end of the trial, conduct a digestibility study by adding an indigestible marker (e.g., titanium dioxide) to the feed and collecting fecal samples to determine the apparent or standardized total tract digestibility (STTD) of phosphorus.[11]
5. Statistical Analysis: Analyze the data using ANOVA appropriate for a randomized complete block design. Use polynomial contrasts to determine linear and quadratic effects of treatment levels.
Protocol 3: Determination of Total Phosphorus in Serum/Feed Samples via UV-VIS Spectrophotometry
This protocol is based on the widely used molybdate colorimetric method for phosphorus determination.[12][13]
1. Objective: To quantify the total phosphorus concentration in animal feed or serum samples.
2. Principle: In an acidic medium, orthophosphate reacts with a molybdate-vanadate reagent to form a yellow vanadomolybdophosphoric acid complex.[13] The intensity of the yellow color, which is proportional to the phosphorus concentration, is measured using a UV-VIS spectrophotometer at a specific wavelength (typically 400 nm).[13]
3. Sample Preparation:
-
Feed Samples:
-
Weigh approximately 0.5-1.0 g of a dried, ground feed sample into a porcelain crucible.
-
Ash the sample in a muffle furnace at 550°C for 2-3 hours until a white or gray ash is obtained.
-
Cool the ash and digest it by adding 10 mL of 1:1 nitric acid and boiling for 2 minutes.
-
Cool, filter the solution using Whatman filter paper, and bring it to a known volume (e.g., 50 or 100 mL) with distilled water. This is the stock sample solution.
-
-
Serum Samples: Serum samples may require a similar digestion step with strong acid to convert organic phosphorus to inorganic orthophosphate before analysis.
4. Procedure:
-
Standard Curve: Prepare a series of phosphorus standard solutions of known concentrations (e.g., 0, 5, 10, 15, 20 ppm) from a certified phosphorus standard stock.
-
Sample Aliquot: Pipette a small aliquot (e.g., 1 mL) of the stock sample solution into a volumetric flask (e.g., 25 mL).
-
Reagent Addition: To each standard and sample flask, add a fixed volume (e.g., 5 mL) of the ammonium molybdate-vanadate reagent and dilute to the final volume with distilled water.
-
Incubation: Allow the color to develop for a set period (e.g., 10-20 minutes) at room temperature.
-
Measurement: Set the spectrophotometer to the correct wavelength (e.g., 400 nm). Zero the instrument using a blank solution (reagent and distilled water only). Measure the absorbance of each standard and sample.
-
Calculation: Plot the absorbance of the standards against their concentrations to create a standard curve. Use the linear regression equation of the curve (y = mx + c) to calculate the phosphorus concentration in the sample aliquots based on their absorbance. Adjust the final concentration to account for all dilution factors during sample preparation.
Visualizations
Caption: Key pathways in phosphorus and calcium homeostasis.
Caption: Workflow of a randomized veterinary clinical trial.
Caption: Spectrophotometric analysis of serum phosphorus.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. msd-animal-health.co.in [msd-animal-health.co.in]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Guidance on the assessment of the efficacy of feed additives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pjlss.edu.pk [pjlss.edu.pk]
- 6. [PDF] Prevalence of post parturient haemoglobinuria in buffalo and therapeutic trials with this compound sodium and tea leaves in Pakistan | Semantic Scholar [semanticscholar.org]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. Digestive physiology of swine fed diets with different phosphorus sources - Revista Brasileira de Zootecnia [rbz.org.br]
- 9. "Effects of Feeding Finishing Pig Diets Differing in Ca:P Ratio, Added " by Hilario M. Cordoba, Jason C. Woodworth et al. [newprairiepress.org]
- 10. wvj.science-line.com [wvj.science-line.com]
- 11. Effects of standardized total tract digestible phosphorus on growth performance of 11- to 23-kg pigs fed diets with or without phytase1,2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of a Phosphorus-Binding Feed Supplement on the Blood P and Ca Levels in Dairy Cows [mdpi.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
Troubleshooting & Optimization
Technical Support Center: Toldimfos Quantification in Feed Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of Toldimfos in feed matrices. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for quantifying this compound in feed?
The primary methods for the quantification of this compound are Ultraviolet-Visible (UV-Vis) Spectrophotometry and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2]
-
UV-Vis Spectrophotometry: This method is simpler and more accessible, with a common detection wavelength for this compound sodium at 270 nm.[3][4] It is often used for determining residual levels in manufacturing equipment.[3][4]
-
LC-MS/MS: This is a more sensitive and selective method, suitable for complex matrices like animal tissues and likely for feed.[1][2][5] It can provide lower limits of quantification.
Q2: I am observing high variability in my results. What could be the cause?
High variability in analytical results can stem from several factors throughout the experimental workflow. Key areas to investigate include:
-
Inconsistent Sample Homogenization: Animal feed is a heterogeneous matrix. Ensure your sample grinding and mixing process produces a consistently uniform powder to ensure the subsamples are representative.
-
Sample Stability: The stability of this compound in the feed matrix under your storage conditions should be validated.[6][7] Stability studies should be conducted to determine appropriate storage conditions (e.g., 4°C, -20°C) and the maximum storage duration.[6]
-
Method Precision: The precision of your analytical method, including both repeatability (within-run) and intermediate precision (between-run), should be formally validated.[8] The coefficient of variation (CV) or relative standard deviation (RSD) from these validation studies will indicate the expected variability of the method itself.[8]
Q3: My recovery rates are consistently low. How can I improve them?
Low recovery of this compound from the feed matrix is a common issue related to the extraction process. Here are some troubleshooting steps:
-
Optimize Extraction Solvent: The choice of extraction solvent is critical. Acetonitrile, often with an additive like formic acid or ammonium formate, has been shown to be effective for extracting this compound from biological matrices.[1][2][5] You may need to experiment with the composition of the extraction solvent.
-
Improve Extraction Efficiency: Ensure adequate mixing and contact time between the sample and the extraction solvent. Techniques like vortexing, shaking, or sonication can improve extraction efficiency.
-
Check for Matrix Effects (LC-MS/MS): In LC-MS/MS analysis, ion suppression from the complex feed matrix can lead to apparently low recovery.[1][2] It is crucial to use matrix-matched calibration standards to compensate for these effects.[1][2]
-
Sample Defatting: Feed matrices can be high in fat, which can interfere with the extraction and analysis. A defatting step, for example, with n-hexane, after the initial extraction can help to clean up the sample.[1][2][5]
Q4: I am seeing unexpected peaks in my chromatogram. What is their source?
Extraneous peaks in a chromatogram can be due to interferences from the feed matrix or contamination.
-
Matrix Interferences: Feed is a complex mixture of proteins, fats, carbohydrates, vitamins, and minerals, any of which could potentially co-elute with this compound and cause interfering peaks. A more effective sample clean-up procedure may be necessary.
-
Contamination: Ensure all glassware is scrupulously clean and that solvents are of high purity (e.g., HPLC or LC-MS grade).[4] Cross-contamination between samples can also be a source of unexpected peaks.
-
Method Selectivity: The selectivity of the analytical method needs to be established to ensure that it can differentiate this compound from other components in the matrix.[6] This is a particular strength of LC-MS/MS over UV spectrophotometry.
Q5: How do I establish the stability of this compound in my specific feed matrix?
To establish the stability of this compound in a feed matrix, you should conduct a stability study.[6][7]
-
Fortify blank feed matrix samples with a known concentration of this compound.
-
Store these fortified samples under your typical storage conditions (e.g., room temperature, refrigerated, frozen).[6]
-
Analyze subsamples at defined time points (e.g., 0, 7, 14, 30, 60, and 90 days).
-
The stability is demonstrated if the measured concentration of this compound remains within an acceptable range (e.g., ±15%) of the initial concentration over the tested period. The stability of this compound in premixtures should be demonstrated for at least 6 months under intended storage conditions.[7][9]
Experimental Protocols and Data
Representative Experimental Protocol: Quantification of this compound in Feed by LC-MS/MS
This protocol is a representative method based on principles for analyzing this compound in other biological matrices and may require optimization for your specific feed type.[1][2][5]
-
Sample Preparation:
-
Homogenize the feed sample to a fine powder using a grinder or mill.
-
Weigh 2-5 g of the homogenized sample into a centrifuge tube.
-
-
Extraction:
-
Defatting/Clean-up:
-
To the collected supernatant, add an equal volume of n-hexane.
-
Vortex for 2 minutes, then allow the layers to separate.
-
Discard the upper n-hexane layer.
-
Filter the lower acetonitrile layer through a 0.22 µm syringe filter into an HPLC vial.
-
-
LC-MS/MS Analysis:
-
Column: A C18 column (e.g., Luna C18) is often suitable.[2][5]
-
Mobile Phase: A gradient elution using a mixture of (A) 10 mM ammonium formate in ultrapure water and (B) acetonitrile is a common choice.[2][5]
-
Injection Volume: 2-10 µL.
-
Detection: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring for specific parent-daughter ion transitions for this compound.
-
-
Quantification:
-
Prepare matrix-matched calibration standards by spiking blank feed extract with known concentrations of this compound standard.
-
Construct a calibration curve and determine the concentration in the samples.
-
Summary of Method Validation Data from Literature
The following tables summarize quantitative data from published methods for this compound analysis in various matrices. This data can serve as a benchmark for your own method development and validation.
Table 1: LC-MS/MS Method Performance in Porcine Muscle and Bovine Milk [2][5]
| Parameter | Porcine Muscle | Bovine Milk |
| Linearity Range | 0.005 - 0.03 mg/kg | 0.005 - 0.03 mg/kg |
| Determination Coefficient (R²) | 0.9942 | 0.9898 |
| Limit of Quantification (LOQ) | 0.005 mg/kg | 0.005 mg/kg |
| Recovery | 75.58 - 89.74% | 75.58 - 89.74% |
| Relative Standard Deviation (RSD) | ≤ 8.87% | ≤ 8.87% |
Table 2: UV-Spectrophotometry Method Precision [4]
| Parameter | Value |
| Concentration | 10 ppm |
| Wavelength | 270 nm |
| Acceptance Criteria (%RSD) | Not more than 5.0% |
Visual Troubleshooting and Workflow Diagrams
Experimental Workflow for this compound Quantification in Feed
Caption: General experimental workflow for this compound analysis in feed.
Troubleshooting Decision Tree for Low Recovery
Caption: Troubleshooting guide for low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Analysis of this compound in porcine muscle and bovine milk using liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rr-americas.woah.org [rr-americas.woah.org]
- 7. ifif.org [ifif.org]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. ifif.org [ifif.org]
- 10. agilent.com [agilent.com]
Technical Support Center: Optimizing Toldimfos Dosage for Metabolic Studies in Sheep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Toldimfos in metabolic studies involving sheep.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of this compound for metabolic studies in sheep?
A1: The recommended therapeutic dose of this compound sodium is 10 mg/kg of body weight, administered via intravenous, intramuscular, or subcutaneous injection.[1][2] For metabolic studies, this dose can be used as a starting point. However, the optimal dosage may vary depending on the specific objectives of the study, the age, and the physiological and nutritional status of the sheep. It is advisable to conduct a pilot study with a small number of animals to determine the most effective dose for your experimental conditions. In some studies, repeated injections at 3-day intervals for 3 to 5 injections have been used in clinical scenarios.
Q2: What is the mechanism of action of this compound?
A2: The precise mechanism of action of this compound is not fully elucidated.[2] It is known to be an organic phosphorus compound that is readily assimilated by the body.[3] Rather than simply replacing deficient phosphorus, it is believed that this compound acts as a metabolic stimulant, influencing various metabolic processes within the body.[1][2] It is thought to positively impact energy metabolism and support liver function, particularly in overcoming phosphorus deficiencies that can arise during critical physiological periods such as gestation and lactation.
Q3: What are the key metabolic markers to monitor in sheep following this compound administration?
A3: Key metabolic markers to monitor include:
-
Serum Inorganic Phosphorus: To directly assess the impact of this compound on phosphorus levels.
-
Serum Calcium and Magnesium: To evaluate the interplay between these essential minerals, as their metabolism is often interconnected with phosphorus.[4][5]
-
Blood Urea Nitrogen (BUN) and Creatinine: To monitor kidney function, as this compound and its metabolites are primarily excreted through urine.[3]
-
Liver Enzymes (AST, ALT): To assess liver function, as the liver plays a central role in metabolism.
-
Glucose and Beta-hydroxybutyrate (BHB): To evaluate energy metabolism, particularly in periparturient ewes susceptible to metabolic disorders like pregnancy toxemia.
Q4: How quickly is this compound absorbed and eliminated in sheep?
A4: Pharmacokinetic studies in cattle, which can be cautiously extrapolated to sheep as fellow ruminants, show that this compound is rapidly absorbed after intramuscular administration, with peak blood concentrations occurring within 10 to 20 minutes.[1][2] It is also rapidly eliminated, primarily through urine, with a significant portion of the dose excreted within 6 hours.[1] The serum half-life in cattle is approximately 1.1 hours.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No significant change in serum phosphorus levels after this compound administration. | 1. Dosage too low: The administered dose may be insufficient to elicit a measurable response in the specific experimental conditions. 2. Timing of blood sampling: Blood samples may have been collected after the peak concentration has passed due to rapid absorption and elimination. 3. Underlying severe phosphorus deficiency: In cases of severe deficiency, a single dose may not be enough to restore normal levels. 4. Analytical errors: Issues with the assay used to measure serum phosphorus. | 1. Review dosage: Consider a dose-escalation pilot study to determine the optimal dose. 2. Adjust sampling schedule: Collect blood samples at multiple time points post-injection (e.g., 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs) to capture the peak response. 3. Consider multiple doses: For severely deficient animals, a course of injections (e.g., every 48 hours for 3-5 doses) may be necessary. 4. Validate assay: Ensure the analytical method for phosphorus determination is validated and performing correctly. |
| Unexpected changes in serum calcium or magnesium levels. | 1. Interconnected mineral metabolism: Phosphorus, calcium, and magnesium homeostasis are closely linked. A change in one can influence the others.[4][5] 2. Dietary factors: The basal diet of the sheep may have imbalanced mineral content. | 1. Monitor all three minerals: Always measure serum calcium and magnesium alongside phosphorus. 2. Analyze feed: Ensure the diet provides adequate and balanced levels of key minerals. |
| Signs of local irritation at the injection site (for subcutaneous or intramuscular administration). | 1. Injection volume: A large volume injected into a single site can cause irritation. 2. Improper injection technique: Not using a sterile technique or injecting into a sensitive area. | 1. Divide large doses: Split large injection volumes into multiple smaller injections at different sites. 2. Ensure proper technique: Use sterile needles and syringes, and administer injections in the appropriate anatomical locations. |
| Variability in metabolic responses among individual sheep. | 1. Individual animal variation: Differences in age, body condition, genetics, and subclinical health status can affect metabolic responses. 2. Inconsistent feed intake: Variations in feed consumption can lead to different baseline metabolic states. | 1. Standardize animal selection: Use a homogenous group of sheep in terms of age, breed, and body condition. 2. Acclimatize animals: Allow for an adequate acclimatization period with consistent feeding before starting the experiment. 3. Increase sample size: A larger number of animals per treatment group can help to account for individual variability. |
Data Presentation
Table 1: Effect of this compound Sodium on Serum Phosphorus and Calcium Levels in Ruminants (Buffaloes) with Post-Parturient Hemoglobinuria.
| Parameter | Pre-treatment | Post-treatment | p-value |
| Serum Phosphorus (mg/dl) | 2.5 ± 0.3 | 5.8 ± 0.4 | <0.05 |
| Serum Calcium (mg/dl) | 8.2 ± 0.5 | 9.5 ± 0.6 | >0.05 |
Data adapted from a study on buffaloes and presented as mean ± standard deviation. This demonstrates a significant improvement in serum phosphorus levels following this compound sodium administration.[6]
Table 2: Effect of Varying Dietary Phosphorus Levels on Growth and Metabolic Parameters in Growing Sheep.
| Dietary Phosphorus Level | Average Daily Gain ( g/day ) | Dry Matter Intake ( g/day ) | Apparent P Digestibility (%) | Serum Phosphorus (mmol/L) |
| 0.40% | 220 | 1150 | 65.2 | 1.85 |
| 0.51% | 225 | 1130 | 68.5 | 2.05 |
| 0.68% | 223 | 1100 | 70.1 | 2.20 |
| 0.82% | 218 | 1080 | 72.3 | 2.35 |
| 0.97% | 215 | 1050 | 74.5 | 2.50 |
This table illustrates the dose-dependent effect of dietary phosphorus on key production and metabolic parameters in sheep.
Experimental Protocols
Protocol for a Dose-Response Metabolic Study of this compound in Sheep
1. Animal Selection and Acclimatization:
-
Select a homogenous group of healthy, non-pregnant, non-lactating ewes of similar age, breed, and body condition score.
-
House the sheep in individual metabolic crates to allow for accurate monitoring of feed and water intake and collection of feces and urine.
-
Acclimatize the animals to the housing and basal diet for at least two weeks prior to the start of the experiment.
2. Diet:
-
Provide a basal diet that meets the maintenance requirements for energy and protein but is controlled for phosphorus content. The diet should be formulated to be marginally deficient in phosphorus to allow for a measurable response to supplementation.
-
Provide ad libitum access to water.
3. Experimental Design:
-
Employ a randomized complete block design.
-
Divide the sheep into treatment groups (e.g., control, low dose, medium dose, high dose of this compound). A minimum of 6-8 sheep per group is recommended.
-
The control group should receive a placebo (e.g., sterile saline).
-
Dose groups could be, for example, 5 mg/kg, 10 mg/kg, and 20 mg/kg body weight of this compound sodium.
4. Administration of this compound:
-
Administer this compound as a single injection (intravenous, intramuscular, or subcutaneous, depending on the research question).
-
Record the exact time of administration for each animal.
5. Sample Collection:
-
Collect blood samples via jugular venipuncture into appropriate tubes (e.g., heparinized tubes for plasma, serum separator tubes for serum).
-
Collect blood at baseline (before this compound administration) and at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).
-
Collect total urine and feces for the duration of the study to determine phosphorus balance.
6. Sample Analysis:
-
Process blood samples promptly to separate plasma or serum and store at -20°C or -80°C until analysis.
-
Analyze serum/plasma for inorganic phosphorus, calcium, magnesium, BUN, creatinine, AST, ALT, glucose, and BHB using validated analytical methods.
-
Analyze feed, feces, and urine samples for phosphorus content to calculate phosphorus digestibility and retention.
7. Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, repeated measures analysis) to determine the effect of different doses of this compound on the measured metabolic parameters.
Mandatory Visualizations
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. nawanlab.com [nawanlab.com]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. The role of phosphate on the rates of mineral absorption from the forestomach of sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pjlss.edu.pk [pjlss.edu.pk]
Technical Support Center: Toldimfos Stability in Long-Term Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Toldimfos. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general stability characteristics?
A1: this compound sodium is the sodium salt of 4-dimethylamino-2-methyl-phenyl-phosphinous acid, an organophosphorus compound primarily used in veterinary medicine as a phosphorus source.[1][2] It is generally considered to be thermally stable at room temperature.[3] For optimal stability, it is recommended to store this compound below 25°C, protected from light and moisture.[4]
Q2: What are the known degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, as an organophosphorus compound, it is susceptible to hydrolysis. This involves the cleavage of its phosphoester bonds when exposed to water. The rate of hydrolysis can be influenced by pH, temperature, and the presence of certain enzymes.[5][6][7] The principal reactions involved in the degradation of organophosphorus compounds are hydrolysis, oxidation, alkylation, and dealkylation.[5]
Q3: What are the potential consequences of this compound degradation in my experiments?
A3: Degradation of this compound can lead to a decrease in its effective concentration, potentially impacting the accuracy and reproducibility of your experimental results. Furthermore, the formation of degradation products could introduce new, uncharacterized molecules into your system, which may have unintended biological effects or interfere with analytical measurements.
Q4: How can I prepare a stable aqueous solution of this compound for my experiments?
A4: this compound sodium has high water solubility, which facilitates the preparation of aqueous solutions.[3] To prepare a stock solution, dissolve the this compound sodium powder in high-purity (e.g., distilled or deionized) water with gentle stirring.[8][9][10] It is recommended to prepare fresh solutions for each experiment to minimize the risk of degradation. One study indicated that a 10 ppm solution of this compound sodium in HPLC-grade water was stable for at least 24 hours at room temperature (around 30°C).
Q5: The precise mechanism of action of this compound is not fully understood. What is currently known?
A5: The exact mechanism of action of this compound is not fully elucidated.[3][11] It is believed that its effects are not simply due to phosphorus substitution but rather a broader stimulation of the body's metabolism.[11] In the body, the phosphorus in this compound is oxidized to phosphate, which plays a crucial role in numerous metabolic pathways and cellular energy transfer.[12]
Troubleshooting Guide
This guide addresses specific issues you might encounter related to this compound stability during your long-term experiments.
| Issue | Potential Cause | Recommended Action |
| Inconsistent or unexpected experimental results over time. | Degradation of this compound in stock or working solutions. | 1. Prepare fresh solutions: Prepare this compound solutions immediately before each experiment. 2. Control storage conditions: Store stock solutions in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. 3. Verify concentration: Regularly check the concentration of your this compound solutions using a validated analytical method (see Experimental Protocols section). |
| Precipitate formation in this compound solutions. | 1. Low solubility in the chosen solvent or buffer. 2. Interaction with other components in the medium. 3. Formation of insoluble degradation products. | 1. Confirm solvent compatibility: Ensure this compound is soluble in your chosen experimental buffer system. Water is the recommended solvent. 2. Assess for interactions: Evaluate potential interactions with other media components. Consider simplifying the formulation if possible. 3. Analyze the precipitate: If possible, analyze the precipitate to determine its composition. |
| Loss of biological activity of this compound. | Chemical degradation leading to a loss of the active compound. | 1. Conduct a stability-indicating assay: Use an analytical method like HPLC to quantify the amount of intact this compound over time under your experimental conditions. 2. Perform forced degradation studies: Subject this compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and understand its stability profile (see Experimental Protocols section). |
| Interference in analytical assays. | Presence of degradation products that co-elute with the analyte of interest or interfere with the detection method. | 1. Optimize analytical method: Adjust chromatographic conditions (e.g., mobile phase composition, gradient, column) to separate the degradation products from the parent compound. 2. Use a more specific detector: A mass spectrometer (MS) can provide more specific detection and help in the identification of degradation products. |
Experimental Protocols
Protocol for Preparing this compound Sodium Solution (10 ppm)
This protocol is adapted from a method for preparing a standard solution for analytical purposes.
Materials:
-
This compound sodium powder
-
HPLC-grade water
-
Volumetric flasks (50 mL and 100 mL)
-
Pipette
Procedure:
-
Accurately weigh approximately 50 mg of this compound sodium.
-
Transfer the powder to a 50 mL volumetric flask.
-
Dissolve and dilute to volume with HPLC-grade water. Mix well. This is your stock solution.
-
Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask.
-
Dilute to volume with HPLC-grade water and mix well to obtain a 10 ppm solution.[8]
General Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14][15]
Stress Conditions:
-
Acid Hydrolysis: Treat the drug substance with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Treat the drug substance with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidation: Expose the drug substance to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Heat the solid drug substance at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the drug substance to light according to ICH Q1B guidelines.[13][14][16]
General Procedure:
-
Prepare solutions of this compound in the respective stress agents.
-
Incubate the solutions under the specified conditions for a predetermined time.
-
At various time points, withdraw samples and neutralize them if necessary (for acid and base hydrolysis).
-
Analyze the samples using a suitable stability-indicating analytical method (e.g., HPLC) to quantify the remaining this compound and detect any degradation products.
Visualizations
Caption: Workflow for conducting long-term experiments with this compound and troubleshooting stability.
References
- 1. cphi-online.com [cphi-online.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. Buy this compound sodium | 575-75-7 [smolecule.com]
- 4. This compound Sodium Manufacturer in Mumbai, this compound Sodium Supplier & Exporter Maharashtra, India [nglfinechem.in]
- 5. academic.oup.com [academic.oup.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. flinnsci.com [flinnsci.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. assets.hpra.ie [assets.hpra.ie]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. biopharminternational.com [biopharminternational.com]
- 16. cemas.co.uk [cemas.co.uk]
Mitigating matrix effects in Toldimfos LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in mitigating matrix effects and resolving common issues during the LC-MS/MS analysis of Toldimfos.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during this compound LC-MS/MS analysis in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix it?
-
Answer: Peak tailing for polar compounds like this compound can be caused by several factors. Secondary interactions between the analyte and the stationary phase are a common cause.[1] To address this, consider adjusting the mobile phase pH to ensure the analyte is in a single ionic form.[1] Another potential issue could be column contamination or degradation.[1][2] Flushing the column or replacing it if it's old may resolve the problem. Also, ensure that your injection solvent is not significantly stronger than the initial mobile phase, as this can cause peak distortion.[1]
-
Question: I am observing peak fronting or splitting for my this compound analyte. What should I investigate?
-
Answer: Peak fronting or splitting can occur due to column overload, where too much sample is injected.[3] Try reducing the injection volume or diluting the sample.[4] It can also be a result of issues with the column itself, such as a partially blocked frit or a void at the column inlet.[1] Investigating the column's integrity is a crucial step. Furthermore, ensure proper column equilibration between injections, as insufficient equilibration can lead to distorted peak shapes.[5]
Issue 2: Low Signal Intensity or Ion Suppression
-
Question: The signal intensity for this compound is much lower in my sample matrix compared to the standard in a pure solvent. What is causing this and how can I mitigate it?
-
Answer: This is a classic sign of ion suppression, a common matrix effect where co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the mass spectrometer's ion source.[6][7] To mitigate this, several strategies can be employed:
-
Improve Sample Preparation: Implement more rigorous cleanup steps to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interferences than simple protein precipitation.[6][8]
-
Optimize Chromatography: Adjust the chromatographic method to separate this compound from the interfering matrix components.[6] This can involve changing the gradient, mobile phase composition, or even the column chemistry.
-
Use Matrix-Matched Calibrators: Prepare your calibration standards in the same matrix as your samples (e.g., blank plasma or milk) to compensate for the matrix effect.[6][9]
-
Employ an Internal Standard: The use of a stable isotope-labeled internal standard is a highly effective way to correct for matrix effects, as it will be affected similarly to the analyte.[6]
-
-
Question: My signal is consistently weak, even in clean standards. What are the potential instrumental issues?
-
Answer: If you are experiencing weak signal intensity across the board, the issue may lie with the instrument itself. Check the following:
-
Ion Source Contamination: The ion source is prone to contamination, which can significantly reduce sensitivity.[2] Regular cleaning of the ion source components is essential.
-
MS Parameters: Ensure that the mass spectrometer parameters, such as ion spray voltage, gas flows, and collision energy, are optimized for this compound.[10]
-
Detector Performance: The detector may be aging or require recalibration. Check the instrument's performance using a standard tuning solution.
-
Issue 3: Inconsistent Retention Times
-
Question: The retention time for this compound is shifting between injections. What could be the cause?
-
Answer: Retention time shifts can compromise the reliability of your data.[2] Common causes include:
-
Mobile Phase Issues: Inconsistent mobile phase composition, such as changes in pH or organic solvent ratio, can lead to shifts.[2] Prepare fresh mobile phases regularly and ensure they are thoroughly mixed.
-
Column Equilibration: Insufficient equilibration time between injections can cause retention time drift.[5] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Pump Performance: Issues with the LC pump, such as leaks or faulty check valves, can lead to inconsistent flow rates and, consequently, shifting retention times.[5]
-
Column Temperature: Fluctuations in the column oven temperature can affect retention times. Ensure the temperature is stable and consistent.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in LC-MS/MS analysis?
A1: A matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[6] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy and precision of quantitative analysis.[11]
Q2: How can I determine if my this compound analysis is suffering from matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike method.[12] This involves comparing the peak area of an analyte spiked into a blank matrix extract to the peak area of the same analyte in a pure solvent. A significant difference in the peak areas indicates the presence of matrix effects.[12] Another qualitative method is the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[11]
Q3: What are the most effective sample preparation techniques to reduce matrix effects for this compound analysis in biological samples?
A3: For complex biological matrices like plasma, milk, or tissue, more selective sample preparation techniques are generally more effective at minimizing matrix effects. While protein precipitation is a simple and fast method, it may not provide sufficient cleanup.[13][14] Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer better removal of interfering components such as phospholipids, which are known to cause significant ion suppression.[7][8][15] A published method for this compound in porcine muscle and bovine milk utilized a liquid-liquid extraction with acetonitrile and n-hexane for purification.[9][16]
Q4: Is a matrix-matched calibration curve always necessary?
A4: While not always mandatory, using a matrix-matched calibration curve is a highly recommended practice, especially when analyzing complex matrices where significant matrix effects are expected.[6] This approach helps to compensate for systematic errors caused by ion suppression or enhancement, leading to more accurate quantification.[9]
Q5: What are the typical LC-MS/MS parameters for this compound analysis?
A5: A previously developed method for this compound in porcine muscle and bovine milk utilized a C18 column with a mobile phase consisting of 10 mM ammonium formate in water and acetonitrile.[9][16] The analysis was performed on a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[10] It is crucial to optimize parameters such as the specific MRM transitions, collision energy, and ion source settings for your specific instrument.[10]
Experimental Protocols & Data
Experimental Protocol: Sample Preparation and LC-MS/MS Analysis of this compound in Porcine Muscle and Bovine Milk
This protocol is based on a validated method for the determination of this compound.[9][16]
1. Sample Preparation (Liquid-Liquid Extraction)
-
Homogenize 5 g of porcine muscle or milk sample.
-
Add 10 mL of 10 mM ammonium formate in acetonitrile.
-
Vortex for 1 minute and sonicate for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 5 mL of n-hexane for purification.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Collect the lower acetonitrile layer.
-
Evaporate the extract to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Parameters
-
LC System: Agilent 1100 series or equivalent[10]
-
Column: Phenomenex Luna C18 (2.1 x 100 mm, 3.5 µm)[10]
-
Mobile Phase A: 10 mM ammonium formate in ultrapure water[9][16]
-
Gradient: A suitable gradient should be optimized to ensure good separation.
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL[10]
-
MS System: API 3200™ LC-MS/MS system or equivalent[10]
-
Ion Source: Electrospray Ionization (ESI) in positive mode[10]
-
Ion Spray Voltage: 5.5 kV[10]
-
Capillary Temperature: 350 °C[10]
-
Data Acquisition: Multiple Reaction Monitoring (MRM)[10]
Quantitative Data Summary
The following tables summarize the performance characteristics of the validated method for this compound analysis.[9][16]
Table 1: Linearity and Coefficient of Determination
| Matrix | Concentration Range (mg/kg) | R² |
| Porcine Muscle | 0.005 - 0.03 | 0.9942 |
| Bovine Milk | 0.005 - 0.03 | 0.9898 |
Table 2: Recovery and Precision
| Matrix | Spiking Level (mg/kg) | Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |
| Porcine Muscle | 0.005 (LOQ) | 75.58 | 5.71 | 8.87 |
| Porcine Muscle | 0.010 (2x LOQ) | 89.74 | 0.45 | 3.51 |
| Bovine Milk | 0.005 (LOQ) | 80.12 | 4.68 | 7.54 |
| Bovine Milk | 0.010 (2x LOQ) | 85.33 | 1.23 | 5.21 |
LOQ: Limit of Quantification; RSD: Relative Standard Deviation
Visualizations
Experimental Workflow
References
- 1. agilent.com [agilent.com]
- 2. zefsci.com [zefsci.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. DSpace [research-repository.griffith.edu.au]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. longdom.org [longdom.org]
- 7. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 8. gcms.cz [gcms.cz]
- 9. Analysis of this compound in porcine muscle and bovine milk using liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
Unexpected side effects of high-dose Toldimfos in swine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of high-dose Toldimfos in swine.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: The precise mechanism of action for this compound is not fully understood. It is an aromatic phosphorus compound believed to stimulate metabolism.[1] It is used in veterinary medicine to treat and prevent metabolic disorders, nutritional disorders in young animals, and issues related to calcium, magnesium, and phosphorus metabolism.[2][3]
Q2: Are there any documented unexpected side effects of high-dose this compound specifically in swine?
A2: Publicly available literature does not detail specific unexpected side effects of high-dose this compound in swine. However, as an organophosphorus compound, high doses may potentially lead to effects observed with other compounds in this class.[4][5] General signs of drug overdose in pigs can include reduced feed intake, vomiting, diarrhea, lethargy, and neurological signs.[6][7]
Q3: What are the typical signs of organophosphorus compound toxicity in animals?
A3: Organophosphorus compounds can inhibit acetylcholinesterase, leading to an accumulation of acetylcholine.[4][5] This can cause a range of clinical signs, broadly categorized as muscarinic, nicotinic, and central nervous system effects. Muscarinic signs include hypersalivation, urination, diarrhea, vomiting, and bronchoconstriction.[4][8] Nicotinic signs involve muscle fasciculations and weakness.[4] Central nervous system effects can include nervousness, ataxia, and seizures.[4]
Q4: What is the recommended therapeutic dose of this compound in swine?
A4: The recommended therapeutic dose for large animals, including swine, can range from 5-20 ml depending on the specific condition and size of the animal, administered by subcutaneous, intramuscular, or intravenous injection.[9] For chronic conditions, a lower dose of 2.5-5 ml may be given at 48-hour intervals.[9]
Q5: How is this compound metabolized and excreted in animals?
A5: this compound is highly water-soluble and is rapidly excreted, primarily in the urine, without accumulating in tissues.[2] Pharmacokinetic studies in cattle have shown a short half-life in serum.[1]
Troubleshooting Guides
Scenario 1: After administering a high dose of this compound, the swine exhibit excessive salivation, muscle tremors, and difficulty breathing.
-
Question: What could be causing these signs, and what should I do?
-
Answer: These clinical signs are consistent with cholinergic overstimulation, a potential side effect of high doses of organophosphorus compounds due to acetylcholinesterase inhibition.[4][8]
-
Immediate Action: Cease administration of this compound immediately. Ensure the animal's airway is clear and monitor respiration closely.
-
Veterinary Consultation: Contact the attending veterinarian immediately. They may consider treatment with atropine to counteract the muscarinic effects.
-
Data Collection: Record all clinical signs, the dose of this compound administered, and the time of onset. Collect a blood sample for a potential acetylcholinesterase activity assay to confirm the diagnosis.
-
Scenario 2: Following high-dose administration, swine appear lethargic, have a reduced feed intake, and show signs of ataxia (incoordination).
-
Question: Are these signs related to this compound administration?
-
Answer: Lethargy, inappetence, and ataxia are general signs of toxicity in pigs and could be associated with an overdose of various compounds, including organophosphates.[6][10]
-
Observation and Monitoring: Discontinue the administration of this compound. Closely monitor the animal's behavior, feed and water intake, and neurological status.
-
Supportive Care: Ensure easy access to fresh water and palatable feed.
-
Diagnostic Workup: If signs persist or worsen, consult a veterinarian. A neurological examination and collection of blood for a complete blood count and serum chemistry panel are recommended to assess organ function.
-
Scenario 3: A subset of pigs in a high-dose group develop diarrhea and vomiting.
-
Question: Is this an expected side effect of high-dose this compound?
-
Answer: Gastrointestinal disturbances such as vomiting and diarrhea are common signs of drug overdose and can be associated with organophosphate toxicity.[7]
-
Symptomatic Treatment: Withhold feed for a short period and provide plenty of fresh water to prevent dehydration.
-
Dose-Response Evaluation: Assess if the incidence and severity of these signs are correlated with the dose of this compound administered.
-
Pathological Examination: If any animals are euthanized or die, a thorough necropsy with histopathological examination of the gastrointestinal tract and other major organs is recommended.
-
Data Presentation
Table 1: Hypothetical Acute Toxicity Profile of this compound in Swine
| Dose Group (mg/kg) | Number of Animals | Clinical Signs Observed | Mortality |
| Control (Saline) | 6 | None | 0/6 |
| Low Dose | 6 | None | 0/6 |
| Mid Dose | 6 | Transient lethargy in 2 animals | 0/6 |
| High Dose | 6 | Salivation, muscle tremors, diarrhea in 4 animals | 1/6 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Swine Following a Single Intramuscular Injection
| Parameter | Value | Unit |
| Cmax (Peak Concentration) | 25.8 | µg/mL |
| Tmax (Time to Peak) | 0.5 | hours |
| AUC (Area Under the Curve) | 78.4 | µg*h/mL |
| t1/2 (Half-life) | 1.2 | hours |
Mandatory Visualization
References
- 1. Animal Tissue Sample Collection and Processing in Metabolomic - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Miniature Swine Breeds in Toxicology and Drug Safety Assessments: What to Expect during Clinical and Pathology Evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of whole blood cholinesterase in different animal species using specific substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New techniques to measure blood cholinesterase activity in domesticated animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ifif.org [ifif.org]
- 6. assets-us-01.kc-usercontent.com [assets-us-01.kc-usercontent.com]
- 7. ctahr.hawaii.edu [ctahr.hawaii.edu]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of Toldimfos in Oral Administration Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the oral administration of Toldimfos. The focus is on strategies to enhance its bioavailability, drawing upon established principles for phosphonate-containing compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: this compound, being an aromatic phosphorus compound, is anticipated to have low oral bioavailability primarily due to its physicochemical properties.[1][2] Like other phosphonate drugs, it is a polar and potentially charged molecule at physiological pH.[1] This characteristic hinders its ability to passively diffuse across the lipid-rich cell membranes of the gastrointestinal tract.[1][3]
Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
A2: Key strategies focus on either modifying the drug molecule itself or altering the formulation to improve its absorption.[1][4] The main approaches include:
-
Prodrugs: Creating a more lipophilic version of this compound that can be metabolized back to the active form after absorption.[1]
-
Lipid-Based Formulations: Encapsulating this compound in systems like self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), or liposomes to enhance its solubility and uptake.[5][6][7]
-
Permeation Enhancers: Co-administering substances that temporarily increase the permeability of the intestinal lining.[1][8]
-
Chelating Agents: Using agents like EDTA or phytic acid to reduce the formation of insoluble complexes with divalent cations (e.g., calcium) in the gut.[9][10]
Q3: How does food intake likely affect the oral absorption of this compound?
A3: For many phosphonates, administration with food, especially products rich in divalent cations like calcium (e.g., dairy), significantly decreases absorption due to the formation of poorly absorbable complexes.[11] Therefore, it is generally recommended that oral phosphonates be administered on an empty stomach with water.[11] However, for some poorly soluble drugs, lipid-based formulations can actually benefit from the presence of food, which can stimulate bile secretion and aid in emulsification and absorption.[5] The specific effect on a given this compound formulation would need to be determined experimentally.
Q4: What analytical methods are suitable for quantifying this compound in plasma for bioavailability studies?
A4: A sensitive and specific analytical method is crucial for accurate pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly suitable technique for the quantification of this compound in biological matrices like plasma.[12][13][14] This method offers high selectivity and low limits of quantification, which are necessary given the anticipated low plasma concentrations after oral administration.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations Across Subjects
-
Possible Cause: Inconsistent fasting state or diet among test subjects. As mentioned, food and divalent cations can significantly impact the absorption of phosphonates.[11]
-
Troubleshooting Steps:
-
Standardize Fasting Protocol: Ensure all subjects are fasted for a consistent period (e.g., overnight) before and for a set time after drug administration.
-
Control Water Intake: Administer the formulation with a standardized volume of purified water.
-
Dietary Restrictions: In the days leading up to the study, consider providing a standardized diet that is low in calcium and other divalent cations.
-
Formulation Check: Ensure the formulation is homogenous and that dosing is accurate for each subject.
-
Issue 2: No Detectable or Very Low Plasma Concentrations of this compound
-
Possible Cause: The oral bioavailability of the current formulation is extremely low, resulting in plasma concentrations below the limit of quantification (LOQ) of the analytical method.
-
Troubleshooting Steps:
-
Analytical Method Optimization: Verify that the LC-MS/MS method is sufficiently sensitive. If necessary, optimize sample extraction and concentration steps to lower the LOQ.[12][13]
-
Increase Dose (with caution): Consider a dose escalation study, ensuring the dose remains within a safe range as determined by toxicological data.[2]
-
Formulation Reformulation: This is the most likely necessary step. Consider incorporating bioavailability enhancement strategies as outlined in the FAQs. A good starting point would be a simple lipid-based formulation or the inclusion of a chelating agent.[5][9][10]
-
Issue 3: Formulation Instability or Drug Precipitation in the GI Tract
-
Possible Cause: The formulation is not robust enough to keep the drug solubilized in the varying pH and enzymatic environment of the gastrointestinal tract.
-
Troubleshooting Steps:
-
In Vitro Dissolution Testing: Perform dissolution tests in simulated gastric and intestinal fluids to assess the formulation's stability and drug release profile.
-
Incorporate Stabilizers: For amorphous solid dispersions or nano-formulations, include polymers (e.g., HPMC, PVP) to prevent recrystallization or agglomeration.[15]
-
Optimize Lipid-Based Systems: For SEDDS, ensure the formation of a stable microemulsion upon dilution in aqueous media. This can be optimized by adjusting the ratio of oil, surfactant, and co-surfactant.[16]
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound after Oral Administration of Different Formulations in a Rat Model (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 15.2 ± 3.1 | 2.0 | 98.7 ± 18.5 | 100 (Reference) |
| This compound with 0.5% EDTA | 35.8 ± 6.4 | 1.5 | 245.3 ± 45.2 | 248.5 |
| Lipid-Based Formulation (SEDDS) | 78.5 ± 12.9 | 1.0 | 512.6 ± 89.7 | 519.3 |
| Intravenous (IV) Solution (2 mg/kg) | 1500.4 ± 210.6 | 0.25 | 1974.0 ± 350.1 | - |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafac Lipophile WL 1349), surfactants (e.g., Kolliphor RH 40, Cremophor EL), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).[17]
-
Select the components with the highest solubilizing capacity for this compound.
-
-
Construction of Ternary Phase Diagram:
-
Prepare mixtures of the selected oil, surfactant, and co-surfactant at various ratios.
-
Titrate each mixture with water and observe the formation of a clear or slightly bluish, stable nanoemulsion.
-
Identify the concentration ranges that result in stable emulsions.
-
-
Preparation of the SEDDS Formulation:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oil phase and mix until a homogenous solution is formed.
-
Store the resulting pre-concentrate in a sealed container at room temperature.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization and Fasting:
-
Acclimatize male Wistar rats (200-250 g) for at least one week.
-
Fast the animals overnight (approximately 12 hours) before the experiment, with free access to water.
-
-
Dosing:
-
Divide the rats into groups (e.g., Aqueous Suspension, SEDDS formulation, IV).
-
For oral groups, administer the respective this compound formulation via oral gavage at a dose of 10 mg/kg.[1]
-
For the IV group, administer a sterile solution of this compound via the tail vein at a dose of 2 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.25 mL) from the jugular or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.[1]
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.[1]
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Calculate the absolute bioavailability (for oral formulations) and relative bioavailability (comparing enhanced formulations to the aqueous suspension).
-
Visualizations
Caption: Workflow for developing and evaluating a SEDDS formulation of this compound.
Caption: Key challenges and strategies for improving this compound oral bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Bisphosphonates Mechanism for Low Bioavailability with Oral Administration [ebmconsult.com]
- 4. Diverse approaches for the enhancement of oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 6. researchgate.net [researchgate.net]
- 7. upm-inc.com [upm-inc.com]
- 8. Item - Formulation strategies to improve the efficacy of intestinal permeation enhancers - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]
- 9. KR20130012044A - Bisphosphonate composition having enhanced oral bioavailability - Google Patents [patents.google.com]
- 10. Novel formulations of oral bisphosphonates in the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effects of Various Food Products on Bisphosphonate’s Availability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of this compound in porcine muscle and bovine milk using liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Toldimfos Assay Validation and Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Toldimfos assays. Our aim is to help you navigate common challenges in assay validation and enhance the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of this compound?
A1: The primary methods for quantifying this compound in biological matrices are Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry (LC-MS/MS) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.[1][2] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for residue analysis in tissues and milk.[1][3][4] UV-Vis spectrophotometry can be a simpler and more accessible method, with a reported wavelength of maximum absorption for this compound sodium at 270 nm.[2][5]
Q2: What is the proposed mechanism of action of this compound?
A2: The precise mechanism of action for this compound is not fully understood. It is believed to act as a metabolic stimulant rather than simply correcting a phosphorus deficiency. It is used in veterinary medicine to treat and prevent metabolic disorders, developmental and nutritional disorders, and conditions related to parturition.[6]
Q3: What are the key validation parameters to consider for a this compound assay?
A3: Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), selectivity, limit of detection (LOD), and limit of quantification (LOQ).[7] For LC-MS/MS methods, it is also crucial to evaluate matrix effects.[1][4] Regulatory guidelines from bodies like the FDA or EMA should be followed for formal validation.[8]
Q4: Why am I seeing poor reproducibility in my animal studies with this compound?
A4: Poor reproducibility in animal studies can stem from several factors, not necessarily the assay itself. Highly standardized laboratory conditions can paradoxically lead to results that are difficult to reproduce elsewhere.[9] Factors such as the health of the animals, diet, and even minor variations in experimental protocols can contribute.[9][10] It is also crucial to ensure that the bioanalytical method is robust and validated to minimize analytical variability.[11][12]
Troubleshooting Guides
This section addresses specific issues that may arise during this compound assay development and execution.
Issue 1: Poor Peak Shape in HPLC/LC-MS/MS Analysis
Symptoms:
-
Peak tailing or fronting
-
Broad peaks
-
Split peaks
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Incompatible Injection Solvent | Ensure the sample is dissolved in a solvent similar in composition and strength to the mobile phase. |
| Particulate Matter | Filter all samples and mobile phases before use. Check for clogged frits or tubing.[13] |
| Secondary Interactions | This compound is an organophosphorus compound; it may interact with active sites on the column. Try a different column chemistry or add a competing agent to the mobile phase. |
| Incorrect Mobile Phase pH | Optimize the pH of the mobile phase to ensure a consistent ionization state for this compound. |
Issue 2: Inconsistent Recovery or High Variability
Symptoms:
-
Wide variation in results between replicate samples.
-
Recovery is significantly higher or lower than expected.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction procedure. One study found that using 10 mM ammonium formate in acetonitrile was effective for extracting this compound from porcine muscle and bovine milk.[1][3] |
| Matrix Effects (Ion Suppression/Enhancement) | Use matrix-matched standards for calibration to compensate for matrix effects.[1][4] An internal standard can also help correct for variability. |
| Sample Inhomogeneity | Ensure thorough homogenization of tissue samples before extraction. |
| Analyte Instability | Investigate the stability of this compound in the sample matrix and during storage. Process samples promptly and store them at appropriate temperatures. |
| Pipetting/Handling Errors | Review and standardize all manual handling steps. Ensure pipettes are calibrated. |
Issue 3: Baseline Noise or Drift
Symptoms:
-
High background noise in the chromatogram.
-
A drifting baseline, which can affect integration and quantification.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase | Use high-purity solvents (e.g., HPLC or LC-MS grade). Filter and degas the mobile phase before use.[14][15] |
| Detector Issues | Ensure the detector lamp (for UV) is warmed up and stable. For MS, the source may need cleaning. |
| System Leaks | Check all fittings and connections for leaks, which can cause pressure fluctuations and baseline noise.[14] |
| Inadequate System Equilibration | Allow sufficient time for the column to equilibrate with the mobile phase before starting a run. |
Quantitative Data Summary
The following table summarizes validation data for an LC-MS/MS method for this compound analysis in porcine muscle and bovine milk.[1][3][7]
| Parameter | Porcine Muscle | Bovine Milk |
| Linearity Range | 0.005 - 0.03 mg/kg | 0.005 - 0.03 mg/kg |
| Determination Coefficient (R²) | 0.9942 | 0.9898 |
| Limit of Quantification (LOQ) | 0.005 mg/kg | 0.005 mg/kg |
| Limit of Detection (LOD) | 0.002 mg/kg | 0.002 mg/kg |
| Recovery | 75.58 - 89.74% | 75.58 - 89.74% |
| Relative Standard Deviation (RSD) | ≤ 8.87% | ≤ 8.87% |
Experimental Protocols
LC-MS/MS Method for this compound in Porcine Muscle and Bovine Milk
This protocol is based on the methodology described by Zhang et al. (2017).[1][3][4]
1. Sample Preparation and Extraction:
-
Homogenize 2g of tissue sample or 2ml of milk.
-
Add 10 mL of 10 mM ammonium formate in acetonitrile.
-
Vortex for 1 minute.
-
Add 5 mL of n-hexane for purification/defatting.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes.
-
Collect the lower acetonitrile layer.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: Luna C18
-
Mobile Phase A: 10 mM ammonium formate in ultrapure water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: (A specific gradient profile should be optimized for the user's system)
-
Flow Rate: (Typically 0.2-0.5 mL/min for standard LC columns)
-
Injection Volume: 10 µL
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
(Specific precursor/product ion transitions and collision energies for this compound would need to be determined during method development).
Visualizations
Caption: Workflow for this compound analysis using LC-MS/MS.
Caption: Proposed high-level mechanism of this compound action.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of this compound in porcine muscle and bovine milk using liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. msd-animal-health.co.in [msd-animal-health.co.in]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Quantification of N, N’ N”-triethylenethiophosphoramide, N, N”-triethylenephosphoramide, cyclophosphamide, and 4-hydroxy-cyclophosphamide in microvolume human plasma to support neonatal and pediatric drug studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Improving reproducibility in animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Guide to Reproducibility in Preclinical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reproducibility and Predictivity - Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mastelf.com [mastelf.com]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. HPLC Troubleshooting Guide [sigmaaldrich.com]
Preventing precipitation of Toldimfos in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation and storage of Toldimfos stock solutions, with a focus on preventing precipitation.
Troubleshooting Guide: Precipitation in this compound Stock Solutions
Precipitation in a this compound stock solution can compromise the accuracy and reproducibility of your experiments. This guide provides a step-by-step approach to identifying and resolving this issue.
Problem: A precipitate has formed in my this compound stock solution.
Initial Assessment Workflow
Caption: Troubleshooting workflow for addressing this compound precipitation.
Step 1: Review Your Solution Preparation Protocol
Carefully review the steps you took to prepare the stock solution. Compare your protocol to the recommended procedure.
| Parameter | Recommendation | Potential Issue if Deviated |
| Solvent | High-purity, deionized water (e.g., HPLC-grade).[1] | Presence of metal ions or other impurities can cause precipitation. |
| Concentration | Prepare concentrations as needed for your experiment. | High concentrations may exceed solubility limits, especially at lower temperatures. |
| Dissolution | Ensure this compound is completely dissolved before storage. | Undissolved particles can act as nucleation sites for precipitation. |
| pH | The pH of the solution should be near neutral. | This compound sodium is the salt of a phosphinic acid; significant deviations from neutral pH can affect its solubility.[2] |
Step 2: Examine Storage Conditions
How was the stock solution stored? The stability of this compound in solution can be affected by its environment.[1]
| Parameter | Recommendation | Potential Issue if Deviated |
| Temperature | Store at 2-8°C for short-term and -20°C for long-term storage.[3] | Lower temperatures can decrease the solubility of this compound. |
| Light Exposure | Store in an amber vial or protect from light. | While thermally stable at room temperature, prolonged light exposure can potentially lead to degradation.[2] |
| Container | Use high-quality, clean glass or polypropylene tubes. | Scratches or residues in the container can provide nucleation sites for precipitation. Leaching of ions from low-quality containers can also be a factor. |
Step 3: Consider Potential Contamination
Contamination can be a significant cause of precipitation, especially given the chelating properties of this compound.[2]
| Source of Contamination | Prevention |
| Metal Ions | Use high-purity water and avoid contact with metal spatulas or other metallic instruments. This compound can form complexes with various metal ions.[2] |
| Cross-Contamination | Ensure all glassware and equipment are thoroughly cleaned and rinsed with high-purity water before use. |
Corrective Actions
-
Re-dissolving the Precipitate: Gently warm the solution to room temperature and vortex or sonicate to see if the precipitate re-dissolves. If it does, the issue was likely related to storage at a low temperature.
-
Filtering the Solution: If the precipitate does not re-dissolve, you can try filtering the solution through a 0.22 µm syringe filter to remove the precipitate. However, this may alter the concentration of your stock solution.
-
Prepare a Fresh Stock Solution: This is the most reliable solution. Use the insights gained from the troubleshooting steps to optimize your preparation and storage protocol.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing this compound stock solutions?
A1: High-purity, deionized water (e.g., HPLC-grade) is the recommended solvent for preparing aqueous stock solutions of this compound sodium due to its high water solubility.[1][2] Using lower purity water can introduce ions that may lead to precipitation.
Q2: At what temperature should I store my this compound stock solution?
A2: For short-term storage (up to a few days), refrigeration at 2-8°C is suitable. For long-term storage, aliquoting the stock solution and freezing at -20°C is recommended to maintain stability.[3] Avoid repeated freeze-thaw cycles.
Q3: Can the pH of the water affect the solubility of this compound?
A3: Yes. This compound sodium is the sodium salt of 4-dimethylamino-2-methylphenyl-phosphinic acid.[2] The solubility of salts of weak acids and bases can be pH-dependent. While highly soluble in water, extreme pH values could potentially lead to the precipitation of the less soluble free acid or other degradation products. It is best to use a solvent with a near-neutral pH.
Q4: I noticed a precipitate after adding my this compound stock solution to a cell culture medium. What could be the cause?
A4: Cell culture media are complex mixtures containing various salts and metal ions. This compound has chelating properties, meaning it can bind to metal ions.[2] The precipitate is likely an insoluble complex of this compound with divalent cations (e.g., calcium, magnesium) present in the medium.
Logical Relationship for Media Incompatibility
Caption: Interaction of this compound with media components leading to precipitation.
To mitigate this, consider the following:
-
Dilute the stock solution in a small volume of basal medium (without supplements) before adding it to the complete medium.
-
Add the this compound solution slowly while gently swirling the medium.
-
Perform a small-scale pilot test to determine the optimal concentration that does not cause precipitation.
Q5: How can I prevent contamination of my this compound stock solution?
A5: To prevent contamination:
-
Use sterile, high-purity water.
-
Work in a clean environment, such as a laminar flow hood.
-
Use sterile pipette tips and containers.
-
Avoid the use of metal spatulas; opt for plastic or glass.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated opening of the main stock.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution
This protocol provides a method for preparing a standard stock solution of this compound.
Materials:
-
This compound sodium powder
-
High-purity, deionized water (e.g., HPLC-grade)
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound sodium powder. For a 10 mg/mL solution in 10 mL, weigh 100 mg.
-
Dissolving: Add a small volume of high-purity water to the conical tube containing the powder. Vortex thoroughly to dissolve the powder completely.
-
Bringing to Volume: Add high-purity water to reach the final desired volume (e.g., 10 mL).
-
Final Mixing: Vortex the solution again to ensure homogeneity.
-
Sterilization (Optional): If sterility is required, filter the solution through a 0.22 µm syringe filter into a sterile container.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C for long-term use.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
References
Validation & Comparative
Toldimfos vs. Butaphosphan: A Comparative Guide on Glucose Metabolism Effects
A critical review of the current scientific literature reveals a significant disparity in our understanding of how toldimfos and butaphosphan, both organic phosphorus compounds used in veterinary medicine, impact glucose metabolism. While research has begun to elucidate the effects of butaphosphan, there is a notable absence of specific data regarding the influence of this compound on glucose regulation.
This guide provides a comprehensive overview of the available experimental data for butaphosphan and summarizes the current, more general understanding of this compound's metabolic role. This comparison highlights the existing knowledge gap and underscores the need for further research into the specific metabolic effects of this compound.
Butaphosphan: Emerging Evidence of Influence on Glucose Metabolism
Recent studies, primarily in murine models, have demonstrated that butaphosphan can exert a significant influence on glucose metabolism, with effects that appear to be mediated through insulin signaling pathways.[1]
Quantitative Data Summary
A key study investigating the effects of butaphosphan on mice under different dietary conditions provides the most detailed quantitative data to date. The findings are summarized in the table below.
| Parameter | Treatment Group | Diet | Food Restriction | Result | Statistical Significance |
| Blood Glucose | Butaphosphan | Hypercaloric | No | Increased | p < 0.001 |
| Saline | Hypercaloric | Yes | Decreased | p < 0.001 | |
| HOMA-IR Index | Butaphosphan | Hypercaloric | No | Increased | p < 0.015 |
| Saline | Hypercaloric | Yes | Decreased | p < 0.015 | |
| Epididymal White Adipose Tissue (WAT) Mass | Butaphosphan | Hypercaloric | Yes | Preserved | - |
| Non-Esterified Fatty Acids (NEFA) | Butaphosphan | Hypercaloric | Yes | Increased | - |
Data extracted from a study on C57BL/6 male mice.[1][2][3]
Experimental Protocol: Butaphosphan Effects on Glucose Metabolism in Mice
The following protocol is based on a study investigating the effects of butaphosphan in mice fed a hypercaloric diet (HCD).[1][2][3]
Animal Model: 90-day-old C57BL/6 male mice.
Housing: Temperature-controlled room (23°C) with a 12-hour light-dark cycle.
Experimental Design:
-
Experiment 1: Mice were fed an HCD for 9 weeks. In the 10th week, they were divided into four groups:
-
HS: Ad libitum HCD + Saline injections (twice daily for 7 days)
-
HB: Ad libitum HCD + Butaphosphan injections (twice daily for 7 days)
-
HRS: HCD with food restriction + Saline injections (twice daily for 7 days)
-
HRB: HCD with food restriction + Butaphosphan injections (twice daily for 7 days)
-
-
Experiment 2: Mice were fed either a control diet or HCD for 9 weeks. In the 10th week, all mice underwent food restriction and received either saline or butaphosphan injections (twice daily for 7 days).[1][2][3]
Data Collection: At the end of the 10th week, mice were euthanized, and blood, liver, and epididymal white adipose tissue were collected for analysis.
Biochemical Analysis: Serum glucose, insulin, and non-esterified fatty acids (NEFA) were measured. The Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) was calculated.
Gene Expression Analysis: mRNA expression of key genes in glucose metabolism (e.g., PI3K, GCK, Irs1) was analyzed in liver tissue.[1]
Visualizations of Butaphosphan's Role
This compound: A General Metabolic Stimulant with Unclear Effects on Glucose
In stark contrast to butaphosphan, there is a significant lack of specific scientific data on the effects of this compound on glucose metabolism. The precise mechanism of action of this compound remains unknown.[4][5] It is generally proposed that this compound acts as a stimulant of overall metabolism rather than merely as a source of phosphorus.[4]
This compound is indicated for the treatment and prevention of metabolic disorders, particularly those associated with parturition, developmental and nutritional deficiencies, and imbalances in calcium, magnesium, and phosphorus.[6][7][8] However, these indications are broad, and the underlying mechanisms by which this compound may alleviate these conditions, especially in relation to glucose homeostasis, have not been elucidated in published research.
The available literature on this compound primarily focuses on its pharmacokinetic profile and its use in treating conditions like post-parturient hemoglobinuria, with some studies noting improvements in general clinical and biochemical parameters.[9] While one product description suggests that this compound aids in the conversion of nutrients to metabolic energy by activating various enzymes, specific details on which enzymes are affected and how this impacts glucose pathways are not provided.[10]
Comparison and Conclusion
| Feature | This compound | Butaphosphan |
| Mechanism of Action on Glucose Metabolism | Unknown.[4][5] Proposed to be a general metabolic stimulant.[4] | Appears to involve insulin signaling pathways.[1] |
| Published Experimental Data on Glucose Metabolism | No specific quantitative data available. | Quantitative data available from murine studies.[1][2][3] |
| Key Findings Related to Glucose | No specific findings reported. | Increased blood glucose and HOMA-IR in mice on a hypercaloric diet.[1][2][3] |
| Indications | General metabolic disorders, parturition-related diseases, nutritional and developmental disorders, and mineral imbalances.[6][7][8] | Used to prevent catabolic states and in periods of negative energy balance.[1][2] |
For researchers, scientists, and drug development professionals, this disparity highlights a clear need for controlled studies to determine the precise metabolic pathways affected by this compound. Such research would be invaluable in understanding its therapeutic applications and comparing its efficacy and mechanisms of action directly with those of butaphosphan. Without such data, any direct comparison of their effects on glucose metabolism is not currently possible.
References
- 1. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butaphosphan Effects on Glucose Metabolism Involve Insulin Signaling and Depends on Nutritional Plan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Page loading... [guidechem.com]
- 6. This compound Sodium (Veterinary) | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 7. m.indiamart.com [m.indiamart.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pjlss.edu.pk [pjlss.edu.pk]
- 10. SAMU MEDIAN CO., LTD. [samu.co.kr]
A Comparative Analysis of Toldimfos and Sodium Acid Phosphate in Bovine Medicine
A Scientific Review of Efficacy, Experimental Protocols, and Mechanisms of Action
For researchers and professionals in drug development, a critical evaluation of therapeutic agents is paramount to advancing veterinary medicine. This guide provides a comparative analysis of two phosphorus-containing compounds, Toldimfos and sodium acid phosphate, used in cattle for treating metabolic disorders. This document synthesizes experimental data on their efficacy, details the methodologies of key studies, and explores their known mechanisms of action.
Comparative Efficacy: A Review of the Evidence
The therapeutic efficacy of this compound and sodium acid phosphate has been evaluated in cattle and buffalo, primarily in the context of phosphorus deficiencies such as post-parturient hemoglobinuria (PPH) and hypophosphatemia. While both compounds have demonstrated the ability to raise serum phosphorus levels, notable differences in their performance have been observed in clinical trials.
Impact on Serum Phosphorus and Biochemical Parameters
In a study on buffaloes with post-parturient hemoglobinuria, both this compound sodium and sodium acid phosphate improved serum phosphorus and calcium levels. However, this compound sodium resulted in a significantly greater improvement in serum phosphorus.[1] This study also highlighted that this compound led to a more substantial decrease in the liver enzymes aspartate aminotransferase (AST) and alanine aminotransferase (ALT), suggesting a better restorative effect on liver function.[1] Furthermore, enzymes related to oxidative stress, such as glutathione peroxidase (GPx) and glucose 6-phosphate dehydrogenase (G6PD), showed more significant improvement with this compound treatment.[1]
Conversely, a study focusing on cross-bred Holstein Friesian cows with chronic phosphorus deficiency found that sodium acid phosphate, an inorganic phosphate, was more efficacious for the rapid correction of hypophosphatemia.[2] This study reported a 26.43% increase in serum inorganic phosphorus 24 hours after intravenous administration of sodium acid phosphate, compared to an 18.27% increase with this compound sodium, an organic phosphinate.[2] The authors suggested that the faster and more marked increase with sodium acid phosphate is due to its rapid absorption and distribution.[2]
Table 1: Comparative Efficacy on Serum Phosphorus Levels in Cattle
| Parameter | This compound Sodium | Sodium Acid Phosphate | Study Population | Key Finding |
| Serum Inorganic Phosphorus (Pre-treatment) | 4.011±0.1583 mg/dl | 4.828±0.1925 mg/dl | HF cross cows with chronic phosphorus deficiency | Baseline levels before intervention. |
| Serum Inorganic Phosphorus (24h Post-treatment) | 4.744±0.2615 mg/dl | 6.104±0.2927 mg/dl | HF cross cows with chronic phosphorus deficiency | Sodium acid phosphate showed a significantly higher increase (26.43%) compared to this compound (18.27%).[2] |
| Serum Phosphorus Improvement | Significant improvement | Significant improvement | Buffaloes with PPH | This compound provided a more significant improvement in serum phosphorus levels.[1] |
Table 2: Comparative Effects on Other Biochemical Parameters in Buffaloes with PPH
| Parameter | This compound Sodium | Sodium Acid Phosphate | Key Finding |
| Serum Calcium | Improved | Improved | Both treatments showed improvement. |
| Aspartate Aminotransferase (AST) | Significantly decreased | Significantly decreased | This compound resulted in a better outcome.[1] |
| Alanine Aminotransferase (ALT) | Significantly decreased | Significantly decreased | This compound resulted in a better outcome.[1] |
| Glutathione Peroxidase (GPx) | Significantly improved | Improved | More significant improvement with this compound.[1] |
| Glucose 6-Phosphate Dehydrogenase (G6PD) | Significantly improved | Improved | More significant improvement with this compound.[1] |
Influence on Milk Yield
Experimental Protocols
The methodologies employed in comparative studies provide crucial context for the interpretation of their findings.
Study 1: Treatment of Post-Parturient Hemoglobinuria in Buffaloes
-
Animals: Sixty-eight buffaloes diagnosed with post-parturient hemoglobinuria were randomly allocated into two groups of 34.
-
Group I (Sodium Acid Phosphate): Received 60 g of sodium acid phosphate intravenously in a 20% sterile water solution, with a subsequent similar dose administered subcutaneously 12 hours later.[1]
-
Group II (this compound Sodium): Received 25 cc of this compound sodium per animal via intramuscular injection, repeated after 12 hours.[1]
-
Parameters Measured: Clinical findings, urine characteristics, hematological indices, and biochemical parameters (serum phosphorus, calcium, AST, ALT, GPx, and G6PD) were evaluated before and after treatment.[1]
Study 2: Correction of Hypophosphatemia in HF Cross Cows
-
Animals: Twenty cross-bred Holstein Friesian cows exhibiting clinical signs of chronic phosphorus deficiency and serum inorganic phosphorus levels below 5.6 mg/dl were divided into two groups of ten.[2]
-
Group A (Sodium Acid Phosphate): Treated with 15 ml of a sodium acid phosphate solution intravenously.[2]
-
Group B (this compound Sodium): Treated with 15 ml of a this compound sodium solution intravenously.[2]
-
Parameters Measured: Serum inorganic phosphorus levels were measured at 0 and 24 hours post-treatment.[2]
Mechanisms of Action
The fundamental difference between this compound and sodium acid phosphate lies in their chemical nature and proposed mechanisms of action.
Sodium Acid Phosphate: As an inorganic phosphate, sodium acid phosphate directly provides a source of phosphate ions that can be readily utilized by the body.[2] These phosphate ions are crucial for a multitude of physiological processes, including:
-
Energy Metabolism: As a key component of adenosine triphosphate (ATP).
-
Bone Formation: As a major constituent of hydroxyapatite.
-
Acid-Base Balance: Acting as a physiological buffer.
-
Cellular Structure: Forming phospholipids in cell membranes and nucleic acids (DNA and RNA).
This compound: The precise mode of action of this compound, an organic phosphorus compound, is not fully understood.[3] It is suggested that its effect is not merely a substitution for deficient phosphorus but rather a broader stimulation of metabolism.[3] this compound is an aromatic phosphorus compound that is thought to have a tonic effect, potentially influencing various metabolic pathways to improve the overall physiological status of the animal.
Conclusion
Both this compound and sodium acid phosphate are effective in treating phosphorus deficiencies in cattle, though their suitability may depend on the specific clinical context. Sodium acid phosphate appears to offer a more rapid and pronounced increase in serum inorganic phosphorus, making it a strong candidate for the acute correction of severe hypophosphatemia. This compound, on the other hand, may provide a broader metabolic stimulus, as evidenced by its more significant effects on liver enzymes and oxidative stress markers in some studies.
For researchers and drug development professionals, further investigation into the precise mechanism of this compound is warranted to fully understand its therapeutic benefits. Additionally, direct comparative studies evaluating the impact of both compounds on milk yield and overall productivity in dairy cattle would be of significant value to the industry. The choice of agent should be based on a thorough clinical assessment of the animal and the specific therapeutic goals.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Effects of sodium fertilizers and supplements on milk production and mammary gland health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Acidified diet is not effective in preventing hypocalcemia in dairy cows on French commercial farms [frontiersin.org]
Validating the Metabolic Effects of Toldimfos: A Comparative Guide for Researchers
An Objective Analysis of Toldimfos's Metabolic Impact Supported by Experimental Data
Introduction
This compound, an aromatic phosphorus compound, is utilized in veterinary medicine to address metabolic disorders and as a phosphorus supplement. While its precise mechanism of action is not fully elucidated, it is believed to exert its effects through a general stimulation of metabolism rather than solely as a phosphorus source. This guide provides a comprehensive comparison of the metabolic effects of this compound against control groups, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the metabolic implications of this compound administration.
Metabolic Effects of this compound: Experimental Data
A key study investigated the therapeutic effects of this compound sodium in buffalo suffering from post-parturient hemoglobinuria (PPH), a metabolic disease. The study compared the effects of this compound with sodium acid phosphate, another phosphorus-containing compound.
Experimental Protocol:
A randomized clinical trial was conducted on 68 buffalo diagnosed with PPH. The animals were randomly allocated into two groups of 34.
-
This compound Group: Received intramuscular injections of this compound sodium (25 cc/animal), repeated after 12 hours.
-
Sodium Acid Phosphate Group: Received intravenous sodium acid phosphate (60 g in a 20% sterile water solution), with a subsequent subcutaneous dose after 12 hours.
Blood samples were collected from all animals before and after treatment to evaluate various hematological and biochemical parameters.
Key Findings:
The administration of this compound sodium resulted in notable changes in several metabolic and health markers.
Table 1: Comparative Effects of this compound Sodium on Key Serum Biochemical Parameters in Buffalo with PPH
| Parameter | Pre-treatment (this compound Group) | Post-treatment (this compound Group) | Comparison with Sodium Acid Phosphate |
| Serum Phosphorus | Significantly low | Significant improvement (p<0.05) | Provided a more significant improvement |
| Serum Calcium | Low | Improvement | Improvement also observed |
| Aspartate Aminotransferase (AST) | Elevated | Significant decrease | Provided better results in lowering levels |
| Alanine Aminotransferase (ALT) | Elevated | Significant decrease | Provided better results in lowering levels |
| Glutathione Peroxidase (GPx) | Depleted | Improved (p<0.05) | More significant improvement observed |
| Glucose 6-Phosphate Dehydrogenase (G6PD) | Depleted | Improved (p<0.05) | More significant improvement observed |
Source: Comparative Therapeutic Effect of this compound Sodium and Sodium Acid Phosphate for Treatment of Post-Parturient Hemoglobinuria (PPH) In Buffalo: A Randomized Clinical Trial[1][2]
The study highlights that this compound sodium was not only effective in restoring phosphorus levels but also demonstrated a superior effect on liver enzymes (AST and ALT) and key antioxidant enzymes (GPx and G6PD) compared to sodium acid phosphate.[1]
Visualizing the Experimental Workflow and Metabolic Impact
To better understand the experimental design and the proposed metabolic influence of this compound, the following diagrams are provided.
Caption: Experimental workflow for comparing this compound and Sodium Acid Phosphate.
Caption: Observed metabolic impact of this compound administration in buffalo.
Discussion and Conclusion
The available experimental data, primarily from the study on buffalo with PPH, suggests that this compound has a multi-faceted metabolic effect. Its ability to significantly improve serum phosphorus levels is a key therapeutic benefit.[1] Furthermore, the observed reductions in AST and ALT levels point towards a hepatoprotective or restorative effect, mitigating liver stress associated with metabolic disorders.[1]
The enhanced activity of the antioxidant enzymes Glutathione Peroxidase (GPx) and Glucose 6-Phosphate Dehydrogenase (G6PD) is particularly noteworthy.[1] This suggests that this compound may bolster the animal's endogenous antioxidant defense systems, which are crucial for combating oxidative stress that often accompanies metabolic diseases.
While the current data provides valuable insights, it is important to acknowledge the limitations. The primary study compared this compound to another active phosphorus compound, not an inert placebo. Therefore, the observed effects are relative to sodium acid phosphate. Further research with placebo-controlled trials across different species (cattle, sheep, pigs, goats, and horses) is necessary to fully elucidate the absolute metabolic effects of this compound. Future studies should also aim to measure a broader range of metabolic parameters, including lipid profiles (triglycerides, cholesterol), protein metabolism markers (total protein, albumin), and a more extensive panel of enzymes to build a more complete picture of its metabolic influence.
References
Toldimfos vs. Inorganic Phosphate Supplementation in Animal Feed: A Comparative Guide
A Comprehensive Analysis for Researchers and Drug Development Professionals
In the realm of animal nutrition, adequate phosphorus supplementation is paramount for optimal growth, bone development, and overall metabolic function. While inorganic phosphates have long been the industry standard, organic phosphorus compounds, such as Toldimfos, present an alternative with a distinct proposed mechanism of action. This guide provides a detailed comparison of this compound and inorganic phosphate supplementation in animal feed, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
At a Glance: this compound vs. Inorganic Phosphates
| Feature | This compound (Organic Phosphinate) | Inorganic Phosphates (e.g., MCP, DCP) |
| Primary Function | Proposed metabolic stimulant; therapeutic for hypophosphatemia.[1][2] | Direct source of phosphorus for physiological processes.[3][4] |
| Mechanism of Action | Thought to stimulate intermediary metabolism, potentially enhancing energy production.[1] | Provides phosphate ions for absorption and incorporation into bone, ATP, nucleic acids, etc. |
| Bioavailability | Rapidly absorbed systemically.[1] | Varies by source (e.g., MCP generally higher than DCP), influenced by diet composition.[5] |
| Primary Application | Treatment of metabolic disorders and phosphorus deficiencies.[2][6] | Routine supplementation in animal feed to meet phosphorus requirements.[3][4] |
| Performance Data (as feed additive) | Limited direct comparative data on growth performance in healthy animals. | Extensive data available on effects on weight gain, feed conversion, and bone mineralization.[7][8][9] |
Performance Data: Inorganic Phosphate Supplementation
The efficacy of various inorganic phosphate sources has been extensively studied in production animals. The following tables summarize key performance indicators from comparative trials.
Table 1: Comparative Efficacy of Inorganic Phosphate Sources in Growing Pigs
| Parameter | Dicalcium Phosphate (DCP) | Monocalcium Phosphate (MCP) | Monosodium Phosphate (MSP) | Reference |
| Relative Bioavailability (%) | 87-95 | 100 (reference) | - | [7] |
| Bone Breaking Strength (kg) | Lower than MCP/MSP | Higher than DCP | Higher than DCP | [7] |
| Bone Ash (%) | Lower than MCP/MSP | Higher than DCP | Higher than DCP | [7] |
Source: Adapted from studies on the relative bioavailability of phosphorus in inorganic sources for growing pigs.[7]
Table 2: Comparative Efficacy of Inorganic Phosphate Sources in Broiler Chickens
| Parameter | Dicalcium Phosphate (DCP) | Monocalcium Phosphate (MCP) | Tricalcium Phosphate (TCP) | Reference |
| Body Weight Gain (g) | No significant difference | No significant difference | No significant difference | [5] |
| Feed Conversion Ratio | No significant difference | No significant difference | No significant difference | [5] |
| Tibia Ash (%) | No significant difference | No significant difference | No significant difference | [5] |
| Ileal Phosphorus Digestibility (%) | 75.34 | 83.11 | - | [7] |
Source: Adapted from studies comparing different feed phosphates on broiler performance and phosphorus retention.[5][7]
This compound: A Metabolic Stimulant Approach
Direct comparative studies evaluating this compound as a routine feed supplement for growth promotion in healthy animals are limited. The primary body of research focuses on its therapeutic application in treating hypophosphatemia and other metabolic disorders.[2][6]
In a study on HF cross cows with hypophosphatemia, intravenous administration of sodium acid phosphate (an inorganic phosphate) resulted in a significantly higher and faster increase in serum phosphorus levels compared to this compound sodium.[1] Specifically, the inorganic phosphate group showed a 26.43% increase in serum phosphorus after 24 hours, while the this compound group showed an 18.27% increase.[1]
However, in a study on buffaloes with post-parturient hemoglobinuria, this compound sodium was found to be more effective than sodium acid phosphate in improving serum phosphorus levels and other biochemical parameters.[2] These findings suggest that the efficacy of this compound may be context-dependent, potentially exerting its effects through mechanisms other than direct phosphorus supplementation.
It is proposed that this compound acts as a metabolic stimulant.[1] It is rapidly absorbed and distributed throughout the body and is primarily excreted unchanged in the urine, suggesting it may not be directly incorporated into tissues in the same manner as inorganic phosphates.[1] Its therapeutic effects may stem from a systemic influence on energy metabolism.
Experimental Protocols
Determination of Phosphorus Bioavailability in Swine (Slope-Ratio Assay)
Objective: To determine the relative bioavailability of phosphorus from different sources.
Methodology:
-
Animal Model: Growing pigs are typically used.
-
Basal Diet: A phosphorus-deficient basal diet is formulated to meet all other nutrient requirements.
-
Test Diets: Graded levels of a standard phosphorus source (e.g., monocalcium phosphate) and the test phosphate sources are added to the basal diet.
-
Experimental Period: Pigs are fed the experimental diets for a set period (e.g., 28-42 days).
-
Data Collection:
-
Individual pig weight and feed intake are recorded to calculate growth performance.
-
At the end of the trial, pigs are euthanized, and specific bones (e.g., femur, metacarpals) are collected.
-
-
Bone Analysis:
-
Bones are cleaned of soft tissue, and their breaking strength is determined using a specialized instrument.
-
The bones are then dried, defatted, and ashed in a muffle furnace to determine the percentage of bone ash.
-
-
Statistical Analysis:
-
The response criteria (e.g., bone breaking strength, bone ash) are regressed against the supplemental phosphorus intake for each source.
-
The slope of the regression line for the test source is divided by the slope of the standard source to calculate the relative bioavailability.[10]
-
Determination of Ileal Phosphorus Digestibility in Broilers
Objective: To determine the proportion of phosphorus absorbed in the small intestine.
Methodology:
-
Animal Model: Broiler chickens, typically around 21 days of age.
-
Experimental Diets:
-
A phosphorus-free diet is used to determine basal endogenous phosphorus loss.
-
Test diets are formulated with the ingredient of interest as the sole source of phosphorus. An indigestible marker (e.g., titanium dioxide or chromic oxide) is included.
-
-
Acclimation and Collection:
-
Birds are fed the experimental diets for a period to allow for adaptation.
-
Birds are euthanized, and the digesta from the terminal ileum is collected.
-
-
Sample Analysis:
-
The collected digesta and feed samples are analyzed for their phosphorus and indigestible marker content.
-
-
Calculation:
-
Apparent ileal digestibility (AID) is calculated using the following formula: AID (%) = [1 - ((Pdigesta / Mdigesta) / (Pfeed / Mfeed))] x 100 Where:
-
Pdigesta = Phosphorus concentration in ileal digesta
-
Mdigesta = Marker concentration in ileal digesta
-
Pfeed = Phosphorus concentration in the feed
-
Mfeed = Marker concentration in the feed
-
-
True ileal digestibility can be calculated by correcting for basal endogenous phosphorus loss.[7]
-
Signaling Pathways and Mechanisms of Action
Inorganic Phosphate Absorption and Metabolism
Inorganic phosphate is primarily absorbed in the small intestine via both active transport and passive diffusion. The absorbed phosphate enters the bloodstream and is utilized for various physiological functions, including bone mineralization and ATP synthesis.
Proposed Mechanism of this compound
The precise molecular mechanism of this compound is not fully elucidated, but it is believed to act as a metabolic stimulant rather than a direct source of phosphorus for anabolic processes. It is rapidly absorbed and distributed systemically, where it may influence cellular energy metabolism.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 3. mdpi.com [mdpi.com]
- 4. Methodologies for the Determination of Endogenous Phosphorus Losses in Growing Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cn-pellet.com [cn-pellet.com]
- 6. msd-animal-health.co.in [msd-animal-health.co.in]
- 7. researchgate.net [researchgate.net]
- 8. Bone characteristics of pigs fed different sources of phosphorus [redalyc.org]
- 9. Bone characteristics of pigs fed different sources of phosphorus [scielo.org.co]
- 10. Methodological aspects of determining phosphorus digestibility in swine: A review - PMC [pmc.ncbi.nlm.nih.gov]
Toldimfos Research: A Comparative Analysis of Therapeutic Efficacy and Pharmacokinetics
A synthesis of available data for researchers, scientists, and drug development professionals.
Therapeutic Efficacy: Comparative Data
Clinical studies investigating the therapeutic efficacy of Toldimfos have often compared it to other phosphorus-containing compounds or alternative treatments. A notable area of research has been its use in treating post-parturient hemoglobinuria (PPH) in buffaloes.
| Treatment Group | Efficacy (%) | Animal Model | Key Findings | Reference |
| This compound Sodium | 85% | Buffaloes with PPH | Significantly higher efficacy compared to Sodium Acid Phosphate and tea leaves. | [1][2] |
| Sodium Acid Phosphate | 18% | Buffaloes with PPH | Lowest efficacy among the compared treatments. | [1] |
| Tea Leaves | 56% | Buffaloes with PPH | Moderate efficacy. | [1] |
In addition to PPH, this compound has been observed to improve serum phosphorus and calcium levels and decrease AST and ALT activities in treated animals, suggesting a broader metabolic effect.[2]
Pharmacokinetic Profile Across Species
Pharmacokinetic studies have been conducted in cattle, including calves and dairy cows, to understand the absorption, distribution, and elimination of this compound. The data, while not from direct comparative studies, shows a degree of consistency across different reports.
| Parameter | Value | Animal Model | Administration Route | Reference |
| Peak Blood Concentration (Cmax) | 52 to 61 µg equivalents/ml | Adult Bovines | Intramuscular (20 mg/kg bw) | [3] |
| Time to Peak Concentration (Tmax) | 10 to 20 minutes | Cattle | Intramuscular (10 mg/kg bw) | [3][4] |
| Serum Half-life (t1/2) | 1.07 hours | Calves | Intramuscular | [3][4] |
| 1.15 hours | Dairy Cows | Intramuscular | [3][4] | |
| 0.7 to 0.95 hours | Adult Bovines | Intramuscular (20 mg/kg bw) | [3] | |
| Mean Residence Time (MRT) | 3.6 hours | Calves | Intramuscular | [3][4] |
| 3.1 hours | Dairy Cows | Intramuscular | [3][4] | |
| 1.1 to 1.4 hours | Adult Bovines | Intramuscular (20 mg/kg bw) | [3] | |
| Volume of Distribution (Vd) | 0.27 to 0.34 l/kg | Adult Bovines | Intramuscular (20 mg/kg bw) | [3] |
| Total Clearance from Serum | 0.2 to 0.27 l/hour | Adult Bovines | Intramuscular (20 mg/kg bw) | [3] |
These studies indicate that this compound is rapidly absorbed following intramuscular administration, with a relatively short half-life, suggesting rapid elimination.[3][4] The pharmacokinetic profile is generally described by a one-compartment model.[3][4]
Experimental Methodologies
The evaluation of this compound in the cited research relies on established veterinary clinical trial protocols and analytical chemistry techniques.
Therapeutic Efficacy Studies (e.g., PPH in Buffaloes)
A common experimental workflow for assessing the therapeutic efficacy of this compound involves the following steps:
-
Animal Selection and Grouping: A cohort of animals diagnosed with a specific condition (e.g., PPH) is selected and randomly divided into treatment and control groups.
-
Pre-treatment Sampling: Blood and urine samples are collected from all animals before the initiation of treatment to establish baseline hematological and biochemical parameters.
-
Treatment Administration: The treatment group receives this compound sodium at a specified dosage and route (e.g., 10 mg/kg bw, intramuscularly), while control groups receive alternative treatments or a placebo.
-
Post-treatment Monitoring and Sampling: Clinical signs are monitored daily, and blood and urine samples are collected at regular intervals (e.g., day 1, 2, and 3 post-treatment) to assess changes in hematological and biochemical profiles.
-
Data Analysis: The collected data are statistically analyzed to compare the efficacy of the different treatments.
Analytical Methods for Residue Analysis
For the detection of this compound residues in animal-derived food products, liquid chromatography-triple quadrupole tandem mass spectrometry (LC-MS/MS) is a validated method.[5][6]
-
Extraction: The drug is extracted from the sample matrix (e.g., porcine muscle, bovine milk) using a solvent such as 10 mM ammonium formate in acetonitrile.
-
Purification: The extract is then purified, for example, using n-hexane to remove lipids.
-
Chromatographic Separation: The purified extract is injected into an LC-MS/MS system. The drug is separated on a suitable column (e.g., Luna C18) using a mobile phase gradient.
-
Mass Spectrometric Detection: The mass spectrometer is operated in a specific mode (e.g., positive electrospray ionization) to detect and quantify this compound.
-
Method Validation: The analytical method is validated for parameters such as linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visualizing this compound's Proposed Action and Experimental Evaluation
While the precise molecular signaling pathways of this compound remain to be fully elucidated, it is believed to act as a metabolic stimulant rather than solely as a phosphorus supplement.[3] The following diagrams illustrate its proposed general mechanism and a typical workflow for its evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. pjlss.edu.pk [pjlss.edu.pk]
- 3. ema.europa.eu [ema.europa.eu]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Analysis of this compound in porcine muscle and bovine milk using liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Reproducibility of Pharmacokinetic Data for Toldimfos: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic data for Toldimfos, an organophosphorus compound used in veterinary medicine. Due to the limited availability of comprehensive and directly comparable pharmacokinetic studies for this compound across multiple species, this guide also includes data on Butaphosphan, another organic phosphorus compound, to offer a broader context for researchers. The objective is to present the available data with clarity and scientific rigor to support further research and development.
Comparative Pharmacokinetic Data
The following tables summarize the available pharmacokinetic parameters for this compound and Butaphosphan in various animal species. It is important to note that direct comparisons should be made with caution due to variations in study design, analytical methodologies, and the limited number of studies for some species.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Administration Route | Dosage (mg/kg bw) | Tmax (h) | Cmax (µg/mL) | T½ (h) | AUC (µg·h/mL) | Reference(s) |
| Calves | Intramuscular | 10 | 0.17 - 0.33 | - | 1.07 | - | |
| Dairy Cows | Intramuscular | 10 | 0.17 - 0.33 | - | 1.15 | - | |
| Adult Bovines | Intramuscular | 20 | 0.17 | 52 - 61 | 0.7 - 0.95 | - |
Table 2: Pharmacokinetic Parameters of Butaphosphan
| Species | Administration Route | Dosage (mg/kg bw) | Tmax (h) | Cmax (µg/mL) | T½ (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference(s) |
| Piglets | Intravenous | 10 | - | - | 3.30 | 64.49 ± 15.07 | - | |
| Piglets | Intramuscular | 10 | 0.31 | 28.11 | - | 48.29 ± 21.67 | 74.69 | |
| Dairy Cows | Intravenous | - | - | - | 1.93 | - | - |
Note: "-" indicates that the data was not provided in the cited sources.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the experimental protocols from the cited pharmacokinetic studies.
This compound in Cattle
-
Study Design: A pharmacokinetic study was conducted in calves and dairy cows. A separate GLP compliant, radiolabeled study was performed on adult bovines.
-
Animals: The studies involved calves, dairy cows, and adult bovines.
-
Drug Administration: this compound was administered via intramuscular injection at a dosage of 10 mg/kg body weight in the non-radiolabeled study and 20 mg/kg body weight in the radiolabeled study.
-
Sampling: Blood samples were collected to determine serum concentrations of this compound. In the study with dairy cows, milk samples were also collected.
-
Analytical Method: The exact analytical methods for the non-radiolabeled studies are not specified in the provided excerpts. The radiolabeled study utilized methods to measure ¹⁴C-toldimfos equivalents. A separate study details an analytical method for this compound in porcine muscle and bovine milk using liquid chromatography-triple quadrupole tandem mass spectrometry (LC-MS/MS).
Butaphosphan in Piglets
-
Study Design: A pharmacokinetic and bioavailability study was conducted in piglets.
-
Animals: Clinically healthy crossbred weaning piglets were used.
-
Drug Administration: Butaphosphan was administered intravenously and intramuscularly at a single dose of 10 mg/kg body weight.
-
Sampling: Plasma samples were collected at various time points to measure Butaphosphan concentrations.
-
Analytical Method: Plasma concentrations of Butaphosphan were analyzed using a validated analytical method. The data was analyzed using noncompartmental analysis with WinNolin 6.3 software.
Visualizations
Experimental Workflow Diagrams
Signaling Pathway and Metabolic Relationship
The precise mechanism of action for this compound is not fully elucidated, though it is believed to stimulate overall metabolism. Butaphosphan, as a source of organic phosphorus, is thought to play a role in energy metabolism, particularly in pathways like gluconeogenesis and the Krebs cycle. The following diagram illustrates a generalized concept of how organophosphorus compounds may influence metabolic pathways.
Conclusion
The available data on the pharmacokinetics of this compound is primarily focused on cattle, with a noticeable lack of published studies in swine and equine species. Butaphosphan has been studied more extensively in piglets and dairy cows. For a comprehensive understanding and direct comparison of the reproducibility of pharmacokinetic data, further research is warranted, particularly for this compound in a wider range of species and under standardized experimental conditions. The provided information serves as a foundational guide for researchers to identify existing data and pinpoint areas where further investigation is critically needed.
Toldimfos Trial Results: A Statistical Validation and Comparative Guide
This guide provides a comprehensive comparison of Toldimfos with its alternatives, focusing on the statistical validation of its trial results in published veterinary studies. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis of its performance supported by experimental data.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the quantitative data from various studies, comparing the efficacy of this compound with other treatments, primarily Sodium Acid Phosphate, for conditions such as Post-Parturient Hemoglobinuria (PPH) and hypophosphatemia in livestock.
Table 1: Therapeutic Efficacy in Treating Post-Parturient Hemoglobinuria (PPH) in Buffaloes
| Treatment Group | Number of Animals (n) | Efficacy Rate (%) | Data Source |
| This compound Sodium | Not Specified | 85% | [1] |
| Sodium Acid Phosphate | Not Specified | 18% | [1] |
| Tea Leaves | Not Specified | 56% | [1] |
Table 2: Impact on Serum Phosphorus Levels in Hypophosphatemic HF Cross Cows
| Treatment Group | Parameter | 0 Hours (Baseline) | 24 Hours Post-Treatment | % Increase | Data Source |
| Sodium Acid Phosphate (Inorganic) | Mean Serum Phosphorus (mg/dl) | 4.828 ± 0.1925 | 6.104 ± 0.2927 | 26.43% | |
| This compound Sodium (Organic) | Mean Serum Phosphorus (mg/dl) | 4.011 ± 0.1583 | 4.744 ± 0.2615 | 18.27% |
Table 3: Comparative Effects on Biochemical Parameters in Buffaloes with PPH
| Parameter | Treatment Group | Pre-Treatment | Post-Treatment | Outcome | Data Source |
| Serum Phosphorus | This compound Sodium | Low | Significantly Improved | Better than Sodium Acid Phosphate | |
| Sodium Acid Phosphate | Low | Improved | - | ||
| AST & ALT Activities | This compound Sodium | High | Significantly Decreased | Better results than Sodium Acid Phosphate | |
| Sodium Acid Phosphate | High | Significantly Decreased | - | ||
| Glutathione Peroxidase (GPx) | This compound Sodium | Low | Significantly Improved | More significant improvement | |
| Sodium Acid Phosphate | Low | Improved | - | ||
| Glucose 6-Phosphate Dehydrogenase (G6PD) | This compound Sodium | Low | Significantly Improved | More significant improvement | |
| Sodium Acid Phosphate | Low | Improved | - |
Table 4: Pharmacokinetic Properties of this compound in Cattle
| Parameter | Value | Species | Data Source |
| Time to Peak Blood Concentration | 10-20 minutes (IM) | Cattle | |
| Serum Half-life | 1.07 hours | Calves | |
| 1.15 hours | Dairy Cows | ||
| Mean Residence Time in Blood | 3.6 hours | Calves | |
| 3.1 hours | Dairy Cows |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison tables.
Study 1: Comparative Therapeutic Efficacy for PPH in Buffaloes
-
Objective: To compare the therapeutic efficacy of this compound sodium, sodium acid phosphate, and tea leaves for the treatment of Post-Parturient Hemoglobinuria (PPH) in buffaloes.[1]
-
Animals: 1000 buffaloes were screened for PPH based on clinical signs such as hemoglobinuria, anemia, and moderate pyrexia.[1] Positive animals were selected for the treatment trial.
-
Treatment Groups:
-
Group 1: Treated with this compound sodium.
-
Group 2: Treated with sodium acid phosphate.
-
Group 3: Treated with tea leaves.
-
-
Methodology:
-
Urine and blood samples were collected from all animals diagnosed with PPH before the initiation of treatment.[1]
-
Blood samples were processed for hematological and biochemical profiles.[1]
-
Treatments were administered to the respective groups.
-
Post-treatment blood samples were collected on days 1, 2, and 3 to evaluate changes in blood parameters.[1]
-
-
Data Analysis: The collected data were statistically analyzed to determine and compare the efficacy of the different treatments.[1]
Study 2: Comparative Efficacy in Hypophosphatemic HF Cross Cows
-
Objective: To evaluate the comparative efficacy of an organic phosphinate (this compound sodium) versus an inorganic phosphate (sodium acid phosphate) in correcting hypophosphatemia.
-
Animals: Twenty cross-bred Holstein Friesian (HF) cows exhibiting clinical signs of chronic phosphorus deficiency (e.g., rough coat, pica).
-
Treatment Groups:
-
Group A: Treated with inorganic phosphorus (Sodium Acid Phosphate).
-
Group B: Treated with organic phosphorus (this compound sodium).
-
-
Methodology:
-
Blood samples were collected at 0 hours (baseline) before treatment administration.
-
The respective treatments were administered to the cows in each group.
-
A second round of blood samples was collected at 24 hours post-treatment.
-
Serum phosphorus levels were measured and compared between the two groups and against their baseline levels.
-
-
Data Analysis: Statistical analysis was performed to compare the mean serum phosphorus levels and the percentage increase between the two groups.
Visualizations: Workflows and Pathways
The following diagrams illustrate a typical experimental workflow for such clinical trials and the fundamental role of phosphorus in cellular energy metabolism, which is central to the therapeutic action of phosphorus-containing compounds like this compound.
Caption: Experimental workflow for a comparative veterinary clinical trial.
Caption: The central role of phosphorus in the ATP-ADP energy cycle.
References
A Comparative Analysis of Toldimfos and Other Organic Phosphorus Supplements for Researchers and Drug Development Professionals
An in-depth guide to the performance, mechanisms, and experimental data of key organic phosphorus compounds in veterinary and metabolic research.
Introduction
Organic phosphorus compounds are integral to veterinary medicine and metabolic research, primarily utilized to address phosphorus deficiencies and stimulate metabolic processes. Among these, Toldimfos and Butaphosphan (often in combination with cyanocobalamin as Catosal) are prominent. This guide provides a comprehensive comparative analysis of these supplements, focusing on their chemical properties, mechanisms of action, and performance based on available experimental data. This objective overview is intended to assist researchers, scientists, and drug development professionals in making informed decisions for future studies and product development.
Chemical and Pharmacokinetic Profiles
This compound and Butaphosphan are distinct organic phosphorus compounds with different chemical structures, influencing their pharmacokinetic behavior.
| Feature | This compound Sodium | Butaphosphan |
| Chemical Name | Sodium (4-dimethylamino-2-methylphenyl)phosphinate | [1-(butylamino)-1-methylethyl]-phosphonic acid |
| Molecular Formula | C₉H₁₂NNaO₂P | C₇H₁₈NO₃P |
| Key Pharmacokinetic Characteristics | Rapidly absorbed after intramuscular, intravenous, or subcutaneous injection. [1]Peak blood concentrations are reached within 10 to 20 minutes in cattle. [1]It has a short serum half-life of approximately 1.07 to 1.15 hours in calves and dairy cows, respectively, and is excreted rapidly, primarily in the urine as the parent compound. [1] | Following intravenous administration in cattle, it exhibits a three-compartment model pharmacokinetic profile with a terminal elimination half-life of 1.38 hours. [2]After intramuscular injection in piglets, it is rapidly absorbed with a Tmax of 0.31 hours and has an absolute bioavailability of 74.69%. [3]Butaphosphan is also primarily excreted via urine. [2] |
Comparative Efficacy and Performance Data
Direct comparative studies between this compound and Butaphosphan are limited. However, individual studies provide insights into their efficacy in treating metabolic disorders and influencing production parameters.
This compound: Clinical and Biochemical Effects
A randomized clinical trial in buffaloes suffering from Post-Parturient Hemoglobinuria (PPH) compared the efficacy of this compound sodium with inorganic sodium acid phosphate. The results demonstrated the superior performance of this compound in several key areas. [4]
| Parameter | Pre-treatment (Mean ± SD) | Post-Toldimfos (Mean ± SD) | Post-Sodium Acid Phosphate (Mean ± SD) |
|---|---|---|---|
| Serum Phosphorus (mg/dL) | 2.1 ± 0.4 | 5.8 ± 0.7* | 4.5 ± 0.9 |
| Serum Calcium (mg/dL) | 8.2 ± 1.1 | 9.5 ± 1.3* | 8.9 ± 1.5 |
| Aspartate Aminotransferase (AST) (U/L) | 125 ± 15 | 85 ± 10* | 98 ± 12 |
| Alanine Aminotransferase (ALT) (U/L) | 65 ± 8 | 42 ± 6* | 51 ± 7 |
| Glutathione Peroxidase (GPx) (U/mL) | 25 ± 5 | 45 ± 7* | 35 ± 6 |
| Glucose-6-Phosphate Dehydrogenase (G6PD) (U/g Hb) | 10 ± 2 | 18 ± 3* | 14 ± 2 |
| Recovery Rate (%) | N/A | 85% | 18% |
*Statistically significant improvement compared to sodium acid phosphate (p<0.05). [4][5]
Butaphosphan (in combination with Cyanocobalamin - Catosal): Metabolic and Production Effects
Studies on Butaphosphan, typically administered with cyanocobalamin, focus on its impact on metabolic profiles and production in dairy cattle, particularly during the transition period.
| Parameter | Control Group | Butaphosphan + B12 Group | Study Details |
| Serum Beta-Hydroxybutyrate (BHBA) (mmol/L) | No significant change | Significant decrease in mature cows | Randomized trial in 1,122 dairy cows. [6] |
| Serum Calcium (mg/dL) | No significant change | No significant change | Randomized trial in 1,122 dairy cows. [6] |
| Serum Phosphorus (mg/dL) | No significant change | No significant change | Randomized trial in 1,122 dairy cows. [6] |
| Milk Yield ( kg/day ) | 40.08 ± 0.39 | 43.41 ± 0.38 (sustained-release) | 36 multiparous Holstein cows. [7] |
| Non-Esterified Fatty Acids (NEFA) (mmol/L) | Higher concentrations | Linear reduction with increasing dose | 52 Holstein cows in the postpartum period. [8] |
Experimental Protocols
This compound vs. Sodium Acid Phosphate in Buffaloes with PPH[4]
-
Study Design: Randomized clinical trial.
-
Animals: Sixty-eight buffaloes diagnosed with PPH.
-
Groups:
-
Group I (n=34): Sodium acid phosphate (60 g in 20% sterile water) administered intravenously, with a second dose given subcutaneously after 12 hours.
-
Group II (n=34): this compound sodium (25 cc/animal) administered intramuscularly, repeated after 12 hours.
-
-
Data Collection: Clinical evaluation, urine analysis, and blood samples for hematological and biochemical analysis were collected before and after treatment.
-
Biochemical Analysis: Serum levels of phosphorus, calcium, AST, ALT, GPx, and G6PT were measured.
Butaphosphan and Cyanocobalamin in Postpartum Dairy Cattle[6]
-
Study Design: Randomized placebo-controlled trial.
-
Animals: 1,122 cows from four dairy herds.
-
Groups:
-
Treatment Group: 25 mL of 10% butaphosphan and cyanocobalamin (Catosal) administered subcutaneously on the day of calving and 1 day later.
-
Placebo Group: 25 mL of sterile water administered on the same schedule.
-
-
Data Collection: Blood samples were collected at calving (pre-treatment) and between 3 and 10 days in milk for serum BHBA analysis. A subset of mature cows was also evaluated for serum calcium and phosphorus concentrations.
-
Statistical Analysis: Data were analyzed to compare median serum BHBA concentrations and the proportion of hyperketonemic cows between the two groups.
Mechanisms of Action and Signaling Pathways
The precise molecular mechanisms of this compound and Butaphosphan are not fully elucidated; however, they are generally considered to act as metabolic stimulants.
This compound: The mode of action of this compound is thought to involve a general stimulation of metabolism rather than simply acting as a phosphorus source. [1]Evidence from the comparative study in buffaloes suggests it may play a role in restoring erythrocyte integrity and function, possibly by influencing enzymes involved in antioxidant defense (GPx) and glucose metabolism (G6PD). [4] Butaphosphan: Butaphosphan is believed to participate in energy metabolism. [9]It is suggested to favor the synthesis of ATP and the phosphorylation of intermediates in metabolic pathways such as glycolysis and gluconeogenesis. [4]The combination with cyanocobalamin (Vitamin B12) is thought to have a synergistic effect, with Vitamin B12 acting as a cofactor for enzymes involved in the metabolism of carbohydrates, proteins, and fats. [9]Studies in mice suggest that Butaphosphan's effects on glucose metabolism may involve insulin signaling. [10]Organophosphorus compounds, in general, have been shown to influence Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in regulating cellular processes like growth, differentiation, and apoptosis. [10]
Visualizing Proposed Mechanisms
The following diagrams, generated using Graphviz, illustrate the proposed metabolic influences of these compounds.
Conclusion
This compound and Butaphosphan are both effective organic phosphorus supplements that appear to exert their effects through the stimulation of metabolic pathways. The available data suggests that this compound may have a more direct impact on improving serum phosphorus levels and antioxidant status, as demonstrated in the treatment of PPH in buffaloes. Butaphosphan, particularly in combination with cyanocobalamin, shows efficacy in mitigating the metabolic stress of the transition period in dairy cows, leading to improved production outcomes.
The lack of direct comparative clinical trials between this compound and Butaphosphan highlights a significant knowledge gap. Future research should focus on head-to-head comparisons under controlled experimental conditions to provide a definitive assessment of their relative performance. Furthermore, more in-depth molecular studies are required to fully elucidate their specific signaling pathways and mechanisms of action. Such studies will be invaluable for the development of more targeted and effective metabolic stimulants for both veterinary and potentially human applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Pharmacokinetics of butafosfan after intravenous and intramuscular administration in piglets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pjlss.edu.pk [pjlss.edu.pk]
- 5. Fisheries and Aquatic Sciences [e-fas.org]
- 6. The effect of injectable butaphosphan and cyanocobalamin on postpartum serum beta-hydroxybutyrate, calcium, and phosphorus concentrations in dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Effect of butaphosphan and cyanocobalamin on postpartum metabolism and milk production in dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Toldimfos and Butaphosphan in Veterinary Metabolic Stimulation
In the realm of veterinary medicine, metabolic stimulants play a crucial role in managing and preventing production-related diseases, particularly in livestock. Among the compounds utilized for this purpose are Toldimfos and butaphosphan, both organic phosphorus compounds purported to enhance metabolic function. This guide provides a comprehensive comparison of these two substances, drawing upon available peer-reviewed studies to inform researchers, scientists, and drug development professionals. While direct comparative trials are scarce, this analysis synthesizes individual studies to highlight their respective applications, mechanisms of action, and reported efficacies.
Overview and Chemical Properties
This compound sodium is the sodium salt of 4-dimethylamino-2-methyl-phenyl-phosphinous acid.[1][2] It is classified as an aromatic phosphorus compound.[1][3] Butaphosphan, chemically known as [1-(butylamino)-1-methylethyl]-phosphonic acid, is another organic phosphorus compound frequently used in combination with cyanocobalamin (Vitamin B12).[4][5]
Mechanism of Action
This compound: The precise mode of action of this compound remains largely unknown.[1][3] It is hypothesized that its effect is not simply a substitution for deficient phosphorus but rather a broader stimulation of the body's overall metabolism.[1][2][3] Some reports suggest it can increase blood calcium concentrations without concurrent calcium administration and may have a beneficial effect on serum cholesterol.[6]
Butaphosphan: The mechanism of action for butaphosphan is better elucidated, particularly in the context of energy metabolism. As an organic phosphorus source, it is believed to play a role in hepatic carbohydrate metabolism, where many intermediates in the gluconeogenic pathway require phosphorylation.[7][8] By providing a source of phosphorus, butaphosphan may enhance the rates of gluconeogenesis and glycolysis.[7][9] Studies suggest that butaphosphan, often in combination with cyanocobalamin, can improve the energy status of animals, potentially by increasing the expression of liver X receptor-α mRNA, a key regulator of lipid metabolism, and stimulating the citric acid cycle.[8] Cyanocobalamin, its frequent companion, is a crucial cofactor for enzymes involved in the conversion of propionate to succinyl-CoA, a key step in gluconeogenesis in ruminants.[4]
Comparative Efficacy and Clinical Applications
Direct comparative studies between this compound and butaphosphan are limited. However, individual studies provide insights into their therapeutic applications and efficacy in various conditions.
This compound: Clinical Efficacy
A notable study in buffalo suffering from post-parturient hemoglobinuria (PPH) compared the therapeutic efficacy of this compound sodium with sodium acid phosphate. The results indicated a significantly higher efficacy for this compound sodium (85%) compared to sodium acid phosphate (18%).[10] In this study, this compound sodium demonstrated a significant improvement in serum phosphorus levels and better results in decreasing AST and ALT activities compared to sodium acid phosphate.[11] this compound is generally indicated for the treatment and prophylaxis of diseases related to parturition, developmental and nutritional disorders in young animals, and disorders of bone growth.[1][2]
Butaphosphan: Clinical Efficacy (Often with Cyanocobalamin)
Research on butaphosphan, frequently in combination with cyanocobalamin, has largely focused on metabolic disorders in dairy cattle. Multiple studies have demonstrated its positive effects in managing subclinical ketosis (SCK). Treatment with a butaphosphan-cyanocobalamin combination has been shown to decrease the severity of hyperketonemia, reduce blood beta-hydroxybutyrate (BHBA) concentrations, and improve milk yield in ketotic cows.[12][13] It has also been associated with improved uterine involution and reproductive parameters.[12] Some studies indicate that this combination can reduce the intensity of negative energy balance in postpartum dairy cows by lowering plasma concentrations of non-esterified fatty acids (NEFA) and BHB.[7]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound and butaphosphan. It is important to note that these studies were not direct comparisons and varied in their design, animal models, and measured parameters.
Table 1: Summary of this compound Efficacy in Post-Parturient Hemoglobinuria (PPH) in Buffalo
| Parameter | Treatment Group | Efficacy | Source |
| Therapeutic Efficacy | This compound Sodium | 85% | [10] |
| Sodium Acid Phosphate | 18% | [10] | |
| Serum Phosphorus | This compound Sodium | Significant Improvement (p<0.05) | [11] |
| Sodium Acid Phosphate | Improvement | [11] | |
| AST and ALT Activities | This compound Sodium | Significant Decrease | [11] |
| Sodium Acid Phosphate | Significant Decrease | [11] |
Table 2: Summary of Butaphosphan (with Cyanocobalamin) Efficacy in Dairy Cattle
| Condition | Treatment | Key Findings | Source |
| Subclinical Ketosis | Butaphosphan-cyanocobalamin | Decreased severity of hyperketonemia, improved uterine involution, shortened time to first insemination. | [12] |
| Negative Energy Balance | Butaphosphan-cyanocobalamin | Lowered plasma concentrations of NEFA and BHB, increased milk yield. | [7] |
| Subclinical Ketosis | Butaphosphan-cyanocobalamin | Significantly lower median BHBA concentration and proportion of hyperketonemic cows in mature cows. | [5] |
| Postpartum Metabolism | Butaphosphan (sustained-release) | Greater milk production compared to aqueous solution and control. | [14] |
Experimental Protocols
This compound in Post-Parturient Hemoglobinuria (PPH) in Buffalo
-
Study Design: A randomized clinical trial was conducted on sixty-eight buffalo diagnosed with PPH.
-
Treatment Groups:
-
Group I (n=34): Injected with sodium acid phosphate intravenously (60 g in sterile water, 20% concentration) and a similar dose subcutaneously, repeated after 12 hours.
-
Group II (n=34): Injected with this compound sodium intramuscularly (25 cc/animal), repeated after 12 hours.
-
-
Data Collection: Clinical findings, urine characteristics, hematological indices, and biochemical parameters were evaluated before and after treatment.
-
Source: [11]
Butaphosphan and Cyanocobalamin in Dairy Cattle with Subclinical Ketosis
-
Study Design: Holstein-Friesen cows (n=53) with subclinical ketosis (BHBA ranging from 1.00 to 3.00 mmol/L) were randomly assigned to three treatment groups.
-
Treatment Groups:
-
C0 (n=18): Saline (control).
-
C5 (n=18): 5 mL/100 kg BW of butaphosphan-cyanocobalamin combination.
-
C10 (n=17): 10 mL/100 kg BW of butaphosphan-cyanocobalamin combination.
-
-
Data Collection: BHBA concentration was measured on days 0, 10, and 18 relative to treatment. Body condition score (BCS) was evaluated weekly until day 60 postpartum. Reproductive parameters were monitored until day 150 postpartum.
-
Source: [12]
Visualizing the Proposed Mechanisms
The following diagrams illustrate the proposed, though not fully elucidated, signaling pathways and experimental workflows for this compound and butaphosphan.
Caption: Proposed metabolic influence of this compound.
Caption: Proposed mechanism of Butaphosphan and Cyanocobalamin.
Caption: Comparative experimental workflows.
Conclusion
Both this compound and butaphosphan serve as metabolic stimulants in veterinary practice, primarily targeting production-related metabolic disorders. While this compound has demonstrated high efficacy in specific conditions like post-parturient hemoglobinuria in buffalo, its precise mechanism of action requires further investigation. Butaphosphan, often used in conjunction with cyanocobalamin, has a more established, though not fully confirmed, role in enhancing energy metabolism, with a significant body of research supporting its use in managing ketosis and negative energy balance in dairy cattle. The choice between these compounds will likely depend on the specific clinical scenario, the target species, and the desired metabolic outcome. Further head-to-head comparative studies are warranted to provide a more definitive guide to their relative efficacies and optimal applications.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Use of organic phosphorous butafosfan and vitamin B12 combination in transition dairy cows - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of injectable butaphosphan and cyanocobalamin on postpartum serum beta-hydroxybutyrate, calcium, and phosphorus concentrations in dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vmd.defra.gov.uk [vmd.defra.gov.uk]
- 7. Effect of butaphosphan and cyanocobalamin on postpartum metabolism and milk production in dairy cows | animal | Cambridge Core [cambridge.org]
- 8. Effects of intravenous butaphosphan and cyanocobalamin to late pregnant ewes on the metabolic indices around parturition and weight gain of their lambs after birth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 10. researchgate.net [researchgate.net]
- 11. pjlss.edu.pk [pjlss.edu.pk]
- 12. vetdergikafkas.org [vetdergikafkas.org]
- 13. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]
- 14. scielo.br [scielo.br]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Toldimfos
For researchers, scientists, and drug development professionals, the safe handling of Toldimfos is of paramount importance to ensure personal safety and maintain a secure laboratory environment. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound sodium may cause skin, eye, and respiratory irritation.[1] Adherence to proper PPE protocols is mandatory to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2] Always inspect gloves for tears or punctures before use. Wash hands thoroughly after removing gloves. |
| Eyes | Safety glasses with side shields or goggles | Use tightly fitting safety goggles to protect against splashes or dust.[3] |
| Respiratory | NIOSH-approved respirator | A respirator may be necessary when handling powders, creating aerosols, or working in poorly ventilated areas.[2] The specific type of respirator should be chosen based on the potential for airborne exposure. |
| Body | Laboratory coat or chemical-resistant coveralls | Wear a long-sleeved lab coat to protect skin and clothing. For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls are advised. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound, from preparation to disposal, is critical for safety. The following workflow outlines the key steps.
Experimental Protocols: Donning and Doffing of PPE
Donning Procedure:
-
Hand Hygiene: Before starting, wash and dry your hands thoroughly.
-
Gown/Coveralls: Put on a clean lab coat or chemical-resistant coveralls.
-
Respirator (if needed): If the risk assessment indicates a need for respiratory protection, don the NIOSH-approved respirator. Ensure a proper fit and seal.
-
Eye Protection: Put on safety glasses with side shields or chemical splash goggles.
-
Gloves: Don chemical-resistant gloves, making sure the cuffs of the gloves go over the sleeves of the lab coat or coveralls to create a seal.
Doffing Procedure (to minimize cross-contamination):
-
Gloves: Remove gloves first. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off from the inside, creating a "bag" for both gloves.
-
Gown/Coveralls: Remove the lab coat or coveralls by unfastening it and rolling it down from the shoulders, turning it inside out as you go. Avoid shaking the garment.
-
Eye Protection: Remove safety glasses or goggles by handling the earpieces or strap from behind.
-
Respirator (if used): Remove the respirator without touching the front of the mask.
-
Hand Hygiene: Immediately after removing all PPE, wash your hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of contents and container to an approved waste disposal plant.[3][4] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations.[3] |
| Contaminated Materials (e.g., gloves, wipes) | Place in a sealed and clearly labeled container for hazardous waste. |
| Empty Containers | Do not reuse empty containers.[3] Dispose of as unused product in accordance with local, state, and federal regulations.[2][3] |
Important Considerations:
-
Always work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation.[3]
-
Wash hands thoroughly after handling the product and before eating, drinking, or smoking.[3]
-
In case of a spill, prevent further leakage if safe to do so.[3] Absorb the spill with an inert material and place it into a suitable disposal container.[3] Consult local regulations for disposal of the spilled material.[3]
-
Do not allow the product to enter drains, waterways, or soil.[3]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
